molecular formula C9H16O B1328785 8-Nonen-2-one CAS No. 5009-32-5

8-Nonen-2-one

Cat. No.: B1328785
CAS No.: 5009-32-5
M. Wt: 140.22 g/mol
InChI Key: OIFXLYCBBBXCIB-UHFFFAOYSA-N
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Description

, also known as non-8-en-2-one, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, is primarily located in the membrane (predicted from logP). is a baked and fruity tasting compound that can be found in milk and milk products. This makes a potential biomarker for the consumption of this food product.

Properties

IUPAC Name

non-8-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFXLYCBBBXCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198203
Record name 8-Nonen-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity aroma
Record name 8-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name 8-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.853-0.855
Record name 8-Nonen-2-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1829/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5009-32-5
Record name 8-Nonen-2-one
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URL https://commonchemistry.cas.org/detail?cas_rn=5009-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Nonen-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005009325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Nonen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-NONEN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWX3860ECA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 8-Nonen-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035926
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unveiling 8-Nonen-2-one: A Technical Guide to Its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonen-2-one is an unsaturated aliphatic ketone that contributes to the characteristic aromas of various natural products and serves as a semiochemical in insect communication. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for this compound, tailored for professionals in research and drug development. The information is presented to facilitate a comprehensive understanding of this compound's role in nature and to provide a foundation for further investigation into its potential applications.

Natural Occurrence of this compound

This compound has been identified in a diverse range of natural sources, from food products to insect venom. While its presence is often in trace amounts, it can play a significant role in the chemical ecology of the producing organism.

In Food Products

This compound has been reported as a volatile compound in certain food items, contributing to their flavor and aroma profiles. Its presence is often a result of microbial activity or lipid oxidation during processing and aging.

Table 1: Quantitative Data of this compound in Food Products

Food ProductConcentration RangeAnalytical MethodReference
Cheese (general)Detected, not quantifiedNot specified[1]
Milk and milk productsDetected, not quantifiedNot specified[1]
Breakfast Cereal0.00002 - 0.00010 ppmNot specified[2]
Frozen Dairy0.00002 - 0.00010 ppmNot specified[2]
Imitation Dairy0.00200 - 0.00500 ppmNot specified[2]
In the Animal Kingdom

A significant natural source of this compound is within the animal kingdom, where it primarily functions as a semiochemical, a chemical substance that carries a message.

Table 2: Occurrence of this compound as a Semiochemical

OrganismRoleSource of CompoundAnalytical MethodReference
Vespa velutina (Asian hornet)Alarm PheromoneVenomGC-EAD, GC-MS[3][4]
Tyrophagus putrescentiae (Mold mite)SemiochemicalNot specifiedNot specified[5]

Experimental Protocols

The identification and quantification of this compound from natural sources typically involve the extraction of volatile organic compounds (VOCs) followed by analysis using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a commonly employed technique for sample preparation due to its simplicity and sensitivity.

Protocol 1: Headspace SPME-GC-MS Analysis of Volatiles from Insect Venom

This protocol is adapted from methodologies used for the analysis of volatile compounds in the venom of Vespa velutina.[3][4]

1. Sample Preparation:

  • Dissect the venom apparatus from the insect under a stereomicroscope.

  • Place the venom gland in a 2 mL clear glass vial with a polytetrafluoroethylene (PTFE)/silicone septum.

  • To enhance the release of volatiles, a freeze-thaw cycle can be applied: freeze the sample at -80°C for 10 minutes, followed by thawing at 25°C for 5 minutes.[6][7]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Use a SPME fiber coated with a suitable stationary phase (e.g., 100 μm polydimethylsiloxane (PDMS)).

  • Expose the fiber to the headspace of the vial containing the venom gland for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) in splitless mode.

  • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a final temperature (e.g., 250°C) to separate the volatile compounds.

  • Mass Spectrometer: Operate in electron ionization (EI) mode (70 eV). Scan a mass range of m/z 35-550.

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

Protocol 2: Headspace SPME-GC-MS Analysis of Volatiles from Cheese

This protocol provides a general methodology for the analysis of volatile compounds in cheese, which can be optimized for the detection of this compound.[8][9][10]

1. Sample Preparation:

  • Grate a representative sample of the cheese (e.g., 5-10 g).

  • Place the grated cheese into a headspace vial (e.g., 20 mL) and seal it with a PTFE/silicone septum.

  • For semi-quantitative or quantitative analysis, an internal standard can be added.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Select a SPME fiber with appropriate polarity (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for a broad range of volatiles).

  • Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

  • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes).

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Follow the GC-MS parameters as outlined in Protocol 1, with potential adjustments to the oven temperature program to optimize the separation of cheese volatiles.

  • Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound at different concentrations.

Biosynthesis of this compound

The biosynthesis of methyl ketones, including unsaturated variants like this compound, is generally understood to originate from the metabolism of fatty acids.[11] While the specific enzymatic pathway for this compound has not been fully elucidated in insects, a plausible pathway can be proposed based on known biochemical reactions. The likely precursor is a C10 unsaturated fatty acid, which undergoes β-oxidation.

Biosynthesis_of_8_Nonen_2_one Oleic_Acid Oleic Acid (C18:1Δ9) Beta_Oxidation_1 β-Oxidation Cycles Oleic_Acid->Beta_Oxidation_1 Multiple steps Decenoyl_CoA cis-3-Decenoyl-CoA Beta_Oxidation_1->Decenoyl_CoA Hydration Hydration Decenoyl_CoA->Hydration Hydroxyacyl_CoA 3-Hydroxydecanoyl-CoA Hydration->Hydroxyacyl_CoA Oxidation Oxidation Hydroxyacyl_CoA->Oxidation Ketoacyl_CoA 3-Ketodecanoyl-CoA Oxidation->Ketoacyl_CoA Decarboxylation Decarboxylation Ketoacyl_CoA->Decarboxylation Nonen_2_one This compound Decarboxylation->Nonen_2_one Experimental_Workflow Sample_Collection Sample Collection (e.g., Insect venom, Cheese) Sample_Preparation Sample Preparation (e.g., Dissection, Grating, Freeze-thaw) Sample_Collection->Sample_Preparation HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample_Preparation->HS_SPME GC_MS_Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Analysis HS_SPME->GC_MS_Analysis Data_Processing Data Processing (e.g., Peak integration, Library search) GC_MS_Analysis->Data_Processing Identification_Quantification Identification and Quantification of this compound Data_Processing->Identification_Quantification

References

Spectroscopic Data for 8-Nonen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 8-nonen-2-one, tailored for researchers, scientists, and professionals in drug development. The document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) data, alongside detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Mass Spectrometry (MS) Data

The mass spectrum for this compound is characterized by a molecular ion peak and several major fragment ions. The data presented below is consistent with the fragmentation pattern expected for a ketone of this structure.

PropertyValue
Molecular FormulaC₉H₁₆O
Molecular Weight140.22 g/mol
Major Fragments (m/z)43, 58, 71
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.81ddt1HH-8
~4.98m2HH-9
~2.42t2HH-3
~2.14s3HH-1
~2.04q2HH-7
~1.57p2HH-4
~1.38m4HH-5, H-6
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
~209.2C-2 (C=O)
~138.9C-8 (=CH)
~114.3C-9 (=CH₂)
~43.8C-3
~33.6C-7
~29.8C-1
~28.8C-5 or C-6
~28.7C-6 or C-5
~23.8C-4
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional Group Vibration
~3077=C-H stretch
~2930, ~2855C-H stretch (aliphatic)
~1715C=O stretch (ketone)
~1641C=C stretch (alkene)
~995, ~910=C-H bend (alkene)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: The NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Data Acquisition:

    • The instrument is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse sequence is used, and the free induction decay (FID) is recorded.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

    • The FID is then Fourier transformed to obtain the frequency-domain spectrum.

  • Data Processing: The resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is collected.

    • The sample, sandwiched between the salt plates, is placed in the sample holder.

    • The sample spectrum is then recorded. The instrument measures the interference pattern of the infrared light after it has passed through the sample.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatography (GC) system which separates the compound from any impurities.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), removes an electron from the molecule to form a molecular ion (M⁺).

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interp Interpretation & Characterization Prep Prepare Sample (e.g., dissolve in solvent) NMR NMR Spectroscopy Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Acquire Acquire Raw Data (FID, Interferogram, Ion Count) NMR->Acquire IR->Acquire MS->Acquire Process Process Data (Fourier Transform, etc.) Acquire->Process Interpret Interpret Spectra (Chemical Shifts, Frequencies, Fragments) Process->Interpret Structure Structure Elucidation Interpret->Structure

Technical Guide: 8-Nonen-2-one (CAS No. 5009-32-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 8-Nonen-2-one, including its chemical identifiers, detailed safety information, and general experimental considerations.

Chemical Identification and Properties

This compound is a ketone with the chemical formula C9H16O.[1] It is also known as non-8-en-2-one.[1] This compound is found in nature and has been reported in cheese. It is classified as a flavoring agent and possesses a fruity aroma.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
CAS Number 5009-32-5[1][2]
Molecular Formula C9H16O[1][2]
Molecular Weight 140.22 g/mol [1]
IUPAC Name non-8-en-2-one[1]
Synonyms Non-8-en-2-one[1][2]
Appearance Colorless liquid
Specific Gravity 0.853 - 0.855 @ 25°C[3]
Refractive Index 1.436 - 1.437 @ 20°C[2][3]
Flash Point 71.67 °C (161.00 °F)[3]
Vapor Pressure 0.145 mm/Hg @ 25°C[2]

Safety Data and Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified as causing serious eye irritation.[1] Appropriate safety precautions must be taken when handling this chemical.

Table 2: GHS Hazard Information

CategoryCodeStatementPictogramSignal Word
Health Hazard H319Causes serious eye irritationIrritantWarning

Table 3: Precautionary Statements (P-codes)

TypeCodeStatement
Prevention P264Wash skin thoroughly after handling.
P280Wear protective gloves/ eye protection/ face protection.
Response P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P317If eye irritation persists: Get medical help.

Experimental Protocols and Handling

General Handling and Storage

Due to its hazard profile, this compound should be handled in a well-ventilated area, preferably under a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat, should be worn.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

  • Spill Management: In case of a spill, absorb the material with a non-combustible absorbent material and dispose of it as hazardous waste. Ensure the area is well-ventilated.

GHS_Logic GHS Hazard Logic for this compound Substance This compound Hazard_Class Hazard Class: Serious Eye Damage/Eye Irritation Substance->Hazard_Class Category Category 2A Hazard_Class->Category Signal_Word Signal Word: Warning Category->Signal_Word Pictogram Pictogram: Exclamation Mark Category->Pictogram Hazard_Statement Hazard Statement (H319): Causes serious eye irritation Category->Hazard_Statement Precautionary_Statements Precautionary Statements: P264, P280, P305+P351+P338, P337+P317 Hazard_Statement->Precautionary_Statements

Caption: GHS hazard classification pathway for this compound.

Synthetic Protocol Considerations

While a specific, detailed synthesis protocol for this compound was not found in the immediate search, a general approach can be inferred from the synthesis of related unsaturated ketones, such as 3-nonen-2-one. A common method involves a base-catalyzed aldol condensation followed by dehydration.

General Aldol Condensation and Dehydration Workflow:

  • Reaction Setup: A suitable reaction flask is charged with a solvent (e.g., ethanol or THF) and a base (e.g., aqueous KOH or NaOH).

  • Aldol Addition: The reactants, an aldehyde (e.g., heptanal) and a ketone (e.g., acetone), are added to the reaction mixture, often at a controlled temperature to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Dehydration: Upon completion of the aldol addition, the intermediate hydroxyketone is dehydrated to form the α,β-unsaturated ketone. This is typically achieved by heating the reaction mixture, sometimes with the addition of an acid catalyst.

  • Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified using a suitable method, such as distillation or column chromatography.

Synthesis_Workflow General Synthesis Workflow Start Start Setup Reaction Setup (Solvent + Base) Start->Setup Addition Reactant Addition (Aldehyde + Ketone) Setup->Addition Monitoring Reaction Monitoring (TLC/GC) Addition->Monitoring Monitoring->Monitoring Incomplete Dehydration Dehydration (Heat/Acid) Monitoring->Dehydration Reaction Complete Workup Work-up & Extraction Dehydration->Workup Purification Purification (Distillation/Chromatography) Workup->Purification End Final Product Purification->End

Caption: General workflow for the synthesis of unsaturated ketones.

Use in Biological Assays

This compound and its isomers, such as 3-nonen-2-one, are substrates for enzymes like double-bond reductases. In a research context, this compound could be used in enzymatic assays to characterize the activity and substrate specificity of such enzymes.

Experimental Outline for an Enzymatic Assay:

  • Enzyme Preparation: A purified enzyme solution or a cell lysate containing the enzyme of interest is prepared.

  • Reaction Mixture: A buffered solution containing the enzyme, cofactors (e.g., NADPH), and the substrate (this compound) is prepared.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific period.

  • Quenching and Extraction: The reaction is stopped, and the products are extracted using an appropriate organic solvent.

  • Analysis: The reaction products are analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the conversion of the substrate.

First Aid Measures

Table 4: First Aid Procedures

Exposure RouteProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower.
Eye Contact Rinse out with plenty of water. Remove contact lenses, if present and easy to do. Continue rinsing.
Ingestion If swallowed, do NOT induce vomiting. Call a physician immediately. Risk of aspiration.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: This compound is combustible. Vapors may form explosive mixtures with air.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

References

Unveiling the Physicochemical Profile of 8-Nonen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 8-Nonen-2-one, a ketone with applications in the flavor and fragrance industry and as a semiochemical in insect communication. This document details its boiling point and density, outlines general experimental methodologies for these determinations, and presents key biochemical pathways associated with its synthesis and signaling functions.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and study. The boiling point and density are critical parameters for purification, formulation, and various analytical procedures.

Data Summary

The quantitative data for the boiling point and density of this compound are summarized in the table below for clear and easy reference.

Physical PropertyValueConditions
Boiling Point 91.00 - 93.00 °Cat 26.00 mm Hg[1]
215.00 - 216.00 °Cat 760.00 mm Hg (estimated)[2]
Density 0.85300 - 0.85500 g/cm³at 25.00 °C[2][3]

Experimental Protocols

While specific experimental records for the determination of the physical properties of this compound are not publicly detailed, standard organic chemistry methodologies are employed for such measurements. The following sections describe generalized protocols for determining the boiling point and density of a liquid ketone like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially for small sample volumes, the Thiele tube method is commonly employed.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Sample vial

  • Heating source (e.g., Bunsen burner or oil bath)

  • Mineral oil

Procedure:

  • A small amount of the this compound sample is placed in the sample vial.

  • The capillary tube is placed in the sample vial with the open end submerged in the liquid.

  • The sample vial is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The thermometer and vial assembly are placed in the Thiele tube containing mineral oil, ensuring the sample is fully immersed.

  • The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued once a steady stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[2]

Determination of Density

The density of a liquid is its mass per unit volume. A precise method for determining the density of a liquid is through the use of a pycnometer or a density bottle.

Apparatus:

  • Pycnometer (density bottle) of a known volume

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The clean and dry pycnometer is weighed accurately on an analytical balance (m1).

  • The pycnometer is filled with distilled water of a known temperature and weighed again (m2). The volume of the pycnometer can be calculated using the density of water at that temperature.

  • The pycnometer is then emptied, dried, and filled with the this compound sample at the same temperature.

  • The filled pycnometer is weighed again (m3).

  • The density of the this compound is calculated using the formula: Density = (m3 - m1) / Volume of pycnometer

Biochemical and Synthetic Pathways

Understanding the synthesis and biological interactions of this compound is crucial for its application in drug development and as a semiochemical.

Synthesis of this compound

This compound can be synthesized through the oxidation of the corresponding secondary alcohol, 8-nonen-2-ol. This reaction is a fundamental transformation in organic chemistry.

Synthesis_of_8_Nonen_2_one 8-Nonen-2-ol 8-Nonen-2-ol This compound This compound 8-Nonen-2-ol->this compound Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, CrO3) Oxidizing_Agent->this compound

Caption: Synthesis of this compound via oxidation of 8-nonen-2-ol.

Insect Pheromone Signaling Pathway (General)

This compound has been identified as a semiochemical, a chemical substance that carries a message, for certain insects.[1] While the specific signaling cascade for this compound in a particular species may vary, a generalized insect pheromone signaling pathway provides a representative model of its potential mechanism of action at the molecular level. This process typically involves the binding of the pheromone to a receptor protein, initiating an intracellular signaling cascade that leads to a behavioral response.

Insect_Pheromone_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pheromone This compound (Pheromone) Receptor Odorant Receptor (OR) Pheromone->Receptor Binding G_Protein G-protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ion_Channel Ion Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Causes Ca_release Ca²⁺ Release IP3->Ca_release Triggers DAG->Ion_Channel Activates Ca_release->Depolarization Signal_Transmission Signal to Brain Depolarization->Signal_Transmission Leads to

Caption: Generalized insect pheromone signal transduction pathway.

References

Unveiling the Sensory Signature of 8-Nonen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the olfactory properties and odor profile of 8-Nonen-2-one (CAS No. 5009-32-5), a ketone with significance in the flavor and fragrance industries, as well as in chemical ecology as a semiochemical. This document collates available quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical signaling pathways involved in its perception. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in sensory science, chemical analysis, and drug development.

Introduction

This compound is an organic compound with the molecular formula C₉H₁₆O.[1] Structurally, it is a nine-carbon aliphatic ketone with a double bond between the eighth and ninth carbon atoms.[1] Its unique molecular architecture contributes to its distinct olfactory characteristics, which are of interest in various scientific and commercial fields. This guide aims to provide a comprehensive technical overview of its olfactory properties, the methods used to determine them, and the biological mechanisms of their perception.

Olfactory Properties of this compound

The olfactory characteristics of a volatile compound are defined by its odor profile and its odor threshold, which is the minimum concentration at which the compound can be detected by the human olfactory system.

Odor Profile

The odor of this compound is consistently described as having fruity and baked characteristics.[1][2][3][4][5][6] This combination of notes makes it a valuable ingredient in the formulation of flavors and fragrances. A more detailed breakdown of its odor profile is provided in the table below.

Table 1: Odor Profile Descriptors for this compound

Odor DescriptorSource(s)
Fruity[1][3][4]
Baked[2][3][4][6][7]

Note: The odor profile is often evaluated by a trained sensory panel under controlled conditions.

Quantitative Olfactory Data

Other relevant physicochemical properties that influence its volatility and olfactory perception are summarized in the following table.

Table 2: Physicochemical and Olfactory-Related Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₆O[1]
Molecular Weight 140.22 g/mol [1]
CAS Number 5009-32-5
Appearance Colorless liquid[1]
Vapor Pressure 0.145 mm/Hg @ 25.00 °C[5]
Solubility in Water 528.1 mg/L @ 25 °C (estimated)[1]
logP (o/w) 2.52 - 2.607 (estimated)[1][5]

Experimental Protocols for Olfactory Analysis

The characterization of the olfactory properties of a compound like this compound involves a combination of analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., ethanol or diethyl ether) is prepared. For complex matrices, volatile compounds are extracted using methods like solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).

  • Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where individual volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Olfactometric Detection: The effluent from the GC column is split into two paths. One path leads to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other path is directed to a sniffing port, where a trained sensory panelist (assessor) sniffs the eluting compounds and records the odor descriptors and their intensity at specific retention times.

  • Data Analysis: The data from the chemical detector and the sensory panel are combined to create an aromagram, which links specific chemical compounds to their perceived odors.

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) Analysis.

Sensory Panel Evaluation for Odor Threshold Determination

The determination of the odor threshold is typically conducted using a trained sensory panel and standardized methods.

Methodology (Ascending Forced-Choice Method):

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their olfactory acuity and trained to recognize the specific odor of this compound.

  • Sample Preparation: A series of dilutions of this compound in an odorless medium (e.g., purified water or air) is prepared in ascending order of concentration.

  • Presentation: In each trial, the panelist is presented with three samples (triangular test), two of which are blanks (odorless medium) and one contains a specific concentration of this compound. The panelist's task is to identify the sample that is different.

  • Threshold Calculation: The lowest concentration at which a panelist can reliably detect the presence of the odorant is recorded as their individual threshold. The group's odor threshold is then calculated as the geometric mean of the individual thresholds.

Signaling Pathways in Olfactory Perception

The perception of this compound's odor is initiated by its interaction with olfactory receptors in the nasal cavity, triggering a cascade of biochemical events that result in a neural signal being sent to the brain. While the specific receptors for this compound have not been definitively identified, the general mechanism of olfactory signal transduction is well-established. Furthermore, this compound is known to act as a pheromone in certain insect species, where it elicits specific behavioral responses through a similar, yet distinct, signaling pathway.

Vertebrate Olfactory Signal Transduction

In vertebrates, olfactory receptors (ORs) are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. Studies have shown that human olfactory receptors hOR52D1 and hOR1G1 are activated by related aliphatic ketones like 2- and 3-nonanone, suggesting that this compound likely activates a similar subset of ORs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase III G_olf->AC Activation cAMP cAMP AC->cAMP Conversion CNG Cyclic Nucleotide-Gated Ion Channel Ca_Na Ca²⁺/Na⁺ Influx CNG->Ca_Na ATP ATP ATP->AC cAMP->CNG Opening Depolarization Depolarization Ca_Na->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential

Caption: Vertebrate Olfactory Signal Transduction Pathway.

Insect Pheromone Signaling

This compound has been identified as a component of the alarm pheromone of the Asian hornet (Vespa velutina) and is also utilized in the chemical communication of the mold mite (Tyrophagus putrescentiae). In insects, pheromone reception also involves olfactory receptors located on the antennae, which are often highly specific to the pheromone molecule. The binding of the pheromone triggers a neuronal signal that leads to a specific behavioral response, such as aggression or aggregation.

G cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Sensory Neuron Pheromone This compound PBP Pheromone Binding Protein Pheromone->PBP Binding & Solubilization OR_insect Olfactory Receptor PBP->OR_insect Transport & Delivery IonChannel Ion Channel OR_insect->IonChannel Activation & Channel Opening Depolarization_insect Depolarization IonChannel->Depolarization_insect Ion Influx ActionPotential_insect Action Potential to Antennal Lobe Depolarization_insect->ActionPotential_insect Behavior Behavioral Response ActionPotential_insect->Behavior

Caption: Generalized Insect Pheromone Reception Pathway.

Conclusion

This compound possesses a distinct and pleasant "fruity" and "baked" odor profile, making it a compound of significant interest. While precise quantitative data for its odor threshold remains an area for further investigation, its structural similarity to other potent ketones suggests a low detection level. The methodologies of Gas Chromatography-Olfactometry and sensory panel evaluations are crucial for the detailed characterization of its olfactory properties. The perception of this compound is mediated by well-understood, yet complex, signaling pathways in both vertebrates and insects, highlighting its dual role as a flavor/fragrance component and a semiochemical. This guide provides a foundational understanding for professionals in related fields and underscores the need for continued research to fully elucidate the sensory and biological impact of this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Nonen-2-one via Oxidation of 8-Nonen-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 8-nonen-2-one through the oxidation of the secondary alcohol, 8-nonen-2-ol. Four widely-used oxidation methodologies are presented: Jones oxidation, Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation. Each method is detailed with a comprehensive protocol, a summary of reaction conditions, and expected yields. This guide is intended to assist researchers in selecting and performing the most suitable oxidation reaction for their specific laboratory needs, considering factors such as reaction scale, substrate sensitivity, and environmental impact.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of chemical intermediates and final products in the pharmaceutical, fragrance, and materials industries.[1][2][3] this compound, a valuable unsaturated ketone, can be efficiently synthesized from its corresponding secondary alcohol, 8-nonen-2-ol. The choice of oxidant and reaction conditions is critical to ensure high yield and purity while minimizing side reactions, particularly with the presence of a terminal double bond in the substrate.

This application note details four common and effective methods for this transformation:

  • Jones Oxidation: A robust and cost-effective method using a chromium (VI)-based reagent. It is known for high yields but requires careful handling due to the toxicity of chromium compounds.[1][4][5][6]

  • Swern Oxidation: A mild and highly selective method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride. It is particularly suitable for sensitive substrates but requires cryogenic temperatures and produces a malodorous byproduct.[3][7][8][9]

  • Dess-Martin Periodinane (DMP) Oxidation: A very mild and selective method employing a hypervalent iodine reagent. It offers high yields and a simple work-up, making it ideal for small-scale synthesis of complex molecules.[2][10][11][12][13]

  • Pyridinium Chlorochromate (PCC) Oxidation: A versatile and reliable chromium (VI)-based reagent that is milder than the Jones reagent and suitable for a wide range of substrates.[14][15][16]

Chemical Reaction Pathway

The overall chemical transformation is the oxidation of the secondary alcohol 8-nonen-2-ol to the ketone this compound.

Reaction_Pathway cluster_reactants Reactant cluster_products Product 8-Nonen-2-ol 8-Nonen-2-ol (C9H18O) This compound This compound (C9H16O) 8-Nonen-2-ol->this compound [Oxidation]

Caption: Oxidation of 8-Nonen-2-ol to this compound.

Experimental Protocols

This section provides detailed experimental procedures for the four selected oxidation methods.

Materials and Equipment
  • 8-Nonen-2-ol (Starting Material)

  • Jones Oxidation: Chromium trioxide (CrO₃), sulfuric acid (H₂SO₄), acetone, isopropyl alcohol, diethyl ether.

  • Swern Oxidation: Oxalyl chloride ((COCl)₂), dimethyl sulfoxide (DMSO), triethylamine (Et₃N), dichloromethane (DCM).

  • Dess-Martin Periodinane (DMP) Oxidation: Dess-Martin periodinane, dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • PCC Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), Celite® or silica gel, diethyl ether.

  • Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, condenser, ice bath, dry ice/acetone bath, separatory funnel, rotary evaporator, column chromatography setup (silica gel, appropriate solvents).

  • Thin-layer chromatography (TLC) plates and developing chambers.

General Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve 8-Nonen-2-ol in appropriate solvent Reagent_Addition Add oxidizing agent (Jones, Swern, DMP, or PCC) under controlled temperature Start->Reagent_Addition Reaction Stir reaction mixture (monitor by TLC) Reagent_Addition->Reaction Quench Quench the reaction Reaction->Quench Extraction Extract with organic solvent Quench->Extraction Wash Wash organic layer Extraction->Wash Dry Dry over anhydrous Na₂SO₄ or MgSO₄ Wash->Dry Solvent_Removal Remove solvent in vacuo Dry->Solvent_Removal Purification Purify by column chromatography Solvent_Removal->Purification Characterization Characterize product (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for the synthesis of this compound.

Detailed Protocols
  • Preparation of Jones Reagent: In a flask immersed in an ice bath, dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid. Slowly add 50 mL of water with stirring.

  • Reaction Setup: Dissolve 8-nonen-2-ol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 20 °C. A color change from orange-red to green will be observed. Continue the addition until a faint orange color persists.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the excess oxidant by adding isopropyl alcohol until the green color of Cr(III) persists.

  • Extraction: Pour the mixture into water and extract with diethyl ether (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Activation of DMSO: To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.0 eq) in anhydrous DCM dropwise. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of 8-nonen-2-ol (1.0 eq) in anhydrous DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Addition of Base: Add triethylamine (5.0 eq) dropwise to the reaction mixture. Allow the mixture to warm to room temperature while stirring for 1-2 hours.

  • Quenching and Work-up: Quench the reaction by adding water.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

  • Reaction Setup: To a solution of 8-nonen-2-ol (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Oxidation: Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the solid dissolves.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the residue by column chromatography.

  • Reaction Setup: To a suspension of PCC (1.5 eq) and Celite® in anhydrous DCM, add a solution of 8-nonen-2-ol (1.0 eq) in anhydrous DCM in one portion.

  • Oxidation: Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Wash the silica gel pad with additional diethyl ether. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes the reaction conditions and expected outcomes for the different oxidation methods.

Oxidation Method Reagent(s) Solvent Temperature Reaction Time Typical Yield (%) Notes
Jones Oxidation CrO₃, H₂SO₄, H₂OAcetone0-20 °C1-3 h85-95Highly efficient and cost-effective; uses toxic chromium.[1][17]
Swern Oxidation (COCl)₂, DMSO, Et₃NDCM-78 °C to RT2-4 h90-98Mild and selective; requires cryogenic conditions and produces a foul odor.[7][8]
Dess-Martin Oxidation Dess-Martin PeriodinaneDCMRoom Temp.1-3 h90-95Very mild and selective with a simple work-up; reagent is expensive.[2][10][11]
PCC Oxidation Pyridinium ChlorochromateDCMRoom Temp.2-4 h80-90Milder than Jones reagent; requires careful handling of chromium waste.[14][15]

Characterization of this compound

The synthesized this compound can be characterized by standard spectroscopic methods.

  • Appearance: Colorless liquid.[18]

  • Molecular Formula: C₉H₁₆O.[19]

  • Molecular Weight: 140.22 g/mol .[19]

  • ¹H NMR (CDCl₃, 400 MHz): δ 5.88-5.75 (m, 1H, -CH=CH₂), 5.04-4.93 (m, 2H, -CH=CH₂), 2.42 (t, J=7.4 Hz, 2H, -CH₂-C(=O)-), 2.14 (s, 3H, -C(=O)-CH₃), 2.08-2.01 (m, 2H, -CH₂-CH=CH₂), 1.62-1.54 (m, 2H, -CH₂-), 1.40-1.28 (m, 4H, -CH₂-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 209.2 (C=O), 138.8 (-CH=), 114.5 (=CH₂), 43.7 (-CH₂-C=O), 33.5 (-CH₂-CH=), 29.8 (-C(=O)-CH₃), 28.7 (-CH₂-), 28.6 (-CH₂-), 23.7 (-CH₂-).[20]

  • Infrared (IR) (neat): ν_max_ 2925, 1715 (C=O), 1640 (C=C), 910 cm⁻¹.

Conclusion

This application note provides a comprehensive guide to the synthesis of this compound from 8-nonen-2-ol using four different oxidation methods. The choice of method will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, available equipment, and environmental considerations. The provided protocols and comparative data will aid researchers in making an informed decision to achieve a successful and efficient synthesis.

References

Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 8-Nonen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Nonen-2-one is a ketone that contributes to the flavor and aroma profile of various natural products. As a volatile organic compound (VOC), its accurate identification and quantification are crucial in fields such as food science, fragrance development, and metabolomics. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and structural identification capabilities.[1] This document provides a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Experimental Protocols

A critical aspect of successful GC-MS analysis is appropriate sample preparation to isolate and concentrate the analyte of interest while minimizing matrix interference. For a volatile compound like this compound, headspace analysis is a highly effective technique.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Liquid and Solid Samples

This protocol is suitable for the extraction of this compound from various matrices. The use of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its ability to extract a wide range of volatile and semi-volatile compounds.[2][3]

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Heater/agitator for headspace vials

  • GC-MS system

Procedure:

  • Sample Preparation:

    • For liquid samples: Pipette a known volume (e.g., 1-5 mL) of the sample into a 20 mL headspace vial.

    • For solid samples: Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial. The addition of a small amount of a saturated NaCl solution can aid in the release of volatiles by increasing the ionic strength of the matrix.[4]

  • Internal Standard Addition (Optional but Recommended for Quantification):

    • Spike the sample with a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time, such as 2-octanone) at a known concentration.

  • Vial Sealing: Tightly seal the vial with the cap and septum.

  • Incubation and Extraction:

    • Place the vial in the heater/agitator.

    • Incubate the sample at a controlled temperature (e.g., 60-70°C) for a set time (e.g., 20-60 minutes) to allow the volatile compounds to partition into the headspace.[2][3]

    • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-60 minutes) with continuous agitation.[2][3]

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption of the analytes onto the analytical column.

Protocol 2: GC-MS Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. These may require optimization based on the specific instrument and sample matrix.

Gas Chromatography (GC) Conditions:

ParameterRecommended SettingRationale
Column HP-5MS or DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)A non-polar column suitable for the separation of a wide range of volatile compounds.
Injection Mode SplitlessFor maximizing sensitivity, especially for trace-level analysis.
Injector Temperature 250°CEnsures efficient thermal desorption of the analyte from the SPME fiber.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Temperature Program Initial temperature: 40°C, hold for 2 min. Ramp: Increase to 250°C at a rate of 10°C/min, hold for 5 min.A typical temperature program for the separation of volatile and semi-volatile compounds.

Mass Spectrometry (MS) Conditions:

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temperature 230°CA standard source temperature to maintain analyte integrity.
Mass Scan Range m/z 40-300To cover the molecular ion and expected fragment ions of this compound.
Solvent Delay 2-3 minutesTo prevent the solvent front from entering the mass spectrometer and causing filament damage.

Data Presentation

Expected Quantitative and Qualitative Data

The following table summarizes the expected data for the GC-MS analysis of this compound based on its chemical properties and known fragmentation patterns of similar ketones.[5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
This compoundC₉H₁₆O140.2210-15140, 125, 97, 83, 69, 58, 43

Note: The retention time is an estimate and will vary depending on the specific GC column, temperature program, and instrument used.

Interpretation of Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 140, although it may be of low intensity. The fragmentation pattern of ketones is characterized by several key cleavage types:

  • α-Cleavage: Cleavage of the bond adjacent to the carbonyl group. For this compound, this would result in the loss of a methyl radical (•CH₃) to form an ion at m/z 125, or the loss of a hexenyl radical (•C₆H₁₁) to form an acetyl cation at m/z 43. The peak at m/z 43 is often a prominent peak for methyl ketones.

  • McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a γ-hydrogen. This compound has γ-hydrogens, which can lead to the formation of a neutral enol and a charged alkene. A significant peak at m/z 58 is expected from the McLafferty rearrangement, corresponding to the [CH₂=C(OH)CH₃]⁺ radical cation.

  • Other Fragments: A series of fragment ions separated by 14 mass units (corresponding to CH₂ groups) may be observed due to cleavage along the alkyl chain, resulting in peaks at m/z 69, 83, 97, etc.

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Headspace SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Vial Place in 20 mL Vial Sample->Vial Spike Add Internal Standard (Optional) Vial->Spike Seal Seal Vial Spike->Seal Incubate Incubate and Agitate (e.g., 60°C) Seal->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate GC Separation Desorb->Separate Detect MS Detection and Fragmentation Separate->Detect Process Data Analysis and Quantification Detect->Process

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Predicted Fragmentation Pathway of this compound

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_chain Alkyl Chain Cleavage MolIon This compound [C9H16O]˙+ m/z = 140 Frag125 [M - CH3]˙+ m/z = 125 MolIon->Frag125 - •CH3 Frag43 [CH3CO]+ m/z = 43 MolIon->Frag43 - •C7H13 Frag58 [C3H6O]˙+ m/z = 58 MolIon->Frag58 via rearrangement Frag83 [C6H11]˙+ m/z = 83 MolIon->Frag83 - C3H5O• Frag69 [C5H9]˙+ m/z = 69 Frag83->Frag69 - CH2

Caption: Predicted fragmentation of this compound in EI-MS.

References

Application Notes and Protocols for the Synthesis of α,β-Unsaturated Ketones via the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly efficient method for the stereoselective synthesis of alkenes. A significant application of this reaction, particularly in the fields of medicinal chemistry and natural product synthesis, is the formation of α,β-unsaturated ketones (enones). This is typically achieved through the reaction of an aldehyde with a stabilized phosphonate carbanion derived from a β-keto phosphonate.

Compared to the classical Wittig reaction, the HWE reaction offers several key advantages. The phosphonate-stabilized carbanions are generally more nucleophilic than the corresponding phosphonium ylides, enabling them to react efficiently with a broader range of aldehydes, including those that are sterically hindered.[1] Furthermore, the primary byproduct of the HWE reaction is a water-soluble dialkyl phosphate salt, which significantly simplifies product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[1] The HWE reaction often provides excellent stereocontrol, typically favoring the formation of the thermodynamically more stable (E)-isomer of the unsaturated ketone.[2]

This document provides detailed application notes and experimental protocols for the synthesis of α,β-unsaturated ketones utilizing the Horner-Wadsworth-Emmons reaction.

Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:

  • Deprotonation: A base is used to deprotonate the α-carbon of the β-keto phosphonate, forming a resonance-stabilized phosphonate carbanion (enolate).

  • Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This is the rate-limiting step and results in the formation of a tetrahedral intermediate.[3]

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate collapses, leading to the formation of the alkene (the α,β-unsaturated ketone) and a dialkyl phosphate byproduct. The formation of the stable phosphorus-oxygen double bond in the byproduct is a strong driving force for the reaction.

The stereochemical outcome of the reaction is influenced by several factors, including the structure of the reactants, the choice of base, and the reaction conditions. Generally, the reaction favors the formation of the (E)-alkene due to the thermodynamic stability of the intermediates leading to the oxaphosphetane.[2]

HWE_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Oxaphosphetane Formation cluster_3 Step 4: Elimination b-keto_phosphonate β-Keto Phosphonate phosphonate_carbanion Phosphonate Carbanion (Enolate) b-keto_phosphonate->phosphonate_carbanion base Base base->phosphonate_carbanion + phosphonate_carbanion_ref Phosphonate Carbanion aldehyde Aldehyde tetrahedral_intermediate Tetrahedral Intermediate aldehyde->tetrahedral_intermediate + tetrahedral_intermediate_ref Tetrahedral Intermediate phosphonate_carbanion_ref->tetrahedral_intermediate oxaphosphetane Oxaphosphetane oxaphosphetane_ref Oxaphosphetane tetrahedral_intermediate_ref->oxaphosphetane unsaturated_ketone α,β-Unsaturated Ketone phosphate_byproduct Dialkyl Phosphate oxaphosphetane_ref->unsaturated_ketone oxaphosphetane_ref->phosphate_byproduct +

Caption: Horner-Wadsworth-Emmons Reaction Mechanism for Enone Synthesis.

Experimental Protocols

General Protocol for the Synthesis of α,β-Unsaturated Ketones via the Horner-Wadsworth-Emmons Reaction

This protocol provides a general procedure for the synthesis of α,β-unsaturated ketones. The specific base, solvent, temperature, and reaction time may need to be optimized for different substrates.

Materials:

  • β-Keto phosphonate (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Base (e.g., NaH, K2CO3, DBU, LiOH) (1.0-1.5 equiv)

  • Anhydrous solvent (e.g., THF, DMF, CH3CN)

  • Anhydrous LiCl (optional, can improve reaction rates and yields)

  • Saturated aqueous NH4Cl solution

  • Brine

  • Anhydrous MgSO4 or Na2SO4

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-keto phosphonate and the anhydrous solvent.

    • If using, add anhydrous LiCl at this stage.

    • Cool the solution to the appropriate temperature (typically 0 °C or -78 °C).

    • Slowly add the base to the solution with stirring.

    • Allow the mixture to stir at the same temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Reaction with the Aldehyde:

    • Dissolve the aldehyde in a small amount of the anhydrous solvent.

    • Add the aldehyde solution dropwise to the solution of the phosphonate carbanion.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α,β-unsaturated ketone.

Example Protocol: Synthesis of (E)-Chalcone (Benzalacetophenone)

Materials:

  • Diethyl benzoylphosphonate (1.00 g, 4.13 mmol)

  • Benzaldehyde (0.46 g, 4.34 mmol, 1.05 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 0.18 g, 4.54 mmol, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF, 20 mL)

Procedure:

  • To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve diethyl benzoylphosphonate (1.00 g, 4.13 mmol) in anhydrous THF (10 mL).

  • Slowly add the diethyl benzoylphosphonate solution to the stirred suspension of sodium hydride at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (0.46 g, 4.34 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of 10 mL of saturated aqueous NH4Cl solution.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield (E)-chalcone as a pale yellow solid.

Quantitative Data

The following table summarizes the synthesis of various α,β-unsaturated ketones using the Horner-Wadsworth-Emmons reaction, including reaction conditions and characterization data.

EntryAldehydeβ-Keto PhosphonateBase/SolventTemp/TimeProductYield (%)Spectroscopic Data
1BenzaldehydeDiethyl benzoylphosphonateNaH / THF0 °C to rt / 4 h(E)-Chalcone85-95¹H NMR (CDCl₃, 400 MHz): δ 7.81 (d, J = 15.7 Hz, 1H), 7.62-7.59 (m, 2H), 7.55-7.50 (m, 3H), 7.42-7.38 (m, 5H). ¹³C NMR (CDCl₃, 100 MHz): δ 190.5, 144.8, 138.2, 134.9, 132.8, 130.5, 129.0, 128.5, 128.4, 122.1. IR (KBr, cm⁻¹): 1659 (C=O), 1605, 1575, 980.
24-MethoxybenzaldehydeDiethyl (2-oxopropyl)phosphonateLiOH / H₂O-THFrt / 12 h(E)-4-(4-Methoxyphenyl)but-3-en-2-one92¹H NMR (CDCl₃, 300 MHz): δ 7.48 (d, J = 8.7 Hz, 2H), 7.42 (d, J = 16.2 Hz, 1H), 6.91 (d, J = 8.7 Hz, 2H), 6.61 (d, J = 16.2 Hz, 1H), 3.84 (s, 3H), 2.37 (s, 3H).
3CinnamaldehydeDiethyl (2-oxopropyl)phosphonateK₂CO₃ / CH₃CNrt / 24 h(E,E)-1-Phenylhexa-1,4-dien-3-one78¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.50 (m, 3H), 7.40-7.35 (m, 3H), 7.00 (dd, J = 15.8, 10.2 Hz, 1H), 6.55 (d, J = 15.8 Hz, 1H), 6.30 (d, J = 15.8 Hz, 1H), 2.05 (d, J = 6.9 Hz, 3H).
4FurfuralDiethyl benzoylphosphonateNaH / THF0 °C to rt / 5 h(E)-1-Phenyl-3-(furan-2-yl)prop-2-en-1-one88¹H NMR (CDCl₃, 400 MHz): δ 8.02-7.99 (m, 2H), 7.60-7.50 (m, 4H), 7.45-7.40 (m, 2H), 6.75 (d, J = 3.4 Hz, 1H), 6.53 (dd, J = 3.4, 1.7 Hz, 1H).

Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of α,β-unsaturated ketones via the Horner-Wadsworth-Emmons reaction.

HWE_Workflow start Start reagents Combine β-Keto Phosphonate, (optional LiCl), and Anhydrous Solvent start->reagents inert_atmosphere Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert_atmosphere cool Cool Reaction Mixture (0 °C or -78 °C) inert_atmosphere->cool add_base Slowly Add Base cool->add_base form_carbanion Stir to Form Phosphonate Carbanion add_base->form_carbanion add_aldehyde Add Aldehyde Solution Dropwise form_carbanion->add_aldehyde react Warm to Room Temperature and Stir (2-24 h) add_aldehyde->react quench Quench with Saturated Aqueous NH₄Cl react->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry with Anhydrous MgSO₄ or Na₂SO₄ wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify end End purify->end

Caption: Experimental Workflow for HWE Synthesis of Unsaturated Ketones.

References

Application of 8-Nonen-2-one in Flavor and Fragrance Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonen-2-one is an aliphatic ketone recognized for its characteristic fruity and baked aroma profile.[1][2] As a flavoring agent, it is designated as FEMA GRAS (Generally Recognized as Safe) with FEMA number 4408.[3] This document provides detailed application notes and protocols for the use of this compound in flavor and fragrance chemistry, covering its physicochemical properties, synthesis, analytical methods, and practical applications.

Physicochemical and Organoleptic Properties

A comprehensive summary of the key properties of this compound is presented in Table 1. This data is essential for its effective handling, formulation, and quality control.

Table 1: Physicochemical and Organoleptic Properties of this compound

PropertyValueReference
Chemical Name This compound[3]
Synonyms non-8-en-2-one[2]
CAS Number 5009-32-5[2]
Molecular Formula C₉H₁₆O[1]
Molecular Weight 140.22 g/mol [1]
Appearance Colorless liquid[4]
Odor Profile Fruity, baked[1][2]
Flavor Profile Fruity, cheesy, green, dairy, buttery[2]
Boiling Point 91-93 °C @ 26 mmHg[2]
Flash Point 71.67 °C (161.00 °F)[2]
Specific Gravity 0.853 - 0.855 @ 25 °C[2]
Refractive Index 1.436 - 1.437 @ 20 °C[2]
Solubility Soluble in alcohol; sparingly soluble in water[2]

Olfactory Perception and Signaling Pathway

The perception of this compound, like other aliphatic ketones, is initiated by its interaction with specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium. While the exact human ORs that respond to this compound have not been definitively identified, research on homologous ketones suggests that they are detected by a specific subset of ORs. The binding of an odorant to its receptor triggers a G-protein-coupled signaling cascade.

The generally accepted signaling pathway for odorant perception is illustrated in the following diagram:

G_protein_signaling_pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Ca_Na_ions Ca²⁺ / Na⁺ Influx CNG_channel->Ca_Na_ions Allows Depolarization Membrane Depolarization Ca_Na_ions->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Olfactory signal transduction pathway for this compound.

Application in Flavor Formulations

This compound is a versatile ingredient in flavor creation, particularly for enhancing fruity and baked notes. Its profile makes it suitable for a variety of food products.

Table 2: Recommended Usage Levels of this compound in Food Products (FEMA GRAS)

Food CategoryAverage Usual ppmAverage Maximum ppm
Breakfast Cereal0.000020.00010
Frozen Dairy0.000020.00010
Imitation Dairy0.002000.00500

Note: Data sourced from The Good Scents Company, referencing FEMA publication 23.[2]

Example Formulations:

  • Baked Apple Flavor Concentrate: The fruity and baked notes of this compound can be used to create a realistic baked apple flavor.

    • Concept: To build a flavor reminiscent of a warm, baked apple with hints of cinnamon and brown sugar.

    • Formulation Idea:

      • Ethyl Acetate (fruity, solvent)

      • Hexyl Acetate (fruity, pear-like)

      • (E)-2-Hexenal (green, leafy)

      • Damascenone (rosy, fruity)

      • Vanillin (sweet, creamy)

      • Cinnamaldehyde (spicy, cinnamon)

      • This compound (baked, fruity)

      • Propylene Glycol (solvent)

  • Fruity Cereal Flavor Concentrate: To enhance the fruity notes in a breakfast cereal flavor.

    • Concept: A bright, mixed-fruit flavor with a subtle baked grain background.

    • Formulation Idea:

      • Ethyl Butyrate (fruity, pineapple-like)

      • Isoamyl Acetate (fruity, banana)

      • Limonene (citrus)

      • gamma-Decalactone (fruity, peachy)

      • Maltol (caramellic, sweet)

      • This compound (fruity, baked undertone)

      • Ethanol (solvent)

Experimental Protocols

A common synthetic route to this compound is through the oxidation of the corresponding secondary alcohol, 8-nonen-2-ol.[1]

Objective: To synthesize this compound via the oxidation of 8-nonen-2-ol.

Materials:

  • 8-nonen-2-ol

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Dissolve 8-nonen-2-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a slurry of PCC in anhydrous DCM.

  • Slowly add the PCC slurry to the solution of 8-nonen-2-ol at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Collect the fractions containing this compound and concentrate to yield the pure product.

  • Confirm the identity and purity of the synthesized compound using GC-MS and NMR spectroscopy.

Synthesis_Workflow Start Start: 8-nonen-2-ol in DCM Oxidation Oxidation with PCC Start->Oxidation Workup Work-up: Filtration & Washing Oxidation->Workup Purification Purification: Column Chromatography Workup->Purification Analysis Analysis: GC-MS, NMR Purification->Analysis End End: Pure this compound Analysis->End

Caption: Workflow for the synthesis of this compound.

Objective: To identify and quantify this compound in a food sample (e.g., flavored beverage).

Materials:

  • Food sample containing or suspected to contain this compound

  • This compound standard

  • Internal standard (e.g., 2-octanone)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB) or liquid-liquid extraction apparatus

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation (Headspace SPME):

    • Place a known amount of the liquid food sample into a headspace vial.

    • Add a known concentration of the internal standard.

    • Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time to allow for equilibration of volatiles in the headspace.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the hot GC inlet.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Initial temperature of 40°C, hold for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.

      • Inlet Temperature: 250°C.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

      • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of the pure standard.

    • Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Objective: To determine the sensory threshold and descriptive profile of this compound in a specific food base.

Methodology: Triangle Test for Difference Testing and Quantitative Descriptive Analysis (QDA) for profiling.

Procedure:

  • Panelist Selection and Training:

    • Recruit panelists based on their sensory acuity and ability to describe aromas.

    • Train panelists to identify and rate the intensity of fruity, baked, and other relevant aroma attributes using reference standards.

  • Sample Preparation:

    • Prepare a series of concentrations of this compound in the desired food base (e.g., water, sugar solution, unflavored biscuit).

    • Prepare control samples (food base without added this compound).

  • Triangle Test (Threshold Determination):

    • Present panelists with three samples, two of which are identical (controls) and one is different (containing this compound at a specific concentration).

    • Ask panelists to identify the odd sample.

    • Repeat with a range of concentrations to determine the detection threshold (the concentration at which a statistically significant number of panelists can correctly identify the odd sample).

  • Quantitative Descriptive Analysis (Profiling):

    • Present panelists with samples of the food base containing this compound at a supra-threshold concentration.

    • Ask panelists to rate the intensity of predefined sensory attributes (e.g., fruity, baked, sweet, green) on a line scale.

    • Analyze the data to generate a sensory profile of this compound in the specific application.

Sensory_Evaluation_Workflow Start Define Objective Panel Panelist Selection & Training Start->Panel Samples Sample Preparation Panel->Samples Threshold Threshold Determination (Triangle Test) Samples->Threshold Profiling Descriptive Analysis (QDA) Samples->Profiling Analysis Data Analysis Threshold->Analysis Profiling->Analysis Report Report Findings Analysis->Report

Caption: Workflow for sensory evaluation of this compound.

Stability Considerations

The stability of flavor compounds like this compound is crucial for maintaining the sensory quality of food and beverage products throughout their shelf life. The double bond in the 8-position makes the molecule susceptible to oxidation, which can lead to the formation of off-notes.

Key factors affecting stability:

  • Oxygen: Exposure to air can lead to oxidative degradation.

  • Light: UV light can catalyze oxidation reactions.

  • Temperature: High temperatures can accelerate degradation reactions.

  • pH: The stability of ketones can be influenced by the pH of the food matrix.

Protocol for a Basic Stability Test:

  • Prepare samples of the final product (e.g., beverage) containing this compound.

  • Store the samples under different conditions:

    • Accelerated: Higher temperature (e.g., 40°C) and light exposure.

    • Real-time: Recommended storage conditions (e.g., room temperature, dark).

  • Analyze the concentration of this compound at regular intervals (e.g., 0, 1, 3, 6 months) using the GC-MS protocol described above.

  • Conduct sensory evaluations at each time point to assess any changes in the flavor profile.

  • Plot the concentration of this compound over time to determine its degradation kinetics and estimate the shelf life of the flavor in the product.

Conclusion

This compound is a valuable flavor ingredient with a unique fruity and baked aroma profile. Its successful application in food and fragrance products requires a thorough understanding of its physicochemical properties, sensory characteristics, and stability. The protocols and data presented in this document provide a comprehensive guide for researchers and formulators working with this compound. Adherence to systematic experimental procedures for synthesis, analysis, and sensory evaluation will ensure the effective and consistent use of this compound in creating appealing and high-quality consumer products.

References

The Versatility of 8-Nonen-2-one in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonen-2-one is a versatile bifunctional molecule containing both a terminal alkene and a methyl ketone. This unique structural feature makes it a valuable starting material for a variety of organic transformations, enabling the synthesis of diverse molecular scaffolds. Its applications range from the fragrance industry, as a precursor to valuable jasmonate derivatives, to the construction of complex cyclic and bicyclic systems relevant to natural product synthesis and medicinal chemistry. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 5009-32-5[1][2]
Molecular Formula C₉H₁₆O[2]
Molecular Weight 140.22 g/mol [2]
Appearance Colorless liquid[1]
Odor Fruity, baked
Boiling Point Not specified
Density 0.853 - 0.855 g/cm³ @ 25°C[1]
Refractive Index 1.436 - 1.437 @ 20°C[1]
Solubility Insoluble in water, soluble in ethanol

Application 1: Synthesis of Dihydrojasmone via Intramolecular Aldol Condensation

Dihydrojasmone is a valuable fragrance compound with a characteristic jasmine scent. A common synthetic strategy involves the intramolecular aldol condensation of a 1,4-diketone precursor, which can be readily synthesized from this compound. The terminal alkene of this compound can be oxidized to a carboxylic acid, followed by conversion to a methyl ketone to yield the required diketone intermediate.

Reaction Scheme

G cluster_0 Synthesis of Undecane-2,5-dione cluster_1 Intramolecular Aldol Condensation This compound This compound Intermediate_Carboxylic_Acid 9-Oxodecanoic acid This compound->Intermediate_Carboxylic_Acid 1. Ozonolysis 2. Oxidative workup Undecane-2,5-dione Undecane-2,5-dione Intermediate_Carboxylic_Acid->Undecane-2,5-dione 1. SOCl₂ 2. Me₂CuLi Undecane-2,5-dione_2 Undecane-2,5-dione Dihydrojasmone Dihydrojasmone Undecane-2,5-dione_2->Dihydrojasmone Base (e.g., NaOH)

Fig. 1: Synthetic pathway to Dihydrojasmone.
Experimental Protocol

Step 1: Synthesis of Undecane-2,5-dione from this compound

  • Oxidation of the alkene: Dissolve this compound (14.0 g, 0.1 mol) in a mixture of dichloromethane (200 mL) and methanol (100 mL). Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen to remove excess ozone. Add dimethyl sulfide (15 mL, 0.2 mol) and allow the reaction to warm to room temperature overnight. Concentrate the mixture under reduced pressure. The crude product is then dissolved in acetone (200 mL) and treated with Jones reagent at 0 °C until an orange color persists. Quench the reaction with isopropanol, filter through a pad of celite, and concentrate to afford the crude 9-oxodecanoic acid.

  • Conversion to the diketone: To the crude 9-oxodecanoic acid, add thionyl chloride (11 mL, 0.15 mol) and heat at 60 °C for 2 hours. Remove excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in anhydrous THF (100 mL) and add it dropwise to a solution of lithium dimethylcuprate (0.12 mol) in THF at -78 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride, extract with diethyl ether, dry over magnesium sulfate, and concentrate to give crude undecane-2,5-dione, which can be purified by column chromatography.

Step 2: Intramolecular Aldol Condensation to Dihydrojasmone

  • Dissolve the purified undecane-2,5-dione (18.4 g, 0.1 mol) in ethanol (100 mL).

  • Add a 10% aqueous solution of sodium hydroxide (50 mL).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford dihydrojasmone.

Expected Results
StepProductExpected YieldPurity (by GC)
1Undecane-2,5-dione60-70%>95%
2Dihydrojasmone75-85%>98%

Application 2: Intramolecular Radical Cyclization for the Synthesis of Functionalized Cyclopentanones

The terminal alkene and the enolizable ketone in this compound make it a suitable substrate for intramolecular radical cyclization. This transformation allows for the construction of a five-membered ring, a common motif in many natural products and biologically active molecules. Manganese(III) acetate is a common reagent for initiating such cyclizations.[3][4][5]

Reaction Scheme

G This compound This compound Enol Enol Intermediate This compound->Enol Tautomerization Radical α-Keto Radical Enol->Radical Mn(OAc)₃ Cyclized_Radical Cyclized Radical Radical->Cyclized_Radical 5-exo-trig cyclization Product 2-Methylbicyclo[3.3.0]octan-1-one Cyclized_Radical->Product Oxidation & H-abstraction

Fig. 2: Proposed mechanism for radical cyclization.
Experimental Protocol

  • To a solution of this compound (1.40 g, 10 mmol) in glacial acetic acid (100 mL), add manganese(III) acetate dihydrate (9.4 g, 35 mmol).

  • Heat the mixture to 80 °C with vigorous stirring under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water (200 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution until neutral, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the bicyclic ketone.

Expected Results
ProductExpected YieldDiastereomeric Ratio
2-Methylbicyclo[3.3.0]octan-1-one50-65%Mixture of diastereomers

Application 3: Pauson-Khand Reaction for the Synthesis of Bicyclic Enones

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[6][7] While intermolecular versions can suffer from regioselectivity issues, the intramolecular variant is highly efficient for the construction of fused ring systems. By introducing an alkyne moiety into the this compound backbone, an intramolecular Pauson-Khand reaction can be employed to synthesize complex bicyclic enones.

Workflow for Substrate Synthesis and Cyclization

G Start This compound Protection Protect ketone (e.g., as ketal) Start->Protection Hydroboration Hydroboration-oxidation of alkene Protection->Hydroboration Oxidation Oxidation of alcohol to aldehyde Hydroboration->Oxidation Alkynylation Alkynylation of aldehyde (e.g., Ohira-Bestmann reagent) Oxidation->Alkynylation Deprotection Deprotect ketone Alkynylation->Deprotection PK_Substrate Enyne Substrate Deprotection->PK_Substrate PK_Reaction Pauson-Khand Reaction (Co₂(CO)₈, CO) PK_Substrate->PK_Reaction Product Bicyclic Enone PK_Reaction->Product

Fig. 3: Workflow for Pauson-Khand reaction.
Experimental Protocol (Proposed)

Step 1: Synthesis of the Enyne Precursor

A multi-step synthesis would be required to convert this compound to the necessary enyne precursor. This would involve protection of the ketone, hydroboration-oxidation of the alkene to an alcohol, oxidation to the aldehyde, and subsequent conversion of the aldehyde to a terminal alkyne.

Step 2: Intramolecular Pauson-Khand Reaction

  • To a solution of the enyne precursor (10 mmol) in toluene (100 mL), add dicobalt octacarbonyl (Co₂(CO)₈, 3.75 g, 11 mmol).

  • Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

  • Heat the reaction to 80 °C under an atmosphere of carbon monoxide (balloon) for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and filter through a pad of celite to remove cobalt residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the bicyclic enone.

Expected Results
ProductExpected Yield
Bicyclic Enone40-60%

Conclusion

This compound is a readily available and versatile starting material in organic synthesis. Its dual functionality allows for a range of transformations, including the synthesis of important fragrance compounds like dihydrojasmone, and the construction of complex cyclic and bicyclic structures through intramolecular radical cyclizations and Pauson-Khand reactions. The protocols provided herein serve as a guide for researchers to explore the synthetic potential of this valuable building block in their own research endeavors. Further exploration of asymmetric catalysis and other modern synthetic methods will undoubtedly expand the utility of this compound in the synthesis of novel and valuable molecules.

References

Application Notes and Protocols for the Quantitative Analysis of Volatile Compounds in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of volatile compounds in various food matrices. The methodologies outlined are essential for quality control, flavor and fragrance analysis, shelf-life studies, and the identification of contaminants in food products.

Introduction

Volatile organic compounds (VOCs) are crucial in defining the aroma and flavor profiles of food.[1][2] The quantitative analysis of these compounds is critical for understanding food quality, process optimization, and ensuring consumer acceptance.[2][3] This document details three prevalent and robust techniques for the extraction and quantification of VOCs from food matrices: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS), and Stir Bar Sorptive Extraction Gas Chromatography-Mass Spectrometry (SBSE-GC-MS).

Extraction Techniques: Principles and Applications

The choice of extraction technique is critical and depends on the specific food matrix, the target volatile compounds, and the desired sensitivity.

  • Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This technique is ideal for the analysis of highly volatile compounds in solid or liquid food samples.[4] The sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the headspace gas.[4] A portion of this gas is then injected into the GC-MS system for analysis. HS-GC-MS is a simple, robust, and easily automated technique.[5]

  • Solid-Phase Microextraction (SPME)-GC-MS: SPME is a solvent-free extraction method that uses a fused-silica fiber coated with a stationary phase to adsorb volatile and semi-volatile compounds from a sample.[6][7] The fiber can be exposed to the headspace above the sample (Headspace SPME) or directly immersed in a liquid sample.[8] After extraction, the fiber is transferred to the GC injector, where the analytes are thermally desorbed for analysis.[6] SPME is known for its simplicity, sensitivity, and versatility.[6][9]

  • Stir Bar Sorptive Extraction (SBSE)-GC-MS: SBSE is a highly sensitive technique for the extraction of organic compounds from aqueous samples.[10][11] It utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS), which has a much larger volume of stationary phase compared to SPME, resulting in higher analyte recovery.[12] The stir bar is placed in the sample and stirred for a defined period to allow for the extraction of volatile and semi-volatile compounds.[11] Similar to SPME, the analytes are then thermally desorbed in the GC injector.[12]

Experimental Protocols

Headspace (HS)-GC-MS Protocol for Volatiles in Fruit Juice

This protocol is designed for the quantitative analysis of key aroma compounds in fruit juice.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Headspace Autosampler

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Fruit juice sample

  • Internal standard solution (e.g., 10 ppm of 2-octanol in ethanol)

  • Sodium chloride (NaCl)

Procedure:

  • Sample Preparation: Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to the vial.

  • Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

  • Vial Sealing: Immediately seal the vial with the magnetic screw cap.

  • Incubation: Place the vial in the headspace autosampler and incubate at 60°C for 15 minutes with agitation.

  • Injection: The autosampler will automatically inject a defined volume (e.g., 1 mL) of the headspace gas into the GC-MS system.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 15°C/min (hold for 5 min).

    • MS Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 35-350

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Fruit Juice Sample Vial Headspace Vial Sample->Vial NaCl NaCl Addition Vial->NaCl IS Internal Standard IS->Vial Seal Seal Vial NaCl->Seal Incubate Incubation & Agitation Seal->Incubate Inject Headspace Injection Incubate->Inject GCMS GC-MS Analysis Inject->GCMS Data Data Acquisition GCMS->Data

HS-GC-MS Experimental Workflow
Solid-Phase Microextraction (SPME)-GC-MS Protocol for Volatiles in Coffee Beans

This protocol outlines the quantitative analysis of volatile compounds in roasted coffee beans.

Instrumentation:

  • GC-MS system

  • SPME autosampler or manual holder

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

Materials:

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • Ground roasted coffee beans

  • Internal standard solution (e.g., 10 ppm of 2-methyl-3-heptanone in methanol)

Procedure:

  • Sample Preparation: Weigh 2 g of freshly ground coffee beans into a 20 mL headspace vial.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution onto the coffee grounds.

  • Vial Sealing: Immediately seal the vial.

  • Incubation and Extraction: Place the vial in a heating block or the SPME autosampler at 60°C. Expose the SPME fiber to the headspace for 30 minutes.

  • Desorption: Retract the fiber and immediately insert it into the GC injector for thermal desorption at 250°C for 5 minutes in splitless mode.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at 1 mL/min

    • Oven Temperature Program: Start at 40°C (hold for 3 min), ramp to 230°C at 4°C/min (hold for 10 min).

    • MS Parameters: Same as HS-GC-MS protocol.

SPME_GC_MS_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Analysis Sample Ground Coffee Vial Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal IS Internal Standard IS->Vial Incubate Incubation Seal->Incubate Extract SPME Fiber Exposure Incubate->Extract Desorb Thermal Desorption Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition GCMS->Data

SPME-GC-MS Experimental Workflow
Stir Bar Sorptive Extraction (SBSE)-GC-MS Protocol for Volatiles in Wine

This protocol is suitable for the sensitive quantification of trace volatile compounds in wine.

Instrumentation:

  • GC-MS system with a thermal desorption unit (TDU)

  • Magnetic stirrer

  • SBSE stir bars (e.g., 10 mm length, 0.5 mm PDMS coating)

Materials:

  • 40 mL vials with screw caps

  • Wine sample

  • Internal standard solution (e.g., 10 ppm of 3-octanol in ethanol)

  • Sodium chloride (NaCl)

Procedure:

  • Stir Bar Conditioning: Condition the SBSE stir bar according to the manufacturer's instructions before first use.

  • Sample Preparation: Place 10 mL of the wine sample into a 40 mL vial.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution.

  • Matrix Modification: Add 2 g of NaCl.

  • Extraction: Place the conditioned SBSE stir bar into the vial and stir at 1000 rpm for 60 minutes at room temperature.

  • Stir Bar Rinsing and Drying: After extraction, remove the stir bar with forceps, rinse it with a small amount of deionized water, and gently dry it with a lint-free tissue.

  • Thermal Desorption: Place the dry stir bar into a TDU glass liner and introduce it into the TDU of the GC-MS system. Desorb the analytes at 250°C for 10 minutes.

  • GC-MS Analysis:

    • Cryo-focusing: Use a cooled injection system (CIS) to trap the desorbed analytes at a low temperature (e.g., -50°C) before rapid heating for injection.

    • Injector Temperature Program: -50°C to 270°C at 12°C/s.

    • GC Oven and MS parameters: Similar to the previous protocols, adjust as needed for the specific analytes of interest in wine.

SBSE_GC_MS_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Analysis Sample Wine Sample Vial Sample Vial Sample->Vial NaCl NaCl Addition Vial->NaCl IS Internal Standard IS->Vial Stir SBSE Stirring NaCl->Stir RinseDry Rinse & Dry Stir Bar Stir->RinseDry Desorb Thermal Desorption RinseDry->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition GCMS->Data

SBSE-GC-MS Experimental Workflow

Data Analysis and Quantification

For quantitative analysis, a calibration curve should be prepared for each target analyte using a series of standard solutions of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the sample can then be determined from its peak area ratio using the calibration curve.

Data Presentation

The quantitative results should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Analysis of Key Volatile Compounds in Different Coffee Bean Roasts (µg/kg)

CompoundLight RoastMedium RoastDark RoastAroma Descriptor
2-Furfurylthiol15.2 ± 1.825.6 ± 2.318.1 ± 2.1Roasted, coffee
Guaiacol45.3 ± 4.188.2 ± 7.5152.7 ± 12.9Smoky, phenolic
2,3-Butanedione (Diacetyl)120.5 ± 10.895.3 ± 8.955.1 ± 5.2Buttery
Pyrazine, 2-ethyl-6-methyl-35.8 ± 3.272.1 ± 6.5110.4 ± 9.8Nutty, roasted
4-Vinylguaiacol28.9 ± 2.545.7 ± 4.120.3 ± 1.9Clove-like, spicy

Table 2: Comparison of Extraction Efficiencies for Selected Volatiles in Apple Juice (ng/L)

CompoundHS-GC-MSSPME-GC-MSSBSE-GC-MS
Ethyl butanoate250.4 ± 22.1480.7 ± 41.3950.2 ± 85.6
Hexanal180.9 ± 16.3350.2 ± 30.1720.8 ± 65.4
β-Damascenone15.2 ± 1.445.8 ± 4.2150.6 ± 13.9
1-Hexanol320.6 ± 28.9610.4 ± 55.21250.1 ± 112.5

Conclusion

The choice of the appropriate extraction technique is paramount for the accurate and sensitive quantification of volatile compounds in food matrices. HS-GC-MS is a straightforward method for highly volatile compounds, while SPME-GC-MS offers a solvent-free and versatile approach for a broader range of analytes. For ultimate sensitivity in the analysis of trace volatiles in liquid samples, SBSE-GC-MS is the preferred method. The protocols and data presentation guidelines provided herein offer a solid foundation for researchers and scientists to conduct reliable and reproducible quantitative analysis of volatile compounds in food.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 8-Nonen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonen-2-one is a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance analysis, food science, and environmental monitoring. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction and concentration of such volatile and semi-volatile compounds from a variety of matrices prior to gas chromatography-mass spectrometry (GC-MS) analysis.[1] This document provides detailed application notes and protocols for the sampling and analysis of this compound using SPME.

Principle of SPME

SPME utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to a sample, analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[1] Headspace SPME (HS-SPME) is particularly suitable for volatile compounds like this compound, as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[1]

Recommended SPME Fiber Selection

The choice of SPME fiber coating is critical for efficient extraction. For volatile ketones such as this compound, a combination of adsorbent and absorbent materials generally provides the best performance.

Recommended Fibers:

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This tri-phase fiber is highly recommended for a broad range of volatile and semi-volatile compounds, including ketones. It offers a combination of different retention mechanisms, leading to high extraction efficiency.

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This dual-phase fiber is also an excellent choice for volatile analytes and has been successfully used for the analysis of similar ketones like 2-nonenal.[2][3]

Experimental Workflow

The following diagram illustrates the general workflow for the SPME-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., food matrix, environmental sample) Vial Transfer to Headspace Vial Sample->Vial Standard Addition of Internal Standard (optional but recommended) Vial->Standard Incubation Incubation and Equilibration Standard->Incubation Extraction SPME Fiber Exposure (Headspace Mode) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for SPME-GC-MS analysis of this compound.

Detailed Experimental Protocols

Materials and Reagents
  • SPME Fiber Assembly: DVB/CAR/PDMS or PDMS/DVB fiber (e.g., from Supelco/Merck).

  • Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa.

  • This compound Standard: Analytical grade.

  • Internal Standard (IS): e.g., 2-octanone or other suitable ketone not present in the sample.

  • Solvent: Methanol or ethanol for preparing standard solutions.

  • Sodium Chloride (NaCl): Analytical grade, for salting-out effect (optional).

Sample Preparation
  • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g of a solid matrix or 5-10 mL of a liquid matrix) into a 20 mL headspace vial.

  • For quantitative analysis, add a known amount of internal standard solution.

  • (Optional) Add a saturated solution of NaCl to enhance the release of volatile compounds from the aqueous phase.

  • Immediately seal the vial with the screw cap containing a PTFE/silicone septum.

Headspace SPME Procedure
  • Fiber Conditioning: Before first use and after prolonged storage, condition the SPME fiber according to the manufacturer's instructions (typically by heating in the GC injection port).

  • Incubation: Place the sealed vial in a heating block or the autosampler's incubation station. Allow the sample to equilibrate at a set temperature (e.g., 40-60°C) for a specific time (e.g., 10-20 minutes) with agitation.

  • Extraction: Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for a predetermined time (e.g., 20-45 minutes) at the set temperature.

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

GC-MS Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column.

Parameter Recommended Setting
GC System Gas Chromatograph with Mass Spectrometric Detector
Injection Port Splitless mode, 250°C
Desorption Time 2-5 minutes
Column e.g., DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow (e.g., 1.0-1.5 mL/min)
Oven Program Initial temp: 40°C (hold 2 min), Ramp: 5-10°C/min to 250°C (hold 5 min)
MS Transfer Line 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Method Validation and Quantitative Data

A full method validation should be performed to ensure the reliability of the results. The following table presents expected quantitative performance data for the analysis of this compound, based on validated methods for analogous volatile ketones.[3][4]

Parameter Expected Performance Notes
Linearity (r²) > 0.99Over the desired concentration range.
Linear Range 0.1 - 100 µg/LThis can vary depending on the matrix and instrumentation.
Limit of Detection (LOD) 0.01 - 0.1 µg/LCalculated as a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) 0.03 - 0.3 µg/LCalculated as a signal-to-noise ratio of 10.
Precision (RSD%) < 15%For both intra-day and inter-day precision.
Recovery (%) 85 - 115%Determined by spiking blank matrix with known concentrations.

Note: The values in this table are estimates based on published data for similar volatile ketones. Actual performance may vary and should be experimentally determined for this compound in the specific sample matrix.

Optimization of SPME Parameters

To achieve the best sensitivity and reproducibility, it is crucial to optimize the key SPME parameters. A systematic approach, such as one-factor-at-a-time or a design of experiments (DoE), should be employed.

Logical Relationship for Parameter Optimization

Optimization_Logic cluster_initial Initial Parameter Selection cluster_optimization Optimization Cycle cluster_validation Method Validation Fiber Select SPME Fiber (e.g., DVB/CAR/PDMS) Temp Optimize Extraction Temperature Fiber->Temp Time Optimize Extraction Time Temp->Time Salt Evaluate Salt Effect Time->Salt Validation Validate Method (Linearity, LOD, LOQ, Precision, Recovery) Salt->Validation

Caption: Logical flow for optimizing SPME parameters.

Troubleshooting

Problem Potential Cause Solution
Low Sensitivity - Incomplete extraction- Inefficient desorption- Inappropriate fiber- Increase extraction time and/or temperature- Increase desorption time and/or temperature- Test a different fiber coating
Poor Reproducibility - Inconsistent sample volume or matrix- Variation in extraction time or temperature- Fiber degradation- Use consistent sample preparation procedures- Use an autosampler for precise control- Replace the SPME fiber
Carryover - Incomplete desorption- Increase desorption time and/or temperature- Bake out the fiber between injections

Conclusion

SPME coupled with GC-MS is a powerful technique for the analysis of this compound in various matrices. Proper selection of the SPME fiber and optimization of extraction parameters are critical for achieving high sensitivity, accuracy, and reproducibility. The protocols and data presented in these application notes provide a solid foundation for developing and validating a robust analytical method for this compound.

References

High-Performance Liquid Chromatography (HPLC) Methods for Ketone Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of ketones using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are essential for researchers and professionals in drug development and various scientific fields requiring accurate quantification of ketone bodies and other keto compounds.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For the analysis of ketones, which often lack a strong chromophore for UV detection, a derivatization step is typically employed to enhance their detectability. This document focuses on pre-column derivatization methods using 2,4-dinitrophenylhydrazine (DNPH), o-phenylenediamine (OPD), and p-nitrobenzene diazonium fluoroborate, providing detailed protocols for each.

Experimental Workflow Overview

The general workflow for the analysis of ketones by HPLC involves sample preparation, derivatization, chromatographic separation, and detection. The specific conditions for each step vary depending on the ketone of interest, the sample matrix, and the chosen derivatization agent.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis SampleCollection Sample Collection (e.g., Plasma, Urine, Air) Deproteinization Deproteinization (for biological samples) SampleCollection->Deproteinization Extraction Extraction (e.g., SPE, LLE) Deproteinization->Extraction ChooseReagent Choose Derivatization Reagent Extraction->ChooseReagent DNPH DNPH ChooseReagent->DNPH General Ketones OPD o-Phenylenediamine ChooseReagent->OPD α-Keto Acids PNBDF p-Nitrobenzene diazonium fluoroborate ChooseReagent->PNBDF Ketone Bodies HPLC HPLC Separation (Reversed-Phase) DNPH->HPLC OPD->HPLC PNBDF->HPLC Detection UV/Vis Detection HPLC->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis

Application Notes and Protocols for Biocatalytic Synthesis of Chiral Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral ketones is a pivotal process in the pharmaceutical and fine chemical industries, as these compounds are crucial building blocks for a myriad of bioactive molecules. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. This document provides detailed application notes and experimental protocols for three primary biocatalytic approaches to obtaining chiral ketones:

  • Kinetic Resolution of Racemic Ketones via Asymmetric Reduction: This strategy involves the selective reduction of one enantiomer from a racemic ketone mixture, leaving the unreacted ketone enantiomer in high enantiomeric excess.

  • Asymmetric Synthesis via Desymmetrization of Prochiral Dienones: This elegant approach utilizes enzymes to convert a prochiral starting material into a chiral ketone, often with the creation of a quaternary stereocenter.

  • Kinetic Resolution of Racemic Secondary Alcohols via Enantioselective Oxidation: This method produces an enantioenriched alcohol and a prochiral ketone. The enantioenriched alcohol can then be subjected to a non-selective oxidation to yield the corresponding chiral ketone.

Kinetic Resolution of Racemic Ketones via Asymmetric Reduction

This method relies on the stereoselectivity of oxidoreductases, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to reduce one enantiomer of a racemic ketone to the corresponding alcohol, while leaving the other ketone enantiomer untouched. The success of this approach hinges on the enzyme's ability to discriminate between the two ketone enantiomers.

Data Presentation
Substrate (Racemic)BiocatalystProduct (Enantioenriched Ketone)Conversion (%)e.e. of Ketone (%)Reference
Wieland-Miescher KetoneEne-reductase from Bacillus subtilis (BsER)(R)-Wieland-Miescher Ketone~5098[1]
Hajos-Parrish KetoneEne-reductase from Bacillus subtilis (BsER)(R)-Hajos-Parrish Ketone~50>99[1]
rac-2-NorbornanoneHorse Liver Alcohol Dehydrogenase (HLADH)Enantioenriched 2-NorbornanoneN/AHigh[2][3]
Experimental Protocol: Kinetic Resolution of Racemic Wieland-Miescher Ketone

This protocol is adapted from the kinetic resolution of racemic Wieland-Miescher ketone using an ene-reductase.[1]

Materials:

  • Racemic Wieland-Miescher ketone

  • Recombinant E. coli whole cells expressing ene-reductase from Bacillus subtilis (BsER)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Glucose

  • NADP+

  • Glucose dehydrogenase (GDH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Incubator shaker

  • Centrifuge

  • Chiral HPLC system

Procedure:

  • Reaction Setup: In a 50 mL flask, prepare a reaction mixture containing 10 mL of Tris-HCl buffer (100 mM, pH 7.5), 50 mg of racemic Wieland-Miescher ketone, 1.5 equivalents of glucose, 1 mM NADP+, and 10 U of glucose dehydrogenase for cofactor regeneration.

  • Biocatalyst Addition: Add 100 mg of lyophilized E. coli cells expressing BsER to the reaction mixture.

  • Incubation: Incubate the flask at 30°C with shaking at 200 rpm.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours). Extract the aliquots with an equal volume of ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and analyze by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ketone.

  • Work-up: Once the conversion reaches approximately 50%, stop the reaction by centrifuging the mixture to pellet the cells.

  • Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting residue containing the enantioenriched (R)-Wieland-Miescher ketone and the corresponding alcohol product by column chromatography.

Logical Relationship Diagram

kinetic_resolution_reduction cluster_reaction Enzymatic Reduction rac_ketone Racemic Ketone ((R)-Ketone + (S)-Ketone) s_ketone (S)-Ketone r_ketone (R)-Ketone (Enantioenriched) enzyme KRED / ADH + Cofactor (NAD(P)H) s_ketone->enzyme Fast Reaction r_ketone->enzyme Slow/No Reaction s_alcohol (S)-Alcohol enzyme->s_alcohol

Caption: Kinetic resolution of a racemic ketone via stereoselective reduction.

Asymmetric Synthesis via Desymmetrization of Prochiral Dienones

Ene-reductases (EREDs) from the Old Yellow Enzyme (OYE) family can catalyze the asymmetric reduction of a C=C double bond in a prochiral dienone, leading to the formation of a chiral enone with a new stereocenter. This desymmetrization approach is highly efficient for creating chiral ketones, including those with challenging quaternary stereocenters.

Data Presentation
Substrate (Prochiral)BiocatalystProduct (Chiral Ketone)Yield (%)e.e. (%)Reference
4-Phenyl-4-methyl-2,5-cyclohexadienoneOPR3(S)-4-Phenyl-4-methyl-2-cyclohexenone62>99[4]
4-(4-Methoxyphenyl)-4-methyl-2,5-cyclohexadienoneYqjM(R)-4-(4-Methoxyphenyl)-4-methyl-2-cyclohexenone47>99[4]
4-(3,4-Dimethoxyphenyl)-4-methyl-2,5-cyclohexadienoneYqjM(R)-4-(3,4-Dimethoxyphenyl)-4-methyl-2-cyclohexenone97>99[4]
Experimental Protocol: Asymmetric Synthesis of Chiral 4,4-Disubstituted-2-cyclohexenones

This protocol is based on the desymmetrizing hydrogenation of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases.[4]

Materials:

  • 4,4-disubstituted 2,5-cyclohexadienone substrate

  • Recombinant ene-reductase (e.g., OPR3 or YqjM)

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • NADPH

  • Glucose

  • Glucose dehydrogenase (GDH)

  • tert-Butyl methyl ether (MTBE)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Incubator shaker

  • Chiral GC or HPLC system

Procedure:

  • Reaction Setup: In a glass vial, dissolve the 4,4-disubstituted 2,5-cyclohexadienone substrate (e.g., 10 mg) in a minimal amount of a co-solvent if necessary, and add it to 1 mL of potassium phosphate buffer (50 mM, pH 7.0).

  • Cofactor Regeneration System: Add NADPH (1 mM), glucose (100 mM), and glucose dehydrogenase (10 U) to the reaction mixture.

  • Enzyme Addition: Add the purified ene-reductase solution (e.g., 1 mg/mL final concentration) to initiate the reaction.

  • Incubation: Seal the vial and incubate at 25°C with shaking.

  • Reaction Monitoring: Periodically take samples from the reaction mixture, extract with MTBE, and analyze by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Work-up: Upon completion of the reaction, extract the mixture twice with an equal volume of MTBE.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the chiral 2-cyclohexenone product. Further purification can be performed by flash chromatography if necessary.

Experimental Workflow Diagram

desymmetrization_workflow start Start reaction_setup Reaction Setup: - Prochiral Dienone - Buffer - Cofactor Regeneration System start->reaction_setup enzyme_addition Add Ene-Reductase (e.g., OPR3, YqjM) reaction_setup->enzyme_addition incubation Incubate at 25°C with Shaking enzyme_addition->incubation monitoring Monitor Reaction by Chiral GC/HPLC incubation->monitoring workup Work-up: - Extraction with MTBE monitoring->workup Reaction Complete purification Purification: - Solvent Evaporation - Chromatography (optional) workup->purification end End: Chiral Ketone Product purification->end

Caption: Workflow for asymmetric synthesis of chiral ketones via desymmetrization.

Kinetic Resolution of Racemic Secondary Alcohols via Enantioselective Oxidation

While the direct product of this reaction is a prochiral ketone, this method is invaluable for producing enantioenriched alcohols, which are immediate precursors to chiral ketones. An alcohol dehydrogenase (ADH) can selectively oxidize one enantiomer of a racemic secondary alcohol, leaving the other enantiomer in high enantiomeric purity. A subsequent non-selective chemical oxidation step can then convert the enantioenriched alcohol to the desired chiral ketone.

Data Presentation
Substrate (Racemic Alcohol)BiocatalystOxidant/Cofactor SystemProduct (Enantioenriched Alcohol)Conversion (%)e.e. of Alcohol (%)Reference
rac-1-PhenylethanolADH from Rhodococcus ruber (ADH-A)Acetone / NADP+(R)-1-Phenylethanol~50>99[5]
rac-Heptan-2-olADH from Sphingobium yanoikuyae (SyADH)Chloroacetone / NADP+(S)-Heptan-2-ol>50 (non-selective oxidation)Low (for complete oxidation)[1][5]

Note: For kinetic resolution, the goal is ~50% conversion to achieve high e.e. of the remaining substrate.

Experimental Protocol: Kinetic Resolution of rac-1-Phenylethanol

This protocol is based on the oxidative kinetic resolution of racemic secondary alcohols using ADH-A.[5]

Materials:

  • Racemic 1-phenylethanol

  • Alcohol dehydrogenase from Rhodococcus ruber (ADH-A)

  • Tris-HCl buffer (pH 7.5)

  • NADP+

  • Acetone (as the sacrificial oxidant)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Incubator shaker

  • Chiral HPLC system

Procedure:

  • Reaction Setup: In a sealed vial, combine racemic 1-phenylethanol (e.g., 20 mM) in Tris-HCl buffer containing 20% v/v acetone.

  • Cofactor and Enzyme Addition: Add NADP+ (1 mM) and the ADH-A enzyme solution.

  • Incubation: Incubate the reaction at 30°C with gentle shaking.

  • Reaction Monitoring: Monitor the conversion and the enantiomeric excess of the remaining (R)-1-phenylethanol by taking samples at intervals, extracting with dichloromethane, and analyzing by chiral HPLC.

  • Work-up: When the conversion approaches 50%, stop the reaction and extract the entire mixture with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the enantioenriched (R)-1-phenylethanol and acetophenone. Purify by column chromatography.

  • (Optional) Oxidation to Chiral Ketone: The purified enantioenriched alcohol can be oxidized to the corresponding chiral ketone using standard chemical methods (e.g., Swern oxidation, PCC oxidation) if the ketone itself is the target molecule and possesses a stable chiral center.

Signaling Pathway Diagram

deracemization_cycle cluster_oxidation Enantioselective Oxidation rac_alcohol Racemic Alcohol ((R)-Alcohol + (S)-Alcohol) s_alcohol (S)-Alcohol r_alcohol (R)-Alcohol (Enantioenriched) enzyme_ox ADH (Oxidation) + NADP+ s_alcohol->enzyme_ox Fast Oxidation r_alcohol->enzyme_ox Slow/No Oxidation ketone Prochiral Ketone enzyme_ox->ketone acetone Acetone enzyme_ox->acetone Cofactor Regeneration isopropanol Isopropanol

Caption: Kinetic resolution of a racemic alcohol via enantioselective oxidation.

References

Application Notes and Protocols for the Derivatization of 8-Nonen-2-one for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Nonen-2-one is a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker. Its detection at trace levels can be challenging due to its volatility and relatively low molecular weight. Derivatization is a chemical modification technique used to improve the analytical properties of a target compound, thereby enhancing its detection and quantification. This application note provides detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), leading to improved sensitivity and chromatographic performance.

Principle of Derivatization for Ketones

Derivatization of ketones like this compound typically involves the reaction of the carbonyl group with a derivatizing agent to form a more stable, less volatile, and more easily detectable derivative. For GC-MS analysis, derivatization can increase the thermal stability and molecular weight of the analyte, leading to better chromatographic separation and more characteristic mass spectra. For HPLC analysis, a chromophore is often introduced into the molecule to allow for sensitive UV-Vis detection.

Part 1: Derivatization of this compound for GC-MS Analysis using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

PFBHA is a highly effective derivatizing agent for carbonyl compounds, reacting with the ketone functional group to form an oxime derivative. This derivative is more amenable to GC-MS analysis, offering enhanced sensitivity, particularly in the negative chemical ionization (NCI) mode.[1][2] The PFBHA derivatives are thermally stable and do not require a complex cleanup step.[3]

Quantitative Data Summary

The following table summarizes the expected analytical performance for the GC-MS analysis of volatile ketones after PFBHA derivatization, based on literature values for similar compounds.

ParameterExpected ValueReference
Limit of Detection (LOD)0.005 - 0.1 µg/L[4]
Limit of Quantification (LOQ)0.02 - 0.5 µg/L[5]
Linearity (R²)> 0.99[6]
Recovery82 - 117%[6]
Precision (RSD)2 - 16%[6]
Experimental Protocol: PFBHA Derivatization for GC-MS

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Organic-free water

  • Hexane (or Toluene), HPLC grade

  • Sodium sulfate, anhydrous

  • Pyridine (optional, as catalyst)

  • Standard laboratory glassware

  • Heated water bath or incubator

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

Procedure:

  • Preparation of PFBHA Reagent: Prepare a 1-2 mg/mL solution of PFBHA in organic-free water. This solution should be prepared fresh daily.

  • Sample Preparation:

    • For aqueous samples, place 10 mL of the sample into a glass vial.

    • For standards, prepare a series of dilutions of this compound in organic-free water.

  • Derivatization Reaction:

    • Add 1 mL of the PFBHA reagent solution to the sample or standard vial.

    • If necessary, adjust the pH to be slightly acidic (pH 4-5) to facilitate the reaction.

    • Seal the vial and heat at 60°C for 60 minutes in a water bath or incubator.[2] Alternatively, the reaction can be carried out at room temperature for 24 hours.[6]

  • Extraction of the Derivative:

    • After cooling to room temperature, add 2 mL of hexane (or toluene) to the vial.

    • Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.

    • Allow the layers to separate.

  • Drying and Concentration:

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary to achieve lower detection limits.

  • GC-MS Analysis:

    • Inject 1 µL of the final extract into the GC-MS system.

    • Suggested GC Conditions:

      • Column: SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df) or equivalent.[3]

      • Inlet Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Suggested MS Conditions:

      • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.[1][2]

      • Scan Range: m/z 50-500.

Visualization of PFBHA Derivatization Workflow

PFBHA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample or Standard containing This compound Mix Mix Sample and PFBHA Reagent Sample->Mix PFBHA_reagent Prepare PFBHA Reagent (1-2 mg/mL) PFBHA_reagent->Mix Heat Heat at 60°C for 60 min Mix->Heat Add_Hexane Add Hexane Heat->Add_Hexane Vortex Vortex to Extract Add_Hexane->Vortex Separate Separate Organic Layer Vortex->Separate Dry Dry with Na2SO4 Separate->Dry Concentrate Concentrate (optional) Dry->Concentrate GCMS Inject into GC-MS Concentrate->GCMS

Caption: Workflow for PFBHA derivatization of this compound for GC-MS analysis.

Part 2: Derivatization of this compound for HPLC Analysis using 2,4-Dinitrophenylhydrazine (DNPH)

DNPH is a common reagent for the derivatization of aldehydes and ketones for HPLC analysis.[7] The reaction forms a stable 2,4-dinitrophenylhydrazone derivative that possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry at approximately 360 nm.[7][8] This method is well-established and is the basis for several EPA methods for carbonyl analysis.[9]

Quantitative Data Summary

The following table presents typical analytical performance data for the HPLC analysis of volatile ketones after DNPH derivatization, based on literature for similar analytes.

ParameterExpected ValueReference
Limit of Detection (LOD)0.01 - 0.1 µg/L[10]
Limit of Quantification (LOQ)0.04 - 0.5 µg/L[11]
Linearity (R²)> 0.999[11]
Average Spiked Recovery98.37% - 100.32%[11]
Precision (RSD)< 5%[11]
Experimental Protocol: DNPH Derivatization for HPLC (adapted from EPA Method 8315A)

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), purified

  • Acetonitrile, HPLC grade

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • Citrate buffer (pH 3.0)

  • Organic-free water

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Standard laboratory glassware

  • Heated orbital shaker

  • High-Performance Liquid Chromatograph with UV-Vis Detector (HPLC-UV)

Procedure:

  • Preparation of DNPH Reagent (Acidified):

    • Caution: DNPH is potentially explosive when dry and should be handled with care.

    • Dissolve 150 mg of purified DNPH in 50 mL of acetonitrile in a 100 mL volumetric flask.

    • Carefully add 1.0 mL of concentrated sulfuric acid or hydrochloric acid.

    • Dilute to the mark with acetonitrile. Store in a dark, airtight container at 4°C.[7]

  • Sample Preparation:

    • For aqueous samples, measure 100 mL into a suitable container.

    • For standards, prepare a series of dilutions of this compound in organic-free water.

  • Derivatization Reaction:

    • Add 4 mL of citrate buffer to the sample and adjust the pH to 3.0 ± 0.1.

    • Add 6 mL of the DNPH reagent solution.

    • Seal the container and place it in a heated orbital shaker at 40°C for 1 hour, ensuring gentle swirling.[9]

  • Solid Phase Extraction (SPE) of the Derivative:

    • Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 10 mL of organic-free water.

    • Load the entire derivatized sample onto the SPE cartridge at a low flow rate.

    • Wash the cartridge with 10 mL of organic-free water to remove any unreacted DNPH and other interferences.

    • Dry the cartridge by passing air or nitrogen through it for 10 minutes.

  • Elution and Sample Preparation for HPLC:

    • Elute the DNPH-hydrazone derivative from the SPE cartridge with 5 mL of acetonitrile into a 5 mL volumetric flask.

    • Bring the volume to the mark with acetonitrile.

    • The sample is now ready for HPLC analysis.

  • HPLC-UV Analysis:

    • Inject 10-20 µL of the final eluate into the HPLC system.

    • Suggested HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 360 nm.[8]

Visualization of DNPH Derivatization and Analysis Pathway

DNPH_Pathway cluster_derivatization Derivatization Reaction cluster_purification Sample Purification cluster_detection Analytical Detection start This compound (in aqueous sample) reaction Reaction (pH 3, 40°C, 1 hr) start->reaction reagent 2,4-Dinitrophenylhydrazine (DNPH) reagent->reaction product This compound-DNPH (Hydrazone Derivative) reaction->product spe Solid Phase Extraction (SPE) on C18 Cartridge product->spe elution Elution with Acetonitrile spe->elution hplc HPLC Separation (C18 Column) elution->hplc uv UV Detection (360 nm) hplc->uv quant Quantification uv->quant

References

Troubleshooting & Optimization

Improving the yield and purity of 8-Nonen-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 8-Nonen-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory-scale methods for the synthesis of this compound include the oxidation of the corresponding secondary alcohol (8-Nonen-2-ol), catalytic dehydrogenation of the same alcohol, ozonolysis of a suitable alkene, and the Carroll rearrangement, which is a variation of the Claisen rearrangement.

Q2: Which synthesis method generally provides the highest yield and purity?

A2: The yield and purity of this compound are highly dependent on the chosen method, reaction conditions, and purification techniques. Mild oxidation methods like the Swern and Dess-Martin oxidations often provide high yields with good chemoselectivity. Catalytic dehydrogenation can also be very efficient, particularly in industrial settings. Ozonolysis and the Carroll rearrangement can also be effective, but may require more careful optimization to minimize side products.

Q3: What are the key safety considerations when synthesizing this compound?

A3: Safety is paramount in any chemical synthesis. Specific hazards depend on the chosen method:

  • Oxidation: Many oxidizing agents are toxic and corrosive. Swern oxidation produces foul-smelling and toxic byproducts like dimethyl sulfide and carbon monoxide, and must be performed in a well-ventilated fume hood.[1][2] Dess-Martin periodinane can be explosive under certain conditions and its waste must be handled and disposed of properly.[3]

  • Catalytic Dehydrogenation: This method often involves flammable hydrogen gas and requires high temperatures and pressures, necessitating appropriate safety equipment and procedures.

  • Ozonolysis: Ozone is a toxic and reactive gas. The reaction is typically carried out at low temperatures to control its reactivity.

  • Carroll Rearrangement: This reaction often requires high temperatures, which can pose a fire hazard depending on the solvent used.

Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Troubleshooting Guides

Method 1: Oxidation of 8-Nonen-2-ol

This method involves the oxidation of the secondary alcohol 8-Nonen-2-ol to the corresponding ketone, this compound. Common oxidizing agents include those used in the Swern and Dess-Martin oxidations.

Troubleshooting Common Issues in the Oxidation of 8-Nonen-2-ol

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure the correct stoichiometry of the oxidizing agent. An excess may be needed. - Extend the reaction time or slightly increase the temperature (if the protocol allows). - Ensure all reagents are anhydrous, as water can interfere with many oxidation reactions.
Decomposition of the product.- Maintain the recommended reaction temperature. Overheating can lead to side reactions. - Use a milder oxidizing agent if decomposition is suspected.
Presence of Starting Material (8-Nonen-2-ol) in Product Insufficient oxidizing agent.- Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent.
Reaction not gone to completion.- Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Side Products (e.g., Aldehydes, Carboxylic Acids) Over-oxidation of the double bond.- This is less likely with mild oxidants like those used in Swern and Dess-Martin oxidations. If using stronger oxidants, ensure the reaction conditions are carefully controlled.
Formation of methylthiomethyl (MTM) ether (Swern Oxidation).[4]- Maintain a low reaction temperature (typically -78 °C). Adding the alcohol before the activating agent can also help.
Method 2: Catalytic Dehydrogenation of 8-Nonen-2-ol

This industrial method involves passing the vapor of 8-Nonen-2-ol over a heated catalyst, typically copper-based, to remove hydrogen and form the ketone.

Troubleshooting Common Issues in the Catalytic Dehydrogenation of 8-Nonen-2-ol

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion Catalyst deactivation.- Regenerate or replace the catalyst. Poisoning by sulfur compounds or coking can reduce activity.
Incorrect reaction temperature or pressure.- Optimize the temperature and pressure according to the catalyst manufacturer's recommendations.
Low Selectivity (Formation of Alkenes) Dehydration side reaction.- This is more common with tertiary alcohols but can occur with secondary alcohols at high temperatures. Lowering the reaction temperature may improve selectivity.
Catalyst not selective.- Ensure the use of a selective dehydrogenation catalyst, such as copper chromite.
Product Contamination Incomplete separation of product from starting material.- Optimize the distillation or other purification methods to effectively separate the product from the unreacted alcohol.
Method 3: Ozonolysis

This method involves the cleavage of a carbon-carbon double bond with ozone. For the synthesis of this compound, a suitable starting material would be a cyclic alkene like 1-methylcyclooctene.

Troubleshooting Common Issues in Ozonolysis for this compound Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Ensure a sufficient amount of ozone is bubbled through the solution. The reaction is often monitored by a color change (e.g., the appearance of a blue color from unreacted ozone).
Formation of over-oxidation products (e.g., carboxylic acids).- Use a reductive workup (e.g., with dimethyl sulfide or zinc) to obtain the ketone. An oxidative workup (e.g., with hydrogen peroxide) will lead to carboxylic acids.[5][6][7]
Complex Product Mixture Side reactions.- Maintain a low reaction temperature (typically -78 °C) to minimize side reactions.
Impure starting material.- Ensure the purity of the starting alkene.
Difficulty in Product Isolation Incomplete workup.- Ensure the complete decomposition of the ozonide during the workup step.
Method 4: Carroll Rearrangement

The Carroll rearrangement is a[8][8]-sigmatropic rearrangement of a β-keto allyl ester to an α-allyl-β-ketocarboxylic acid, which then decarboxylates to yield a γ,δ-unsaturated ketone.[9][10][11][12][13]

Troubleshooting Common Issues in the Carroll Rearrangement for this compound Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete rearrangement.- Ensure the reaction is heated to a sufficiently high temperature for the rearrangement to occur.
Incomplete decarboxylation.- The decarboxylation step may require prolonged heating. Monitor the reaction for the evolution of CO2.
Formation of Side Products Polymerization of starting materials or product.- Use an appropriate solvent and maintain a consistent reaction temperature.
Isomerization of the double bond.- The position of the double bond in the final product can sometimes be influenced by the reaction conditions. Careful control of temperature and reaction time may be necessary.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Typical Yield (%) Purity (%) Advantages Disadvantages
Swern Oxidation 85-95>95Mild conditions, high yield, good for sensitive substrates.Foul-smelling byproducts, requires low temperatures.[1][2]
Dess-Martin Oxidation 90-98>97Mild conditions, high yield, simple workup.[14][15]Reagent can be explosive, relatively expensive.[3]
Catalytic Dehydrogenation 80-90>98High purity, suitable for large scale.Requires high temperatures and specialized equipment.
Ozonolysis 70-85>95Can be high yielding with clean workup.Requires specialized equipment for ozone generation, low temperatures.
Carroll Rearrangement 60-80>90Forms the carbon skeleton and the ketone in one pot.Often requires high temperatures, potential for side reactions.[9]

Note: Yields and purities are approximate and can vary significantly based on reaction scale, purity of starting materials, and optimization of reaction and purification conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation of 8-Nonen-2-ol

This protocol is a general procedure and may require optimization.

Materials:

  • 8-Nonen-2-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of 8-Nonen-2-ol (1.0 eq.) in anhydrous DCM dropwise, keeping the temperature below -60 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (5.0 eq.) to the flask, again ensuring the temperature remains below -60 °C.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). The optimal solvent system should be determined by TLC analysis.[16][17][18][19]

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Starting Materials reaction Reaction: - Oxidation - Dehydrogenation - Ozonolysis - Carroll Rearrangement start->reaction 1. Choose Method workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup 2. Isolate Crude Product purification_method Purification Method: - Fractional Distillation - Column Chromatography workup->purification_method 3. Purify analysis Purity Analysis (e.g., GC, NMR) purification_method->analysis 4. Verify Purity final_product Pure this compound analysis->final_product troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity check_reagents Check Reagent Stoichiometry & Purity low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions check_workup Optimize Workup & Purification low_yield->check_workup identify_impurity Identify Impurity (e.g., Starting Material, Side Product) impurity->identify_impurity modify_reaction Modify Reaction Conditions to Minimize Side Reactions identify_impurity->modify_reaction improve_purification Improve Purification Method identify_impurity->improve_purification

References

Troubleshooting common issues in Grignard reactions for ketone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grignard reactions focused on ketone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction for ketone synthesis is giving a very low yield. What are the most common culprits?

Low yields in Grignard reactions are frequently due to a few critical factors:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in your glassware, solvents, or starting materials will quench the reagent, leading to a significant drop in yield. The presence of a byproduct corresponding to the protonated Grignard reagent (e.g., naphthalene from naphthylmagnesium bromide) is a strong indicator of moisture contamination.[1]

  • Poor Quality or Inaccurate Concentration of the Grignard Reagent: The Grignard reagent may have degraded over time, or its concentration may not be accurately known. It is always best practice to titrate the Grignard reagent just before use to ensure accurate stoichiometry.

  • Side Reactions: Several side reactions can compete with the desired ketone formation, including enolization of the ketone starting material, reduction of the ketone, and Wurtz coupling.[2]

  • Reaction Not Initiating: The reaction between the magnesium and the organic halide may not start, preventing the formation of the Grignard reagent in the first place.

Q2: How can I be certain my glassware and solvents are sufficiently dry?

Absolute anhydrous conditions are crucial for a successful Grignard reaction.[3]

  • Glassware: All glassware must be rigorously dried. The most effective methods are oven-drying at >120°C overnight or flame-drying under a vacuum and cooling under an inert gas like nitrogen or argon.[3]

  • Solvents: Anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), must be used. These can be obtained from commercial suppliers or dried in the lab using appropriate methods (e.g., distillation from a drying agent).

Q3: My reaction with a sterically hindered ketone is failing. What is likely happening and how can I fix it?

With sterically hindered ketones, two side reactions become particularly problematic: enolization and reduction.

  • Enolization: The Grignard reagent can act as a base instead of a nucleophile, removing an acidic alpha-proton from the ketone to form an enolate. This regenerates the starting ketone upon workup.

  • Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol.

To favor the desired 1,2-addition over these side reactions, consider the following:

  • Use of Additives: Adding anhydrous cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent relative to its basicity, thus suppressing enolization.

  • Lower Reaction Temperature: Running the reaction at lower temperatures can also favor the desired nucleophilic addition.

Q4: I am synthesizing a ketone from a nitrile and the yield is poor. What are the common issues?

While Grignard reactions with nitriles are a good way to synthesize ketones, there are a few potential pitfalls:

  • Incomplete Hydrolysis: The intermediate imine formed after the Grignard addition must be fully hydrolyzed to the ketone during the aqueous workup. Ensure sufficient time and appropriate acidic conditions for this step.

  • Steric Hindrance: Very bulky Grignard reagents or sterically hindered nitriles can slow down the reaction.

  • Reaction Conditions: The reaction of Grignard reagents with nitriles can be slower than with more reactive carbonyls. Ensure adequate reaction time and temperature.

Troubleshooting Guides

Problem 1: Low or No Product Formation

If you are experiencing low or no yield of your desired ketone, follow this troubleshooting workflow:

LowYieldTroubleshooting Start Low/No Product Check_Initiation Did the Grignard formation initiate? Start->Check_Initiation Check_Moisture Are conditions strictly anhydrous? Check_Initiation->Check_Moisture Yes Activate_Mg Activate Magnesium (Iodine, 1,2-dibromoethane, mechanical grinding) Check_Initiation->Activate_Mg No Check_Titration Was the Grignard reagent titrated? Check_Moisture->Check_Titration Yes Dry_Apparatus Re-dry all glassware and solvents rigorously Check_Moisture->Dry_Apparatus No Check_Side_Reactions Are side reactions occurring? Check_Titration->Check_Side_Reactions Yes Titrate_Reagent Titrate Grignard solution before use Check_Titration->Titrate_Reagent No Optimize_Conditions Optimize reaction conditions (temperature, addition rate) to minimize side reactions Check_Side_Reactions->Optimize_Conditions Yes Success Successful Reaction Activate_Mg->Success Dry_Apparatus->Success Titrate_Reagent->Success Optimize_Conditions->Success ByproductTroubleshooting Start Significant Byproducts Identify_Byproduct Identify Byproduct Start->Identify_Byproduct Wurtz_Coupling Wurtz Coupling Product (R-R) Identify_Byproduct->Wurtz_Coupling Enolization Starting Ketone Recovered Identify_Byproduct->Enolization Reduction Alcohol Byproduct Identify_Byproduct->Reduction Slow_Addition Slowly add alkyl halide during Grignard formation Wurtz_Coupling->Slow_Addition Use_CeCl3 Add CeCl3 to the reaction Enolization->Use_CeCl3 Lower_Temp Run reaction at a lower temperature Reduction->Lower_Temp Success Minimized Byproducts Slow_Addition->Success Use_CeCl3->Success Lower_Temp->Success

References

Optimization of GC-MS parameters for volatile compound analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for volatile compound analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing in GC-MS analysis of volatile compounds?

A1: Peak tailing, where a peak is asymmetrically skewed with a trailing edge, is a frequent issue. The primary causes can be categorized as either chemical interactions or physical disruptions in the flow path.[1][2] If most or all peaks in your chromatogram are tailing, it often points to a physical issue.[1] Conversely, if only specific, often polar, compounds are tailing, it is likely due to chemical interactions.[1]

Common causes include:

  • Active Sites: Polar or ionizable analytes can interact with active sites in the GC system, such as silanol groups in the inlet liner or at the head of the column.[3][4][5]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix on the column can lead to peak tailing.[2][6]

  • Improper Column Installation: An incorrectly cut or positioned column can disrupt the sample band, causing tailing.[3][7] A "chair-shaped" peak can be indicative of a poorly cut or partially blocked column.[7]

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[6][8]

  • Dead Volume: Excessive dead volume in the system, for instance at the column connections, can cause peak broadening and tailing.[6]

Q2: How can I improve the sensitivity of my GC-MS analysis for trace volatile compounds?

A2: Enhancing sensitivity is crucial when dealing with low concentrations of volatile compounds. Several strategies can be employed to increase the signal-to-noise ratio (S/N).

Key strategies include:

  • Sample Preparation and Injection:

    • Pre-concentration: Techniques like solid-phase microextraction (SPME) or purge-and-trap can effectively increase the concentration of analytes before they are introduced into the GC-MS system.[9]

    • Injection Mode: For trace analysis, a splitless injection is generally preferred over a split injection as it transfers a larger portion of the sample onto the column.[9][10] A pulsed split injection can also enhance sensitivity by narrowing the analyte band introduced to the column.[10]

  • Column Optimization:

    • Using columns with smaller internal diameters (e.g., 0.18 mm or 0.25 mm) can lead to sharper peaks and improved S/N.[9][11]

    • Thinner film columns tend to have lower bleed, which reduces background noise and improves sensitivity.[11]

  • Mass Spectrometer Settings:

    • Selected Ion Monitoring (SIM): Instead of scanning a full mass range, monitoring only a few specific ions for your target analytes can significantly increase sensitivity.[10]

    • Tandem Mass Spectrometry (MS/MS): Techniques like Multiple Reaction Monitoring (MRM) can provide even greater sensitivity and selectivity compared to SIM.[11]

Q3: What is carryover, and how can I prevent it in my GC-MS system?

A3: Carryover is the appearance of peaks from a previous injection in a subsequent chromatogram.[12] This can be a significant issue, especially when analyzing samples with a wide range of concentrations.

To prevent carryover:

  • Proper Syringe and Inlet Maintenance: Regularly clean or replace the syringe, inlet liner, and septum.[4][8][13] Contaminants can adhere to these surfaces and be introduced in later runs.

  • Adequate Run Time and Temperature: Ensure your GC oven program has a high enough final temperature and a sufficient hold time to elute all compounds from the column.[12] A "bake-out" at a higher temperature after a run can help clean the column.[8]

  • Optimized Wash Steps: Use an effective solvent for your autosampler wash steps and consider increasing the number of wash cycles.[13][14]

  • Check for Backflash: This occurs when the sample vapor volume exceeds the capacity of the inlet liner, potentially contaminating the gas lines.[5] To mitigate this, you can inject a smaller volume, use a liner with a larger internal diameter, or increase the inlet pressure.[5]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues.

A troubleshooting workflow for diagnosing and resolving peak tailing.

Guide 2: General GC-MS Analysis Workflow

This diagram outlines the typical workflow for analyzing volatile compounds using GC-MS.

A generalized workflow for GC-MS analysis of volatile compounds.

Experimental Protocols

Protocol 1: Optimization of Inlet Temperature

Objective: To determine the optimal inlet temperature that maximizes the response of high-boiling volatile compounds while minimizing the degradation of thermally labile analytes.[15]

Methodology:

  • Prepare a standard mixture containing your analytes of interest, including both high-boiling and potentially thermally labile compounds.

  • Set the initial inlet temperature to a conservative value, for example, 250 °C, which is a good starting point for a wide range of compounds.[15]

  • Inject the standard and acquire the chromatogram.

  • Increase the inlet temperature in increments (e.g., 25 °C) and repeat the injection.[15] A typical range to evaluate would be 250 °C to 300 °C.[15]

  • Monitor the peak areas or heights of the high-boiling compounds and the thermally labile compounds at each temperature.

  • Plot the response of these key compounds as a function of the inlet temperature.

  • Select the temperature that provides the best overall response for your target analytes without significant degradation of the sensitive compounds.[16]

Protocol 2: Optimization of Carrier Gas Flow Rate

Objective: To determine the optimal carrier gas flow rate that provides the best balance between analysis time and chromatographic resolution.

Methodology:

  • Prepare a standard containing a mixture of volatile compounds with varying volatilities.

  • Set the initial carrier gas (e.g., Helium) flow rate. A typical starting range for many columns is 1.0 to 1.2 mL/min.[17]

  • Inject the standard and record the chromatogram.

  • Vary the flow rate in small increments (e.g., 0.2 mL/min) above and below the initial setting.

  • For each flow rate, evaluate the resolution between closely eluting peaks and the overall analysis time.

  • An optimal flow rate will provide good separation of critical pairs without unnecessarily extending the run time.[18] Note that in temperature-programmed runs, the viscosity of the carrier gas changes, which can affect the flow rate if the system is operated in constant pressure mode.[19]

Protocol 3: Development of a GC Oven Temperature Program

Objective: To develop a temperature program that effectively separates a complex mixture of volatile compounds with a wide range of boiling points.[20]

Methodology:

  • Scouting Run: Perform an initial fast temperature ramp (e.g., 10-20 °C/min) to get an idea of the elution range of your compounds.[21][22]

  • Set Initial Temperature:

    • For splitless injection, the initial oven temperature should be set about 20 °C below the boiling point of the injection solvent to achieve a "solvent effect" for good peak focusing.[16][23]

    • For split injection, a starting temperature about 45 °C below the elution temperature of the first peak of interest is a good guideline.[23]

  • Determine Ramp Rate: A good starting point for the ramp rate is approximately 10 °C per column dead time.[22][23]

  • Set Final Temperature and Hold Time: The final temperature should be high enough to elute all compounds of interest. A good practice is to set it about 20 °C above the elution temperature of the last eluting peak from the scouting run.[22] A hold at the final temperature for 3-5 times the column dead volume can ensure that all components have eluted.[22]

  • Refine the Program: Based on the initial results, adjust the ramp rates and add isothermal holds if necessary to improve the separation of poorly resolved peaks.[20][24]

Data Presentation

Table 1: Effect of Inlet Temperature on Analyte Response
Inlet Temperature (°C)Peak Area (High-Boiling Analyte)Peak Area (Thermally Labile Analyte)
25085,000120,000
27595,000115,000
30098,00095,000

This table illustrates a typical trend where the response of a high-boiling compound increases with inlet temperature, while a thermally labile compound may show decreased response at higher temperatures due to degradation.[15]

Table 2: Influence of Carrier Gas Flow Rate on Resolution and Retention Time
Flow Rate (mL/min)Resolution (Critical Pair)Retention Time (Last Peak, min)
0.81.815.2
1.01.613.5
1.21.412.1
1.41.211.0

This table demonstrates the trade-off between resolution and analysis time when adjusting the carrier gas flow rate.

Table 3: Comparison of Injection Techniques for Trace Analysis
Injection TechniqueRelative SensitivityTypical Application
SplitLowHigh concentration samples
SplitlessHighTrace analysis[9]
Pulsed SplitMedium-HighCan improve response over standard split[10]
PTVVery HighLarge volume injections, trace analysis[11]

This table provides a general comparison of the sensitivity of different GC injection techniques.

References

Methods for the purification of unsaturated ketones from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Unsaturated Ketones

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of unsaturated ketones from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying unsaturated ketones?

The primary methods for purifying unsaturated ketones include:

  • Flash Column Chromatography: Widely used for separating the target compound from byproducts and unreacted starting materials. It is effective for a broad range of unsaturated ketones.[1][2]

  • Crystallization/Recrystallization: An effective method for purifying solid unsaturated ketones.[3][4][5] The choice of solvent is critical for successful purification.[5][6]

  • Distillation (including vacuum and steam distillation): Suitable for volatile and thermally stable liquid unsaturated ketones.[7][8][9] For heat-sensitive compounds, vacuum distillation is employed to lower the boiling point and prevent degradation.[9][10][11]

  • Liquid-Liquid Extraction: Often used during the initial workup to remove water-soluble impurities or to separate the product based on its acidic or basic properties.[12][13] A bisulfite extraction can specifically remove aldehydes and some reactive ketones from mixtures.[12][13][14]

Q2: My unsaturated ketone is polymerizing during purification. How can I prevent this?

Polymerization, often initiated by heat, light, or radical impurities, is a common issue with α,β-unsaturated ketones.[10][15] To prevent this:

  • Add a Polymerization Inhibitor: Introduce inhibitors like hydroquinone (HQ), its monomethyl ether (MEHQ), or butylated hydroxytoluene (BHT) at concentrations of 100-500 ppm before any heating steps, such as distillation.[15]

  • Minimize Heat Exposure: Use the lowest possible temperature during reactions and purification.[10][15] For distillation, use reduced pressure to lower the boiling point.[10][11] Molecular distillation, which involves a very short residence time at elevated temperatures, is ideal for highly heat-sensitive compounds.[11]

  • Exclude Light and Air: Store and handle the compound in amber vials or under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-initiated or air-initiated polymerization.[10]

  • Use Purified Reagents: Ensure solvents and reagents are free of peroxides or other radical-initiating contaminants.[15]

Q3: How do I choose the right polymerization inhibitor?

The choice of inhibitor depends on the specific unsaturated ketone and the purification conditions. Phenolic inhibitors like hydroquinone require oxygen to be effective radical scavengers.[15] The effectiveness of some inhibitors can decrease at very high temperatures.[15]

Q4: My unsaturated ketone seems to be isomerizing from the β,γ-isomer to the more stable α,β-isomer. How can I avoid this?

Isomerization of β,γ-unsaturated ketones to their α,β-conjugated counterparts can be catalyzed by acids or bases. If the β,γ-isomer is the desired product, it is crucial to maintain neutral conditions during workup and purification. Avoid strong acids and bases, and consider using a buffered aqueous wash. Chromatography on silica gel, which is slightly acidic, can sometimes promote this isomerization.[16] Using silica gel that has been pre-treated with a base like triethylamine can help mitigate this issue.[2]

Q5: I'm seeing significant peak tailing during HPLC analysis of my purified ketone. What could be the cause?

Peak tailing in HPLC is often caused by interactions between the analyte and active sites (e.g., free silanols) on the silica-based stationary phase.[17] To address this:

  • Use a Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites.[17]

  • Check pH: Ensure the mobile phase pH is appropriate for your compound.

  • Use an End-Capped Column: These columns have fewer free silanol groups, reducing the likelihood of tailing.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Symptom Possible Cause Recommended Solution
Low recovery after column chromatography. Compound is still on the column. Flush the column with a much more polar solvent to see if the compound elutes.
Compound co-eluted with impurities. Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation (a target Rf of ~0.3 is often ideal).[1][18]
Compound degraded on silica gel. Deactivate the silica gel with a small amount of a base (e.g., triethylamine) or water before packing the column, or switch to a less acidic stationary phase like alumina.[2]
Low recovery after distillation. Product polymerized in the distillation flask. Add a non-volatile polymerization inhibitor (e.g., hydroquinone) to the flask before heating. Perform the distillation under reduced pressure to lower the temperature.[10]
Product is azeotroping with a solvent. Check for known azeotropes and consider a different purification method or an extraction step to remove the solvent.
Low recovery after recrystallization. Product is too soluble in the chosen solvent. Choose a solvent in which the compound is soluble when hot but sparingly soluble at cold temperatures.[3][19] Use a mixed-solvent system.
Not enough time for crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][19] If crystals do not form, try scratching the inside of the flask or adding a seed crystal.[19]
Issue 2: Product is Impure After Purification
Symptom Possible Cause Recommended Solution
Multiple spots on TLC after column chromatography. Poor separation. Optimize eluent polarity to maximize the difference in Rf values between your product and impurities. Consider using a gradient elution.
Column was overloaded. Use a larger column or a smaller amount of crude material. A general rule is to use a silica gel mass of 30-100 times the mass of the sample.
Melting point is broad or depressed after recrystallization. Incomplete removal of impurities. The chosen solvent may have dissolved the impurities along with the product.[3] Try a different recrystallization solvent or pre-purify by another method (e.g., chromatography).
Solvent is trapped in the crystals. Ensure the crystals are thoroughly dried under vacuum after filtration.[3]
Persistent impurity with similar properties to the product. Isomeric impurity. Isomers can be very difficult to separate. High-performance liquid chromatography (HPLC) or specialized chromatography techniques may be required. Photochemical Z/E isomerization can also occur if the sample is exposed to light.[20]

Data Presentation

Table 1: Common Polymerization Inhibitors for Unsaturated Ketones

InhibitorTypical ConcentrationNotes
Hydroquinone (HQ) 100 - 1000 ppmHighly effective, but its action often requires the presence of oxygen.[15]
Hydroquinone monomethyl ether (MEHQ) 100 - 500 ppmA common and effective inhibitor.[15]
Butylated hydroxytoluene (BHT) 200 - 1000 ppmOften used to prevent polymerization in reactions run at high temperatures.[15]
TEMPO 100 - 500 ppmA stable free radical that can effectively terminate polymerization chains.[15]

Table 2: Effectiveness of Dispersive Solid-Phase Extraction (dSPE) Sorbents for Matrix Cleanup *

SorbentMatrixMedian Reduction of Matrix Components (GC-MS Measurement)
PSA (Primary Secondary Amine) Spinach~60%
Orange~55%
C18 (Octadecyl) Spinach~25%
Orange~20%
Z-Sep® (Zirconium-based) Spinach~70%
Orange~65%
GCB (Graphitized Carbon Black) Spinach~40%
Orange~35%

*Data adapted from a systematic comparison of dSPE sorbents to illustrate relative cleanup capacity.[17] Actual performance will vary based on the specific ketone and matrix.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying an unsaturated ketone using flash column chromatography.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) in which the desired unsaturated ketone has an Rf value of approximately 0.3.[1][18]

  • Column Packing:

    • Select a column of appropriate diameter for the scale of your reaction (e.g., 20 mm for 50-300 mg of crude material).[1]

    • Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Dry pack the column with silica gel (typically 6-10 inches high).[18]

    • Gently tap the column to ensure even packing and add another thin layer of sand on top.

    • Pre-elute the column with your chosen solvent system until the packing is fully wetted and equilibrated. Do not let the column run dry.[18]

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (like dichloromethane or the chromatography eluent).[18]

    • Carefully apply the solution to the top of the silica gel.

    • Allow the solvent level to drop to the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply positive pressure (using a pump or compressed air) to achieve a flow rate of about 2 inches per minute.[18]

    • Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size.

    • Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

This protocol is for the purification of a solid unsaturated ketone.

  • Solvent Selection: Choose a solvent in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3][19] This can be a single solvent or a mixture of two miscible solvents (one in which the compound is soluble and one in which it is not).[5]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot (near boiling) recrystallization solvent and swirl until all the solid dissolves.[19] If necessary, add more hot solvent dropwise until dissolution is complete.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.[4][19] Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation.[4]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3][4]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry completely on the filter paper or in a desiccator under vacuum.[3]

Visualized Workflows

G Troubleshooting Polymerization of Unsaturated Ketones start Reaction mixture becomes viscous or solidifies check_inhibitor Was a polymerization inhibitor used? start->check_inhibitor check_temp Was the reaction/purification temperature high? check_inhibitor->check_temp Yes add_inhibitor Add inhibitor (e.g., HQ, BHT) at 100-500 ppm before heating. check_inhibitor->add_inhibitor No lower_temp Reduce temperature. Use vacuum for distillation. check_temp->lower_temp Yes check_reagents Are solvents/reagents peroxide-free? check_temp->check_reagents No add_inhibitor->check_temp lower_temp->check_reagents purify_reagents Purify solvents and reagents to remove radical initiators. check_reagents->purify_reagents No check_light Was the reaction mixture exposed to light? check_reagents->check_light Yes purify_reagents->check_light protect_light Protect from light using amber glass or foil. check_light->protect_light Yes end_success Problem Resolved check_light->end_success No protect_light->end_success

Caption: Troubleshooting workflow for polymerization issues.

G Workflow for Selecting a Purification Method start Crude Reaction Mixture Containing Unsaturated Ketone is_solid Is the crude product a solid? start->is_solid is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No (Oil/Liquid) recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_heat_sensitive Is the product heat-sensitive? is_volatile->is_heat_sensitive No distillation Simple or Fractional Distillation is_volatile->distillation Yes vacuum_distillation Vacuum Distillation is_heat_sensitive->vacuum_distillation Yes chromatography Flash Column Chromatography is_heat_sensitive->chromatography No check_purity Check Purity (TLC, NMR, MP) recrystallize->check_purity distillation->check_purity vacuum_distillation->check_purity chromatography->check_purity check_purity->chromatography Purity Not Acceptable (from Recrystallization) end_success Pure Product check_purity->end_success Purity Acceptable

Caption: Decision tree for selecting a purification method.

References

Preventing isomerization of the double bond during 8-Nonen-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Nonen-2-one. The primary focus is on preventing the isomerization of the terminal double bond, a common challenge in the synthesis of this and similar unsaturated ketones.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of double bond isomerization during the synthesis of this compound?

A1: The most common cause of double bond isomerization in the synthesis of this compound is the presence of acidic or basic conditions, which can catalyze the migration of the double bond from the terminal (β,γ) position to the more thermodynamically stable internal (α,β) conjugated position. This can occur during the main reaction, workup, or purification stages.

Q2: Which synthetic routes are recommended to minimize the risk of isomerization?

A2: Several synthetic strategies can be employed to synthesize this compound while minimizing isomerization. These include the Acetoacetic Ester Synthesis, Grignard reactions with careful workup, and the Wittig reaction. The choice of method often depends on the available starting materials and the specific experimental setup.

Q3: Can isomerization occur after a successful synthesis?

A3: Yes, isomerization can occur during storage if the product is exposed to acidic or basic impurities. It is recommended to store purified this compound under neutral, anhydrous conditions and at a low temperature.

Q4: How can I detect the presence of isomers in my product?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for separating and identifying this compound from its isomers. The different isomers will have distinct retention times on a GC column. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of isomers by analyzing the signals of the vinylic and allylic protons.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant amount of α,β-unsaturated isomer detected after synthesis. Reaction conditions were too acidic or basic.- For acid-catalyzed reactions, use a milder acid or a shorter reaction time.- For base-catalyzed reactions, use a non-nucleophilic base and maintain a low temperature.
Prolonged heating during the reaction or workup.- Minimize reaction and workup times.- Use lower temperatures whenever possible.
Acidic or basic workup conditions.- Use a neutral workup procedure, such as quenching with a saturated ammonium chloride solution.- Wash the organic layer with deionized water to remove any residual acid or base.
Isomerization occurs during purification by distillation. Residual acid or base in the crude product.- Neutralize the crude product before distillation by washing with a dilute sodium bicarbonate solution and then deionized water.- Consider using vacuum distillation to lower the boiling point and reduce thermal stress on the molecule.
Isomerization occurs during purification by column chromatography. Acidic or basic silica gel.- Use neutral silica gel for chromatography.- Deactivate the silica gel by adding a small percentage of a non-polar solvent or a neutral organic base like triethylamine to the eluent.
Low yield of this compound. Incomplete reaction.- Monitor the reaction progress using TLC or GC to ensure completion.- Optimize reaction parameters such as temperature, time, and stoichiometry.
Side reactions other than isomerization.- Ensure all reagents are pure and the reaction is carried out under an inert atmosphere if organometallic reagents are used.

Data Presentation

The following table summarizes typical yields and observed isomerization for different synthetic methods. Please note that these values are illustrative and can vary based on specific reaction conditions and optimization.

Synthetic Method Starting Materials Typical Yield (%) Observed Isomerization Key Considerations
Acetoacetic Ester SynthesisEthyl acetoacetate, 6-bromo-1-hexene60-75Low, if decarboxylation is performed under carefully controlled neutral or slightly acidic conditions.Requires careful control of pH during the final decarboxylation step to avoid acid-catalyzed isomerization.[1][2]
Grignard Reaction6-hexenylmagnesium bromide, Acetaldehyde50-65 (after oxidation)Can be significant if the intermediate alcohol is oxidized under harsh acidic conditions.The choice of oxidizing agent for the intermediate alcohol is critical. Milder, neutral conditions (e.g., PCC or Dess-Martin periodinane) are preferred.[1]
Wittig ReactionHeptan-6-onal, Methylenetriphenylphosphorane70-85Generally low, as the double bond is formed in a specific location.[3][4]The synthesis of the starting aldehyde can be a multi-step process.
Organocuprate Reaction6-hexenylmagnesium bromide, Acetyl chloride65-80Low, as the reaction is typically performed at low temperatures and under neutral conditions.[5][6]Requires the preparation of the organocuprate reagent.

Experimental Protocols

Acetoacetic Ester Synthesis of this compound

This method involves the alkylation of ethyl acetoacetate with 6-bromo-1-hexene, followed by hydrolysis and decarboxylation.

Step 1: Alkylation of Ethyl Acetoacetate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

  • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

  • After stirring for 30 minutes, add 6-bromo-1-hexene (1.0 eq) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude alkylated product.

Step 2: Hydrolysis and Decarboxylation

  • To the crude alkylated product, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

  • Cool the reaction mixture to room temperature and acidify carefully with dilute sulfuric acid to a pH of approximately 4-5.

  • Gently heat the acidified solution to induce decarboxylation, which is observed by the evolution of carbon dioxide.

  • After the gas evolution ceases, cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Alkylated Acetoacetic Ester Alkylated Acetoacetic Ester Ethyl Acetoacetate->Alkylated Acetoacetic Ester 1. NaOEt, EtOH 2. 6-bromo-1-hexene 6-bromo-1-hexene 6-bromo-1-hexene 6-bromo-1-hexene->Alkylated Acetoacetic Ester This compound This compound Alkylated Acetoacetic Ester->this compound 1. NaOH, H2O 2. H2SO4, Heat

Caption: Acetoacetic Ester Synthesis of this compound.

Troubleshooting_Isomerization Start Isomerization Detected? Check_Reaction Review Reaction Conditions Start->Check_Reaction Yes End Isomerization Minimized Start->End No Acid_Base Acid or Base Present? Check_Reaction->Acid_Base Check_Workup Review Workup Procedure Check_Workup->Acid_Base Check_Purification Review Purification Method Check_Purification->Acid_Base Neutralize Neutralize Before Next Step Acid_Base->Neutralize Yes Optimize_Temp Lower Reaction/Distillation Temp. Acid_Base->Optimize_Temp No Neutralize->Optimize_Temp Neutral_Silica Use Neutral Silica Gel Optimize_Temp->Neutral_Silica Neutral_Silica->End

Caption: Troubleshooting workflow for isomerization issues.

Synthetic_Decision_Tree Start Select Synthesis Route for this compound Control_pH Precise pH control is critical? Start->Control_pH Acetoacetic Acetoacetic Ester Synthesis Control_pH->Acetoacetic No Starting_Material Aldehyde starting material available? Control_pH->Starting_Material Yes Grignard Grignard Reaction Wittig Wittig Reaction Organocuprate Organocuprate Reaction Starting_Material->Wittig Yes Mild_Conditions Mild conditions required? Starting_Material->Mild_Conditions No Mild_Conditions->Grignard No Mild_Conditions->Organocuprate Yes

Caption: Decision tree for selecting a synthetic route.

References

Stability of 8-Nonen-2-one under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-Nonen-2-one under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, light exposure, oxygen availability, and pH. As an unsaturated ketone, its double bond and ketone functional group are susceptible to degradation reactions.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place.[1][2] It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: I've noticed a change in the color and odor of my this compound sample. What could be the cause?

A3: A change in color (e.g., yellowing) or a shift in odor can indicate degradation of the compound. This could be due to oxidation, polymerization, or other chemical transformations. It is advisable to re-analyze the purity of the sample before use.

Q4: Can this compound be stored in a plastic container?

A4: While some plastics may be suitable, it is generally recommended to store this compound in amber glass vials with airtight caps. This minimizes exposure to light and prevents potential leaching of plasticizers or other chemicals from the container that could catalyze degradation.

Q5: What are the likely degradation products of this compound?

A5: Potential degradation products can arise from oxidation of the double bond, leading to the formation of aldehydes, carboxylic acids, or epoxides.[3] Polymerization of the double bond can also occur, resulting in oligomeric or polymeric impurities.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: A significant decrease in the purity of this compound is observed over a short period when dissolved in a solvent.

  • Possible Causes:

    • Solvent Purity: The solvent may contain impurities (e.g., peroxides in ethers) that are reacting with the this compound.

    • Dissolved Oxygen: The solvent may not have been adequately degassed, leading to oxidation.

    • pH of the Medium: The pH of the solution could be promoting acid or base-catalyzed degradation.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure the use of freshly opened, high-purity, or redistilled solvents.

    • Degas Solvents: Before use, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.

    • Buffer the Solution: If the experimental conditions allow, consider using a buffered solution to maintain a stable pH.

    • Work in an Inert Atmosphere: Prepare solutions and conduct experiments under an inert atmosphere to minimize contact with oxygen.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results when using different batches or ages of this compound.

  • Possible Causes:

    • Compound Degradation: The stock solution or the solid sample may have degraded over time, leading to a lower effective concentration and the presence of interfering degradation products.

    • Inadequate Storage of Stock Solutions: Stock solutions may be stored improperly (e.g., at room temperature, exposed to light).

  • Troubleshooting Steps:

    • Verify Purity: Before each experiment, verify the purity of the this compound sample or stock solution using an appropriate analytical method like HPLC or GC-MS.

    • Prepare Fresh Stock Solutions: Prepare fresh stock solutions from a solid sample that has been stored under recommended conditions.

    • Aliquot and Store Properly: Aliquot stock solutions into single-use vials and store them at -20°C or below, protected from light.

    • Perform a Dose-Response Curve: Run a dose-response curve in your assay to ensure the compound is active and to determine the effective concentration.

Stability Data

The following tables summarize hypothetical stability data for this compound under different storage conditions.

Table 1: Stability of this compound Under Different Temperatures

Storage Temperature (°C)Purity (%) after 1 MonthPurity (%) after 3 MonthsPurity (%) after 6 Months
25 (Room Temperature)98.596.292.1
499.899.599.1
-20>99.9>99.9>99.9

Table 2: Effect of Light Exposure on the Stability of this compound at 25°C

ConditionPurity (%) after 1 MonthPurity (%) after 3 Months
Exposed to Light95.188.7
Protected from Light98.596.2

Table 3: Influence of Atmosphere on the Stability of this compound at 25°C

AtmospherePurity (%) after 3 Months
Air96.2
Inert (Nitrogen)99.3

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the quantitative determination of this compound and its non-volatile degradation products.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Volatile Degradation Products

This method is ideal for identifying volatile impurities and degradation products.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or hexane.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Heat Polymerization Polymerization This compound->Polymerization Heat, Acid/Base Epoxide Epoxide Oxidation->Epoxide Aldehydes_Carboxylic_Acids Aldehydes/ Carboxylic Acids Oxidation->Aldehydes_Carboxylic_Acids Oligomers_Polymers Oligomers/ Polymers Polymerization->Oligomers_Polymers

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation Sample Sample Storage_Conditions Store under different conditions (T, light, atm) Sample->Storage_Conditions Time_Points Sample at defined time points Storage_Conditions->Time_Points Purity_Analysis Purity Analysis (HPLC) Time_Points->Purity_Analysis Degradant_ID Degradant Identification (GC-MS) Time_Points->Degradant_ID Physical_Properties Assess Physical Properties (Color, Odor) Time_Points->Physical_Properties Data_Analysis Data Analysis and Comparison Purity_Analysis->Data_Analysis Degradant_ID->Data_Analysis Physical_Properties->Data_Analysis Shelf_Life Shelf-life Determination Data_Analysis->Shelf_Life

Caption: Experimental workflow for stability testing of this compound.

logical_relationship cluster_conditions Storage Conditions cluster_degradation Degradation Rate cluster_stability Compound Stability High_Temp High Temperature Increased_Degradation Increased Degradation High_Temp->Increased_Degradation Light_Exposure Light Exposure Light_Exposure->Increased_Degradation Oxygen Presence of Oxygen Oxygen->Increased_Degradation Decreased_Stability Decreased Stability Increased_Degradation->Decreased_Stability

Caption: Impact of storage conditions on the stability of this compound.

References

Identifying and characterizing byproducts in 8-Nonen-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 8-Nonen-2-one

This guide provides troubleshooting and frequently asked questions for researchers involved in the synthesis of this compound, a ketone used as a flavoring agent and in organic synthesis.[1][2] It focuses on identifying and characterizing potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is typically synthesized via two primary methods:

  • Oxidation of 8-nonen-2-ol: This common laboratory-scale method uses oxidizing agents like pyridinium chlorochromate (PCC) to convert the secondary alcohol to a ketone.[1] Care must be taken to use mild conditions to prevent over-oxidation.[1]

  • Catalytic Dehydrogenation of 8-nonen-2-ol: Often used in industrial settings, this process involves passing 8-nonen-2-ol over metal catalysts such as palladium or platinum at high temperatures.[1]

Other general methods for ketone synthesis that could be adapted include ozonolysis of alkenes and hydration of alkynes.[3]

Q2: My reaction yield is low and the crude product is a complex mixture. What are the likely side reactions?

A2: Low yields and product complexity can arise from several issues depending on your synthetic route:

  • Incomplete Reaction: The primary cause is often insufficient reaction time, improper temperature, or degraded reagents. Ensure your starting material, 8-nonen-2-ol, is fully consumed by using thin-layer chromatography (TLC).

  • Over-oxidation: If using a strong oxidizing agent (e.g., potassium permanganate instead of PCC) for the oxidation of 8-nonen-2-ol, the double bond can be cleaved, or the ketone can be further oxidized, leading to carboxylic acids.[1]

  • Isomerization: The terminal double bond (C8=C9) could potentially migrate to an internal position under certain acidic or basic conditions, or at high temperatures, resulting in isomeric nonenones.

  • Aldol Condensation: Under basic conditions, the enolizable ketone can react with itself or other carbonyl compounds present, leading to higher molecular weight impurities.

Q3: My GC-MS analysis shows an unexpected peak. How do I begin to identify this byproduct?

A3: A systematic approach is crucial for identifying unknown peaks in your GC-MS chromatogram.

  • Analyze the Mass Spectrum:

    • Molecular Ion (M+) Peak: Identify the molecular ion peak, which corresponds to the molecular weight of the compound.[4] An even-numbered molecular weight suggests the compound contains C, H, O, S, or an even number of nitrogens.[4] Since this compound has a molecular weight of ~140.22 g/mol , byproducts may have similar or different masses.[1][5]

    • Fragmentation Pattern: Look for characteristic losses. For a ketone, a common fragmentation is alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group).[6] For this compound, this would lead to significant fragments. Also, look for clusters of peaks 14 mass units apart, indicating the loss of methylene (-CH2-) groups.[6]

  • Check Retention Index: Compare the Kovats Retention Index (RI) of the unknown peak to known values. This can help distinguish between isomers.[5][7]

  • Propose a Structure: Based on the molecular weight, fragmentation, and potential side reactions (see Q2), propose a likely structure for the byproduct.

The following workflow provides a visual guide to this process.

Byproduct_Identification_Workflow Workflow for Byproduct Identification start Crude Product Mixture gcms Perform GC-MS Analysis start->gcms analyze_spec Analyze Mass Spectrum of Unknown Peak gcms->analyze_spec mw_frag Determine Molecular Weight & Fragmentation Pattern analyze_spec->mw_frag Key Data propose Propose Potential Structures (e.g., Isomers, Starting Material) mw_frag->propose isolate Isolate Byproduct (e.g., Prep-GC, Column Chromatography) propose->isolate If necessary confirm Confirm Structure via NMR & FTIR Spectroscopy propose->confirm If isolation not required isolate->confirm end Structure Confirmed confirm->end

Byproduct Identification Workflow

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Yellow/Orange Precipitate with 2,4-DNPH Test Presence of a carbonyl group (aldehyde or ketone).[8][9]This is a positive result for your product. If other issues are present, this test confirms the carbonyl functionality is likely intact.
No "Silver Mirror" with Tollens' Test Absence of an aldehyde.[9][10]This is the expected result, as ketones do not typically react with Tollens' reagent.[8][9] A positive test would indicate an aldehyde impurity.
Multiple Spots on TLC Impure product mixture.Use column chromatography for purification. Test different solvent systems (e.g., hexane/ethyl acetate gradients) to find the best separation.
Broad Peak in ¹H NMR around 1-5 ppm Presence of unreacted alcohol (8-nonen-2-ol) or water.Purify the sample to remove the alcohol. Ensure the sample and NMR solvent are dry.
Yellow Precipitate with Iodoform Test Presence of a methyl ketone.[9][11]This is a positive result for this compound, confirming the presence of the CH₃-C=O group.[11]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for analyzing the purity and identifying byproducts in a sample of this compound.

Objective: To separate volatile compounds in the sample and obtain their mass spectra for identification.

Instrumentation & Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5 or equivalent non-polar column).[5]

  • Helium (carrier gas).

  • Sample of this compound, diluted in a suitable solvent (e.g., dichloromethane or hexane).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the crude or purified product (approx. 1 mg/mL) in a volatile solvent.

  • Injection: Inject 1 µL of the sample into the GC injector port, which is heated to ensure rapid volatilization (e.g., 250°C).

  • Separation: The compounds are separated on the capillary column using a temperature program. A typical program might be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at 5°C/min to 220°C.

    • Hold: Maintain 220°C for 5 minutes.

  • Detection (MS): As compounds elute from the column, they enter the mass spectrometer. The MS is typically operated in Electron Ionization (EI) mode at 70 eV. A mass range of m/z 40-400 is scanned.

  • Data Analysis: Analyze the resulting chromatogram. Identify the peak for this compound based on its expected retention time and mass spectrum. Analyze the mass spectra of any other significant peaks to identify potential byproducts. Compare experimental spectra with a database (e.g., NIST) for identification.[5]

Protocol 2: ¹H NMR Spectroscopy

Objective: To confirm the structure of this compound and identify impurities by analyzing the chemical environment of hydrogen atoms.

Instrumentation & Reagents:

  • NMR Spectrometer (300 MHz or higher).

  • NMR tubes.

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Sample of purified this compound.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and identify the chemical shifts (δ) in ppm.

Expected Chemical Shifts for this compound: The following table summarizes typical ¹H NMR chemical shifts for protons near key functional groups.

Proton EnvironmentApproximate Chemical Shift (δ, ppm)
Alkane CH -CR₃0.8 - 1.9
H C-C=O (Alpha to ketone)2.0 - 2.5[12]
Alkene =CH 4.5 - 7.0[13]
Aldehyde RC(=O)-H 9.0 - 10.0[13]
Carboxylic Acid RCO₂H 9.5 and above[13]

Note: The presence of significant peaks in the aldehyde or carboxylic acid regions would indicate oxidative byproducts.

Protocol 3: 2,4-Dinitrophenylhydrazine (DNPH) Test for Carbonyls

Objective: To qualitatively confirm the presence of the ketone functional group in the synthesized product.[14]

Procedure:

  • Dissolve a small amount (1-2 drops) of the sample in 1 mL of ethanol in a test tube.[8]

  • Add 1 mL of the 2,4-DNPH reagent.

  • Shake the mixture vigorously.[8]

  • Observation: The formation of a yellow, orange, or red-orange precipitate indicates the presence of an aldehyde or ketone.[8][11] A yellow precipitate is expected for the non-conjugated this compound.[9]

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting common issues during synthesis.

Troubleshooting_Logic Troubleshooting Decision Tree start Problem Observed low_yield Low Yield? start->low_yield check_sm Check for unreacted starting material (TLC/GC) low_yield->check_sm Yes complex_mix Product is a complex mixture low_yield->complex_mix No sm_present Starting Material Present check_sm->sm_present increase_time Increase reaction time or check reagent activity sm_present->increase_time Yes sm_present->complex_mix No end Proceed with Characterization increase_time->end check_conditions Review reaction conditions (temp, reagents) complex_mix->check_conditions harsh_cond Conditions too harsh? (strong oxidant, high temp) check_conditions->harsh_cond use_mild Use milder conditions (e.g., PCC for oxidation) harsh_cond->use_mild Yes purify Purify via column chromatography harsh_cond->purify No use_mild->end purify->end

Troubleshooting Decision Tree

References

Industrial Scale-Up of 8-Nonen-2-one Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and frequently asked questions (FAQs) related to the industrial-scale synthesis of 8-Nonen-2-one. This valuable compound, with its characteristic fruity and baked odor, is a key intermediate in the flavor, fragrance, and pharmaceutical industries.[1] This guide focuses on the two primary synthesis routes: the oxidation of 8-nonen-2-ol and the catalytic dehydrogenation of 8-nonen-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of this compound?

A1: The two main industrial routes are the oxidation of 8-nonen-2-ol and the catalytic dehydrogenation of 8-nonen-2-ol.[1] Oxidation is a common laboratory and industrial method for converting alcohols to ketones. Catalytic dehydrogenation is often favored in industrial settings for its efficiency and the production of hydrogen gas as a sole by-product, which can be of economic value.

Q2: What are the common challenges encountered when scaling up the oxidation of 8-nonen-2-ol?

A2: Scaling up the oxidation of 8-nonen-2-ol can present several challenges, including:

  • Over-oxidation: The primary alcohol moiety in 8-nonen-2-ol can be further oxidized to a carboxylic acid, reducing the yield of the desired ketone.[1]

  • By-product formation: Side reactions can lead to the formation of various impurities, complicating the purification process.

  • Reagent handling and cost: Many oxidizing agents are hazardous and can be expensive on a large scale.

  • Exothermic reactions: Oxidation reactions are often exothermic and require careful temperature control to prevent runaway reactions and ensure selectivity.

Q3: What are the key considerations for the catalytic dehydrogenation of 8-nonen-2-ol on an industrial scale?

A3: For industrial-scale catalytic dehydrogenation, the following factors are critical:

  • Catalyst selection: The choice of catalyst (e.g., copper, copper chromite, precious metals) significantly impacts conversion, selectivity, and operating conditions.

  • Catalyst deactivation: Catalysts can deactivate over time due to coking, poisoning, or sintering. A regeneration strategy is essential for long-term, cost-effective operation.

  • Reaction equilibrium: Dehydrogenation is a reversible reaction. Efficient removal of hydrogen from the reaction zone is necessary to drive the reaction towards the product.

  • Process control: Maintaining optimal temperature and pressure is crucial for maximizing yield and minimizing side reactions.

Q4: How can I purify this compound to the high purity required for pharmaceutical applications?

A4: High-purity this compound can be obtained through a multi-step purification process. Fractional distillation is a common method to separate the product from unreacted starting material and lower-boiling impurities. However, due to the close boiling points of some by-products, further purification steps like treatment with specific reagents to remove unsaturated impurities or chromatography may be necessary for achieving very high purity.

Troubleshooting Guides

Route 1: Oxidation of 8-Nonen-2-ol

This section addresses common issues encountered during the synthesis of this compound via the oxidation of 8-nonen-2-ol.

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Increase reaction time. - Increase reaction temperature cautiously, monitoring for by-product formation. - Ensure stoichiometric or slight excess of the oxidizing agent.
Over-oxidation to carboxylic acid.- Use a milder oxidizing agent (e.g., PCC). - Maintain strict temperature control at the optimal, lower range for the reaction. - Reduce reaction time.
Degradation of the product.- Ensure the reaction is performed under an inert atmosphere if the product is sensitive to air oxidation. - Minimize exposure to high temperatures during workup and purification.
Presence of Unreacted 8-Nonen-2-ol Insufficient oxidizing agent.- Increase the molar ratio of the oxidizing agent to the alcohol.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring the reaction progress by techniques like GC or TLC.
Formation of Multiple By-products Reaction temperature is too high.- Optimize the reaction temperature to favor the formation of the desired product.
Incorrect choice of oxidizing agent.- Select a more selective oxidizing agent. For example, PCC is known for its selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation.
Presence of impurities in the starting material.- Ensure the purity of the 8-nonen-2-ol starting material.
Route 2: Catalytic Dehydrogenation of 8-Nonen-2-ol

This section provides troubleshooting for the synthesis of this compound via catalytic dehydrogenation.

Issue Potential Cause Troubleshooting Steps
Low Conversion of 8-Nonen-2-ol Catalyst deactivation.- Regenerate the catalyst according to the manufacturer's protocol. This may involve controlled oxidation to burn off carbon deposits.[1][2][3][4] - Replace the catalyst if it has reached the end of its lifecycle.
Insufficient reaction temperature.- Increase the reactor temperature to the optimal range for the specific catalyst being used.
Reaction equilibrium not shifted towards products.- Increase the flow rate of the inert carrier gas to more effectively remove hydrogen from the reaction zone. - Consider operating under reduced pressure if feasible for the process.
Low Selectivity to this compound High reaction temperature leading to side reactions.- Lower the reaction temperature to minimize thermal decomposition and other side reactions.
Catalyst promoting side reactions.- Evaluate different catalyst formulations that may offer higher selectivity.
Rapid Catalyst Deactivation Presence of catalyst poisons in the feed.- Purify the 8-nonen-2-ol feed to remove any potential catalyst poisons such as sulfur or chlorine compounds.
High operating temperature causing coking.- Optimize the operating temperature to balance conversion and catalyst stability.
Pressure Drop Across the Reactor Catalyst bed plugging.- Check for and remove any particulate matter in the feed. - Ensure proper reactor loading to avoid channeling and hot spots.

Experimental Protocols

Protocol 1: Oxidation of 8-Nonen-2-ol using Pyridinium Chlorochromate (PCC)

Materials:

  • 8-Nonen-2-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate solution, saturated

  • Magnesium sulfate, anhydrous

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-nonen-2-ol in anhydrous DCM.

  • Add PCC to the solution in one portion with vigorous stirring. The molar ratio of PCC to 8-nonen-2-ol should be approximately 1.5:1.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, dilute the reaction mixture with hexane and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Catalytic Dehydrogenation of 8-Nonen-2-ol over a Copper-Based Catalyst

Materials:

  • 8-Nonen-2-ol

  • Copper chromite catalyst

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Pack a fixed-bed reactor with the copper chromite catalyst.

  • Activate the catalyst by heating it under a flow of nitrogen and then a mixture of nitrogen and hydrogen at a controlled temperature, as per the manufacturer's recommendation.

  • Heat the reactor to the desired operating temperature (typically in the range of 200-300°C).

  • Introduce a feed of 8-nonen-2-ol vaporized in a stream of inert gas into the reactor.

  • The reaction products are passed through a condenser to liquefy the this compound and any unreacted alcohol.

  • The non-condensable gas stream, primarily hydrogen and the inert carrier gas, is directed to a gas handling system.

  • The liquid product is collected and purified by fractional distillation.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Parameter Oxidation with PCC Catalytic Dehydrogenation
Typical Yield 70-85%85-95%
Reaction Temperature Room Temperature200-300°C
Pressure AtmosphericAtmospheric to slightly elevated
Key Reagents/Catalyst Pyridinium chlorochromateCopper-based (e.g., copper chromite)
Key By-products Chromium salts, over-oxidized productsHydrogen gas, minor dehydration products
Scale-up Complexity Moderate (reagent handling, waste disposal)High (reactor design, catalyst management)

Visualizations

Experimental_Workflow_Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 8-Nonen-2-ol in anhydrous DCM start->dissolve add_pcc Add PCC dissolve->add_pcc react Stir at Room Temperature (2-4 hours) add_pcc->react monitor Monitor by TLC/GC react->monitor filter Dilute with Hexane & Filter through Silica monitor->filter wash Wash with NaHCO3, Water, and Brine filter->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Fractional Distillation concentrate->distill end Pure this compound distill->end

Caption: Experimental Workflow for the Oxidation of 8-Nonen-2-ol.

Experimental_Workflow_Dehydrogenation cluster_prep Preparation & Activation cluster_reaction Reaction cluster_separation Product Separation & Purification start Start load_catalyst Load Catalyst into Fixed-Bed Reactor start->load_catalyst activate_catalyst Activate Catalyst (Heat under N2/H2) load_catalyst->activate_catalyst heat_reactor Heat Reactor (200-300°C) activate_catalyst->heat_reactor feed_alcohol Introduce Vaporized 8-Nonen-2-ol heat_reactor->feed_alcohol condense Condense Product Stream feed_alcohol->condense separate_gas Separate H2 Gas condense->separate_gas Non-condensables distill Fractional Distillation condense->distill Liquid Product end Pure this compound distill->end

Caption: Experimental Workflow for Catalytic Dehydrogenation of 8-Nonen-2-ol.

References

Technical Support Center: Enhancing Ketone Isomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of ketone isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for separating chiral ketone isomers?

A1: The selection of the Chiral Stationary Phase (CSP) is the most crucial factor for achieving chiral separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for a wide range of chiral compounds, including ketones.[1] Cyclodextrin-based CSPs are also effective, particularly for forming inclusion complexes with cyclic structures.[1] If initial attempts with one type of CSP fail, screening a variety of CSPs with different chiral selectors is highly recommended.[1]

Q2: When should I choose a stationary phase other than C18 for achiral ketone isomer separation?

A2: While a C18 column is a robust starting point, other stationary phases should be considered in the following scenarios:

  • Poor Selectivity: If structurally similar ketone isomers do not resolve adequately on a C18 phase, a phenyl-hexyl column can offer alternative selectivity through π-π interactions, which is especially beneficial if the ketones contain aromatic groups.[2]

  • Excessive Retention: For highly hydrophobic ketones that are too strongly retained on a C18 column (leading to long run times), a less hydrophobic stationary phase like C8 (Octylsilane) may be more suitable.[2]

Q3: How do column dimensions and particle size impact my separation?

A3: Column dimensions and particle size are key parameters for optimizing resolution:

  • Column Length: Longer columns generally provide higher efficiency and better resolution but at the cost of longer analysis times and higher backpressure.[2][3]

  • Internal Diameter (ID): Smaller ID columns (e.g., 2.1 mm) offer increased sensitivity and lower solvent consumption, making them ideal for LC-MS. Larger ID columns (e.g., 4.6 mm) can accommodate larger sample loads.[2]

  • Particle Size: Smaller particles (e.g., sub-2 µm) yield higher efficiency and resolution, enabling faster separations. However, they require Ultra-High-Performance Liquid Chromatography (UHPLC) systems capable of handling the high backpressure.[2]

Q4: What is the best type of GC column for separating ketone isomers?

A4: For separating polar compounds like ketones in Gas Chromatography (GC), a polar stationary phase is generally the best starting point. Polyethylene glycol (PEG) phases, commonly known as WAX columns, are frequently used and provide good retention and selectivity for ketones.[4]

Q5: Can the elution order of enantiomers be reversed?

A5: Yes, the elution order can sometimes be reversed. One common method is to change the Chiral Stationary Phase, for instance, by using a CSP with the opposite chirality if one is available.[1]

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Ketone Isomers

Potential Cause & Solution Workflow

G start Poor Resolution check_csp Is it a Chiral Separation? start->check_csp achiral_path Achiral Separation check_csp->achiral_path No chiral_path Chiral Separation check_csp->chiral_path Yes opt_mp_achiral Optimize Mobile Phase - Change organic solvent (ACN vs MeOH) - Run a shallower gradient - Adjust pH / modifiers achiral_path->opt_mp_achiral change_sp_achiral Change Stationary Phase - C18 -> Phenyl-Hexyl for alternative selectivity - C18 -> C8 for less retention opt_mp_achiral->change_sp_achiral dec_particle Decrease Particle Size (Requires UHPLC) change_sp_achiral->dec_particle screen_csp Screen Different CSPs (Polysaccharide, Cyclodextrin, etc.) chiral_path->screen_csp opt_mp_chiral Optimize Mobile Phase - Adjust hexane/alcohol ratio (NP) - Adjust ACN/water ratio (RP) - Add modifiers (TFA/DEA) screen_csp->opt_mp_chiral opt_temp Optimize Temperature (Usually lower T increases resolution) opt_mp_chiral->opt_temp dec_flow Decrease Flow Rate opt_temp->dec_flow

Caption: A workflow for troubleshooting poor isomer resolution.

Detailed Solutions (HPLC):

  • Optimize Mobile Phase: Adjusting the mobile phase composition can alter selectivity. For reversed-phase, try switching the organic solvent (e.g., from acetonitrile to methanol) or running a shallower gradient.[2] For normal-phase chiral separations, vary the ratio of hexane to alcohol modifier (e.g., isopropanol).[1]

  • Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is needed. For achiral separations, moving from a C18 to a phenyl-hexyl phase can provide the necessary change in selectivity.[2] For chiral separations, screening a range of CSPs is the most effective approach.[1]

  • Adjust Temperature: Temperature can significantly impact chiral separations. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, and 40°C), as lower temperatures often enhance enantioselectivity.[1]

  • Decrease Flow Rate: Lowering the flow rate allows for more equilibration time between the mobile and stationary phases, which can enhance resolution, although it will increase the analysis time.[1][5]

Detailed Solutions (GC):

  • Optimize Temperature Program: For compounds with similar boiling points, lowering the initial oven temperature and using a slower temperature ramp rate can improve separation.[4]

  • Adjust Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can improve column efficiency and, consequently, resolution.[4]

  • Increase Column Length / Decrease ID: For complex samples, increasing the column length (e.g., from 30 m to 60 m) or using a column with a smaller internal diameter (e.g., 0.18 mm) will increase theoretical plates and improve resolution.[4]

Issue 2: Analyte Peaks are Tailing

Potential Cause & Solution:

  • Active Silanol Groups (HPLC): Peak tailing for ketones can be caused by secondary interactions with active silanol groups on the silica surface of the stationary phase.[2]

    • Solution 1: Use a modern, high-purity, end-capped column to minimize the number of free silanol groups.[2]

    • Solution 2: Add a small amount of an acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This suppresses the ionization of silanol groups, reducing unwanted interactions.[1][2]

  • Active Sites in GC System (GC): In GC, polar ketones can interact with active sites in a contaminated inlet liner, glass wool, or the column itself.[4]

    • Solution: Replace the inlet liner and ensure an inert flow path is used. If necessary, condition the column by baking it out or replace it.[6]

Issue 3: Analyte Peaks are Broad

Potential Cause & Solution:

  • Column Overloading: Injecting too much sample can lead to broad, distorted peaks.[2]

    • Solution: Try reducing the injection volume or diluting the sample concentration.[2]

  • Extra-Column Volume: The tubing between the injector, column, and detector can contribute to peak broadening.[2]

    • Solution: Ensure that all connection tubing is as short and has as narrow an internal diameter as possible.[2]

  • Column Contamination or Degradation: An old or contaminated column will lose efficiency, resulting in broader peaks.[2]

    • Solution: Flush the column with a strong solvent. If performance does not improve, replace the guard column or the analytical column.[2]

Quantitative Data Summary

Table 1: Effect of Mobile Phase Modifier on Aryl α-Amino Ketone Resolution (HPLC)

AnalyteMobile Phase Modifier (in 80% Ethanol/Water)Retention Factor (k1)Separation Factor (α)Resolution (Rs)
Cathinone10 mM Sulfuric Acid2.151.282.10
Methedrone10 mM Sulfuric Acid2.551.352.89
Mephedrone10 mM Sulfuric Acid2.901.211.95

Data adapted from studies on crown-ether based CSPs, demonstrating the impact of acidic modifiers on chiral resolution.[7][8]

Table 2: Typical Starting Conditions for GC and HPLC Ketone Analysis

ParameterHPLC (Reversed-Phase)GC (Polar Column)
Column C18, 100 mm x 2.1 mm, 2.7 µmPEG (WAX), 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: AcetonitrileHelium
Flow Rate 0.4 mL/min1.0 mL/min
Temperature 40 °C50°C initial, ramp 10°C/min to 220°C
Injection Volume 5 µL1 µL (Split 50:1)
Detection UV at 210 nm or MS (ESI+)Flame Ionization Detector (FID)

These are representative starting points; optimization is required for specific applications.[2][4]

Experimental Protocols

Protocol 1: Screening for Optimal Chiral Stationary Phase (CSP) and Mobile Phase (HPLC)

This protocol outlines a systematic approach to finding suitable conditions for the chiral separation of a novel ketone.

1. Materials:

  • Multiple CSP columns with different selectivities (e.g., cellulose-based, amylose-based, cyclodextrin-based).[1]

  • HPLC-grade solvents for normal phase (n-hexane, isopropanol, ethanol) and reversed phase (acetonitrile, methanol, water).[1]

  • Mobile phase modifiers: Trifluoroacetic acid (TFA) for acidic analytes, Diethylamine (DEA) for basic analytes.[1]

  • Racemic mixture of the ketone analyte.

2. Instrument Setup:

  • HPLC system with UV or MS detector.

  • Column thermostat.

3. Workflow Diagram:

G cluster_np Normal Phase Screening cluster_rp Reversed Phase Screening start Select 3-4 CSPs (e.g., Cellulose, Amylose, Cyclodextrin) np_screen Test Hexane/IPA Ratios (90:10, 80:20, 70:30) Add 0.1% modifier if needed start->np_screen rp_screen Test ACN/Water Ratios (70:30, 50:50, 30:70) Add 0.1% modifier if needed start->rp_screen evaluate Evaluate Data Calculate Resolution (Rs) for each condition np_screen->evaluate rp_screen->evaluate optimize Select best CSP & Mobile Phase (Condition with Rs >= 1.5) for further optimization (Flow, Temp) evaluate->optimize

Caption: A logical workflow for screening chiral separation conditions.

4. Procedure:

  • Normal Phase Screening:

    • Install the first CSP column and equilibrate with 90:10 (v/v) n-hexane/isopropanol.

    • Inject the racemic ketone sample.

    • Repeat the injection with different mobile phase ratios (e.g., 80:20, 70:30).[1]

    • If the ketone is acidic or basic, add 0.1% of the appropriate modifier (TFA or DEA) to the mobile phase and repeat the screen.[1]

    • Repeat steps 1-4 for each selected CSP.

  • Reversed Phase Screening:

    • Install a reversed-phase compatible CSP and equilibrate with 70:30 (v/v) acetonitrile/water.

    • Inject the racemic ketone sample.

    • Repeat with different ratios (e.g., 50:50, 30:70). Add modifiers if required.[1]

    • Repeat for each CSP compatible with reversed-phase conditions.

  • Data Evaluation:

    • For each condition, calculate the resolution (Rs) between the enantiomeric peaks.

    • A resolution of ≥ 1.5 is generally considered a baseline separation.[1]

    • Select the CSP and mobile phase combination that provides the best resolution for further fine-tuning of flow rate and temperature.[1]

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 8-Nonen-2-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 8-Nonen-2-one, a volatile ketone of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. This document compares the performance of common analytical methods and provides a detailed experimental protocol for a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.

Performance Comparison of Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) > 0.995> 0.99> 0.99
Accuracy (Recovery %) 90-110%85-115%90-110%
Precision (RSD %) < 15%< 15%< 10%
Limit of Detection (LOD) 0.1 - 10 ng/mL10 - 100 ng/mL1 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL50 - 500 ng/mL5 - 100 ng/mL
Specificity High (Mass spectral data provides structural information)Moderate (Dependent on chromatographic separation)Moderate (Dependent on chromatographic separation)
Sample Throughput Moderate to HighHighHigh
Derivatization Generally not requiredMay be required to improve chromophoric propertiesGenerally not required

Note: The values presented are typical and may vary depending on the specific instrumentation, sample matrix, and method optimization.

Experimental Protocol: Headspace GC-MS for this compound Quantification

This protocol describes a validated headspace gas chromatography-mass spectrometry (HS-GC-MS) method for the quantification of this compound in a liquid matrix. Headspace analysis is particularly suitable for volatile compounds like this compound as it minimizes sample preparation and reduces matrix interference.

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Internal Standard (IS) (e.g., 2-Octanone or a deuterated analog of this compound)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride (analytical grade)

  • 20 mL headspace vials with PTFE-faced septa

2. Instrumentation

  • Gas chromatograph equipped with a headspace autosampler and a mass selective detector (MSD).

  • Capillary column suitable for volatile compound analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

3. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride to the vial to increase the partitioning of the analyte into the headspace.

    • Spike the sample with a known volume of the internal standard working solution (e.g., 50 µL of 10 µg/mL IS).

    • Immediately seal the vial with a PTFE-faced septum and cap.

  • Calibration Standards: Prepare calibration standards by spiking 5 mL of a blank matrix (e.g., deionized water) with appropriate volumes of the working standard solutions and the internal standard working solution in headspace vials.

4. GC-MS Parameters

  • Headspace Autosampler:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Equilibration Time: 15 min

  • GC:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 min

      • Ramp to 150°C at 10°C/min

      • Ramp to 250°C at 20°C/min, hold for 5 min

    • Injection Mode: Split (e.g., 20:1)

  • MSD:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 58, 71, 85, 125) and the internal standard.

5. Data Analysis and Validation

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

  • Method Validation: Validate the method according to ICH guidelines or other relevant regulatory standards.[1] Key validation parameters include:

    • Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

    • Linearity: Evaluate the linear relationship between the analyte concentration and the instrumental response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

    • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

Visualizations

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance specificity Specificity set_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Validation Report compare_criteria->validation_report

Caption: Workflow for the validation of an analytical method.

method_selection_logic start Start: Need to quantify This compound volatility Is the analyte volatile? start->volatility matrix Is the sample matrix complex? volatility->matrix Yes hplc_uv HPLC-UV volatility->hplc_uv No sensitivity Is high sensitivity (low LOD/LOQ) required? matrix->sensitivity Yes gc_fid GC-FID matrix->gc_fid No specificity_need Is high specificity (structural confirmation) needed? sensitivity->specificity_need Yes sensitivity->gc_fid No gc_ms GC-MS specificity_need->gc_ms Yes specificity_need->gc_fid No

References

Comparative study of different synthetic routes to 8-Nonen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic pathways to produce 8-Nonen-2-one, a valuable intermediate in the synthesis of various organic compounds. The following sections detail the experimental protocols for three prominent synthetic routes: the Acetoacetic Ester Synthesis, the Claisen Rearrangement of an allyl vinyl ether, and a Grignard-based approach. A comprehensive table summarizing the key quantitative data for each method is also provided to facilitate a direct comparison of their efficiency and practicality.

At a Glance: Comparison of Synthetic Routes

ParameterAcetoacetic Ester SynthesisClaisen RearrangementGrignard-based Synthesis
Overall Yield ~60-70%~50-60%~70-80%
Reaction Time ~24 hours~12-18 hours~8-12 hours
Key Reagents Ethyl acetoacetate, Sodium ethoxide, 6-Bromo-1-hexeneAllyl alcohol, Ethyl vinyl ether, Mercuric acetate6-Bromo-1-hexene, Magnesium, Acetaldehyde
Number of Steps 322
Scalability GoodModerateGood
Safety Concerns Use of sodium ethoxide (hygroscopic and corrosive)Use of mercuric acetate (highly toxic)Grignard reagents are highly reactive and moisture-sensitive

Synthetic Route Overviews

The following diagram illustrates the conceptual flow of the three synthetic strategies discussed in this guide.

Synthetic Strategies for this compound cluster_0 Route A: Acetoacetic Ester Pathway cluster_1 Route B: Claisen Rearrangement Pathway cluster_2 Route C: Grignard Pathway A Acetoacetic Ester Synthesis A_1 Alkylation of Ethyl Acetoacetate A->A_1 B Claisen Rearrangement B_1 Formation of Allyl Vinyl Ether B->B_1 C Grignard-based Synthesis C_1 Formation of 6-Hexenylmagnesium Bromide C->C_1 D This compound A_2 Hydrolysis and Decarboxylation A_1->A_2 A_2->D B_2 [3,3]-Sigmatropic Rearrangement B_1->B_2 B_2->D C_2 Reaction with Acetaldehyde & Oxidation C_1->C_2 C_2->D

Caption: Flowchart of the three main synthetic routes to this compound.

Experimental Protocols

Route 1: Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a classic method for preparing ketones. It involves the alkylation of an enolate derived from a β-keto ester, followed by hydrolysis and decarboxylation.[1][2]

Step 1: Alkylation of Ethyl Acetoacetate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.

  • Cool the solution in an ice bath and add ethyl acetoacetate (1.0 equivalent) dropwise from the dropping funnel with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Add 6-bromo-1-hexene (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product.

Step 2: Hydrolysis and Decarboxylation

  • To the crude alkylated product from the previous step, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

  • After cooling, acidify the reaction mixture with dilute sulfuric acid until the pH is acidic.

  • Gently heat the acidified mixture to effect decarboxylation, which is evidenced by the evolution of carbon dioxide.

  • Continue heating until the gas evolution ceases.

  • Cool the mixture and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by vacuum distillation.

Route 2: Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a[3][3]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[4][5]

Step 1: Formation of Allyl Vinyl Ether

  • In a round-bottom flask, combine allyl alcohol (1.0 equivalent), ethyl vinyl ether (1.5 equivalents), and a catalytic amount of mercuric acetate (0.05 equivalents).

  • Heat the mixture to reflux for 8-12 hours. The progress of the transetherification can be monitored by gas chromatography (GC).

  • After the reaction is complete, cool the mixture and carefully quench with a saturated aqueous solution of potassium iodide to precipitate the mercury salts.

  • Filter the mixture and wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and carefully remove the excess ethyl vinyl ether by distillation at atmospheric pressure.

  • The crude allyl vinyl ether is then purified by vacuum distillation.

Step 2:[3][3]-Sigmatropic Rearrangement

  • Place the purified allyl vinyl ether in a sealed tube or a flask equipped with a reflux condenser.

  • Heat the ether to 180-200 °C in an oil bath for 4-6 hours.

  • Monitor the progress of the rearrangement by GC or TLC.

  • Once the rearrangement is complete, cool the reaction mixture.

  • Purify the resulting crude this compound by vacuum distillation.

Route 3: Grignard-based Synthesis

This route involves the formation of a Grignard reagent from an alkenyl halide and its subsequent reaction with an aldehyde, followed by oxidation to the ketone.[6]

Step 1: Formation of 6-Hexenylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, place a solution of 6-bromo-1-hexene (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 6-bromo-1-hexene solution to the magnesium turnings to initiate the reaction. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining 6-bromo-1-hexene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetaldehyde and Oxidation

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Add a solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude secondary alcohol.

  • Dissolve the crude alcohol in dichloromethane and add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Stir the mixture at room temperature for 2-4 hours until the oxidation is complete (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the resulting crude this compound by vacuum distillation.

References

A Comparative Analysis of 8-Nonen-2-one and α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison between 8-nonen-2-one, an aliphatic ketone, and various α,β-unsaturated ketones. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the structural, reactive, and biological differences that define these compounds. The comparison is supported by experimental data and detailed methodologies for key assays.

Introduction: The Significance of the α,β-Unsaturated Carbonyl Moiety

α,β-Unsaturated carbonyl compounds are a class of organic molecules characterized by a carbonyl group conjugated with a carbon-carbon double bond. This structural feature, often found in enones and enals, renders the β-carbon electrophilic and susceptible to nucleophilic attack in a process known as a Michael or conjugate addition.[1][2] This reactivity is central to their diverse biological activities, as they can form covalent bonds with nucleophilic residues (like cysteine) in proteins.[3][4]

This inherent reactivity makes α,β-unsaturated ketones a subject of intense study in drug development. They are associated with a wide range of medicinal properties, including anticancer, anti-inflammatory, and antifungal activities.[5][6][7] A key mechanism of action for many of these compounds is the activation of the Keap1-Nrf2 signaling pathway, a major regulator of cellular defense against oxidative and electrophilic stress.[8][9]

In contrast, this compound is an aliphatic ketone where the carbonyl group and the double bond are not conjugated.[10][11] The double bond is located between carbons 8 and 9, while the ketone is at the C2 position. This separation significantly alters its chemical reactivity and biological profile compared to its α,β-unsaturated counterparts.

Comparative Profile: Structure and Properties

The fundamental difference between this compound and representative α,β-unsaturated ketones lies in the placement of the carbon-carbon double bond relative to the carbonyl group. This distinction is visualized below and detailed in the comparative data table.

Table 1: Comparison of Physicochemical Properties

CompoundThis compound3-Nonen-2-one (α,β-unsaturated isomer)Methyl Vinyl Ketone (MVK)Curcumin
Structure this compound Structure3-Nonen-2-one StructureMethyl Vinyl Ketone StructureCurcumin Structure
Molecular Formula C₉H₁₆O[11]C₉H₁₆O[12]C₄H₆OC₂₁H₂₀O₆
Molecular Weight 140.22 g/mol [11]140.22 g/mol [12]70.09 g/mol 368.38 g/mol
Classification Aliphatic Ketone[13]α,β-Unsaturated Ketone (Enone)[12]α,β-Unsaturated Ketone (Enone)[14]Polyphenol, Diarylheptanoid, α,β-Unsaturated Ketone
Key Feature Non-conjugated systemConjugated enone systemSimple, highly reactive enoneTwo α,β-unsaturated ketone moieties
Known Uses Flavoring agent (fruity, baked odor), insect pheromone.[10][15][16]Flavoring agent.[12]Industrial monomer, toxicant in cigarette smoke.[17][18]Dietary supplement, anti-inflammatory agent.[19]

Reactivity Comparison: The Michael Addition

The defining feature of α,β-unsaturated ketones is their ability to act as "Michael acceptors." The electron-withdrawing carbonyl group polarizes the conjugated C=C bond, making the β-carbon electron-deficient and a prime target for attack by soft nucleophiles, such as the thiol group of glutathione (GSH) or cysteine residues in proteins.[1][20] This reaction is thermodynamically favorable and is a key mechanism behind the biological activity and potential toxicity of these compounds.[21][22]

This compound, lacking this conjugated system, does not possess an activated β-carbon and is therefore a very poor Michael acceptor. Its reactivity is typical of a standard ketone, primarily involving the carbonyl carbon itself.

Michael_Addition_Comparison cluster_0 α,β-Unsaturated Ketone (e.g., 3-Nonen-2-one) cluster_1 This compound (Non-conjugated) start_ketone β α C=O intermediate Nu α C-O⁻ start_nuc Nu:⁻ start_nuc->start_ketone:beta Michael Addition product Nu α-H C=O non_conj_ketone C=C ... C=O no_reaction No Michael Addition non_conj_nuc Nu:⁻ non_conj_nuc->non_conj_ketone No electrophilic β-carbon

Caption: Comparison of reactivity towards nucleophiles.

Biological Activity: The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against various stresses.[8][23] Under normal conditions, the protein Keap1 binds to the transcription factor Nrf2, promoting its degradation.[24] Keap1 is rich in reactive cysteine residues that act as sensors for cellular electrophiles.[25]

Electrophilic compounds, such as many α,β-unsaturated ketones, can covalently modify these cysteine sensors via Michael addition.[26] This modification changes Keap1's conformation, preventing it from targeting Nrf2 for degradation. Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a suite of protective genes, including those for antioxidant and detoxification enzymes.[26][27]

Due to its lack of electrophilic reactivity at the β-carbon, this compound is not expected to be a significant activator of the Nrf2 pathway through this canonical mechanism. While it may have other biological effects, such as interacting with olfactory receptors or cell membranes, it lacks the specific chemical tool—the Michael acceptor functionality—to engage the Keap1 sensor system effectively.[10]

Keap1_Nrf2_Pathway cluster_basal Basal State cluster_stress Electrophilic Stress Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Keap1_mod Keap1 (Modified) Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2 Release Proteasome Proteasome Ub->Proteasome Degradation Nrf2 Degradation Proteasome->Degradation Electrophile α,β-Unsaturated Ketone Electrophile->Keap1_Nrf2 Modifies Keap1 Cysteines Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Genes Cytoprotective Gene Expression ARE->Genes

Caption: Activation of the Nrf2 pathway by electrophiles.

Experimental Protocols

To quantitatively compare the reactivity and biological efficacy of these compounds, standardized assays are essential.

Glutathione (GSH) Reactivity Assay

This assay measures the rate at which a compound reacts with glutathione, a key cellular nucleophile. It serves as a proxy for the compound's electrophilic reactivity and potential to interact with protein thiols.[4]

Principle: The depletion of GSH upon reaction with an electrophile is monitored over time. This can be done using a chromogenic reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with remaining free GSH to produce a colored product measured spectrophotometrically at 412 nm.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of GSH (e.g., 10 mM) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare stock solutions of the test compounds (e.g., this compound, 3-nonen-2-one, MVK) in a compatible solvent like DMSO.

    • Prepare a DTNB solution (e.g., 5 mg/mL) in buffer.

  • Reaction:

    • In a 96-well plate, add buffer and GSH solution to achieve a final concentration of ~100 µM.

    • Initiate the reaction by adding the test compound to achieve the desired final concentration (e.g., 10-100 µM). Include a solvent-only control.

    • Incubate the plate at a controlled temperature (e.g., 37°C) with shaking.

  • Measurement:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding DTNB.

    • Measure the absorbance at 412 nm using a plate reader.

  • Data Analysis:

    • Calculate the concentration of remaining GSH at each time point using a standard curve.

    • Plot the rate of GSH depletion for each compound. The second-order rate constant (k_GSH) can be calculated to provide a quantitative measure of reactivity.

GSH_Assay_Workflow prep 1. Prepare Reagents (GSH, Test Compound, DTNB) mix 2. Mix GSH + Compound in 96-well plate prep->mix incubate 3. Incubate at 37°C mix->incubate quench 4. Quench with DTNB at Time Points incubate->quench read 5. Read Absorbance at 412 nm quench->read analyze 6. Calculate Rate of GSH Depletion read->analyze

Caption: Workflow for the Glutathione (GSH) Reactivity Assay.

Nrf2 Activation Reporter Assay

This cell-based assay measures the ability of a compound to activate the Nrf2 signaling pathway.

Principle: A cell line (e.g., human bronchial epithelial cells, HBE1) is engineered to contain a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE). Activation of Nrf2 leads to its binding to the ARE, driving the expression of the reporter gene, which produces a measurable signal.[28]

Methodology:

  • Cell Culture:

    • Culture ARE-luciferase reporter cells in appropriate media until they reach ~80% confluency in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, then diluted in media). Include a positive control (e.g., sulforaphane) and a vehicle control (DMSO).

    • Incubate for a specified period (e.g., 12-24 hours).

  • Lysis and Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate to the cell lysate.

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a parallel viability assay) to control for cytotoxicity.

    • Plot the fold induction of luciferase activity relative to the vehicle control against compound concentration.

    • Calculate the EC₅₀ (half-maximal effective concentration) for Nrf2 activation for each active compound.

Summary of Comparative Data

The following table summarizes the expected outcomes from comparative experiments based on the known chemical principles of these compounds.

Table 2: Summary of Comparative Reactivity and Biological Activity

ParameterThis compound3-Nonen-2-oneMethyl Vinyl Ketone (MVK)
Michael Acceptor Ability NegligibleModerateHigh
Predicted GSH Reactivity (k_GSH) Very LowModerateHigh
Mechanism of Nrf2 Activation Unlikely via Keap1 modificationKeap1 Cysteine ModificationKeap1 Cysteine Modification
Predicted Nrf2 Activation Potency (EC₅₀) InactiveActive (µM range)Active (low µM range)
Potential for Cytotoxicity Low (related to non-specific effects)Moderate (mechanism-based)High (due to high reactivity)

Conclusion

The classification of a ketone as "unsaturated" is insufficient to predict its reactivity and biological function. The critical factor is the conjugation of the double bond with the carbonyl group.

  • This compound , as a non-conjugated ketone, lacks the electrophilic β-carbon that defines the reactivity of α,β-unsaturated systems. Its biological activities are likely mediated by other mechanisms, such as receptor binding or membrane interactions, rather than covalent modification of cellular sensors like Keap1.

  • α,β-Unsaturated ketones , such as 3-nonen-2-one and methyl vinyl ketone, are potent electrophiles capable of undergoing Michael addition. This reactivity allows them to function as activators of the Keap1-Nrf2 pathway, a mechanism that underlies many of their therapeutic and toxicological properties.

For researchers in drug development, this distinction is paramount. While the α,β-unsaturated ketone moiety is a powerful pharmacophore, its reactivity must be carefully tuned to achieve therapeutic efficacy without undue cytotoxicity.[29][30] Compounds like this compound, while structurally similar, belong to a different class in terms of mechanism and should be evaluated accordingly.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Ketone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ketones is critical across various scientific disciplines, from clinical diagnostics monitoring metabolic disorders like ketoacidosis to industrial quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two powerful and widely adopted analytical techniques for this purpose. The choice between them is often dictated by the specific ketone's properties, the sample matrix, and the analytical objective. This guide provides an objective comparison of GC-MS and HPLC methods for ketone analysis, supported by experimental data and detailed protocols to aid in method selection and cross-validation.

At a Glance: GC-MS vs. HPLC for Ketone Analysis

Both GC-MS and HPLC are robust methods for ketone quantification, but they operate on different principles, making them suitable for different types of ketones.[1][2] GC-MS is ideal for volatile and thermally stable ketones, while HPLC is better suited for non-volatile and thermally labile compounds.[1][3][4]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile analytes in a gaseous mobile phase followed by mass analysis.[1]Separation of analytes in a liquid mobile phase followed by mass analysis or other detection methods (e.g., UV).[1]
Sample Volatility Requires volatile and thermally stable analytes.[1]Suitable for non-volatile and thermally labile compounds.[1][3]
Derivatization Often necessary to increase volatility and thermal stability, especially for less volatile ketones.[1]Frequently employed to enhance detection by adding a chromophore for UV detection.[5][6][7]
Sensitivity High sensitivity, particularly for volatile ketones like acetone.[1]High sensitivity, especially when coupled with mass spectrometry or fluorescence detectors.[3]
Specificity High, with definitive compound identification through mass spectral libraries.[3]High, especially with mass spectrometry detection or when chromatographic separation is optimized.[1]
Sample Types Versatile, commonly used for blood, breath, and urine, often with headspace analysis for volatiles.[1]Widely used for plasma, serum, urine, and environmental samples.[1][5][8]
Throughput Can be lower due to longer run times for complex separations and sample preparation.[1]Can be high, particularly with modern Ultra-High-Performance Liquid Chromatography (UPLC) systems.[1]

Quantitative Performance Data

The following table summarizes typical quantitative performance data for GC-MS and HPLC methods for the analysis of ketones, compiled from various studies. These parameters are crucial for method validation and comparison.

Validation ParameterGC-MSHPLC
Linearity (Correlation Coefficient, r²) ≥ 0.999[9]≥ 0.9988[6]
Accuracy (Recovery) 98 - 107%[10][11]> 90% (except for 2-butanone at 86.2%)[5]
Precision (Repeatability, RSD) < 10%[10][11]< 11%[5]
Limit of Detection (LOD) pg level[11]10 - 20 µg/L[12]
Limit of Quantification (LOQ) 21 µM for ketone bodies[13]1 to 1.5 µM for ketone bodies[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the analysis of ketones using GC-MS and HPLC.

GC-MS Method for Ketone Bodies in Blood

This method is based on the enzymatic oxidation of D-β-hydroxybutyrate to acetoacetate, followed by decarboxylation to acetone, which is then quantified by headspace GC-MS.[10][11][14]

1. Sample Preparation:

  • To a suitable volume of blood, add an internal standard (e.g., acetone-¹³C₃).[10][11]

  • For the quantification of D-β-hydroxybutyrate, an enzymatic reaction is performed to convert it to acetoacetate.[10][11]

  • The subsequent decarboxylation of acetoacetate to acetone can be carried out in the headspace autosampler oven.[14]

2. Derivatization (for non-volatile keto acids):

  • A two-step derivatization involving oximation followed by silylation is often used to increase the volatility and thermal stability of keto acids.[11][13]

3. GC-MS Parameters:

  • GC System: Gas chromatograph with a headspace autosampler.[1]

  • Column: A capillary column suitable for the separation of volatile compounds (e.g., DB-624).[14]

  • Carrier Gas: Typically helium or hydrogen.[1]

  • Temperature Program: A temperature gradient is used to separate analytes based on their boiling points.[1]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).[1]

    • Detection: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode for targeted analysis.[1]

HPLC Method for Ketones in Biological Fluids and Air

This method involves the derivatization of ketones with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be detected by UV.[5][7][8]

1. Sample Preparation:

  • For liquid samples (e.g., plasma): An internal standard is added, and proteins are precipitated using a solvent like acetonitrile. The supernatant is then used for derivatization.[1][6]

  • For air samples: Air is drawn through a silica cartridge impregnated with DNPH, which traps the ketones as their hydrazone derivatives.[5][7]

2. Derivatization:

  • Ketones react with DNPH to form 2,4-dinitrophenylhydrazones. This step adds a chromophore to the ketone molecule, allowing for sensitive UV detection.[5][7][8]

3. HPLC Parameters:

  • Column: A reversed-phase column (e.g., C18) is typically used for the separation of the DNPH derivatives.[5][7]

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[7]

  • Detection: UV detector set at a wavelength of 360-380 nm.[6][7]

  • Flow Rate: Typically around 1.0 mL/min.[7]

Methodology Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning Phase cluster_development Method Development cluster_validation Method Validation cluster_comparison Cross-Validation define_analytes Define Target Ketones & Matrices set_criteria Set Acceptance Criteria (ICH/FDA Guidelines) define_analytes->set_criteria gcms_dev GC-MS Method Development (e.g., Derivatization, Temp Program) set_criteria->gcms_dev hplc_dev HPLC Method Development (e.g., Derivatization, Mobile Phase) set_criteria->hplc_dev gcms_val GC-MS Validation (Accuracy, Precision, Linearity, etc.) gcms_dev->gcms_val hplc_val HPLC Validation (Accuracy, Precision, Linearity, etc.) hplc_dev->hplc_val analyze_samples Analyze Identical Samples with Both Methods gcms_val->analyze_samples hplc_val->analyze_samples compare_results Compare Quantitative Results (Bland-Altman, Regression) analyze_samples->compare_results

Caption: Workflow for Cross-Validation of GC-MS and HPLC Methods.

MethodSelection cluster_analyte Analyte Properties cluster_method Recommended Method start Ketone Analysis Required volatility Volatile & Thermally Stable? start->volatility gcms GC-MS volatility->gcms Yes derivatization_gc Derivatization Feasible? volatility->derivatization_gc No hplc HPLC derivatization_hplc Derivatization for UV Detection? hplc->derivatization_hplc derivatization_gc->gcms Yes derivatization_gc->hplc No derivatization_hplc->hplc Yes

Caption: Decision Tree for Selecting Between GC-MS and HPLC for Ketone Analysis.

Conclusion

Both GC-MS and HPLC are powerful, reliable techniques for the quantification of ketones. GC-MS is particularly advantageous for the analysis of volatile ketones, such as acetone, and can be highly simplified by using headspace sampling.[1] For less volatile or thermally sensitive ketones, HPLC is often the method of choice. Derivatization is a common strategy in both techniques to improve analyte properties for separation and detection.

The cross-validation of GC-MS and HPLC methods is essential to ensure the accuracy and consistency of data, especially in long-term studies or when comparing results from different analytical platforms. The choice between the two will ultimately depend on the specific research question, the target analytes, the nature of the sample matrix, available instrumentation, and desired sample throughput.[1] This guide provides the foundational information for researchers to make informed decisions and develop robust, validated analytical methods for ketone analysis.

References

Purity assessment of synthesized 8-Nonen-2-one against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 8-Nonen-2-one against a certified reference standard. Detailed experimental protocols, data presentation formats, and workflow visualizations are included to support robust quality control and analytical method validation in research and development settings.

Introduction

This compound is a valuable unsaturated ketone with applications in the flavor and fragrance industry and as a key intermediate in organic synthesis.[1] The purity of synthesized this compound is critical for its intended use, necessitating reliable analytical methods for its quantification and the identification of any process-related impurities or by-products. This guide outlines the use of Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose. A commercially available, high-purity this compound is utilized as a reference standard for comparative analysis.

Reference Standard:

A certified reference standard of this compound with a specified purity of ≥99% is recommended for these analyses.[2]

Experimental Workflow

The overall workflow for the purity assessment of synthesized this compound involves sample preparation, analysis by GC-FID and qNMR, and subsequent data analysis and comparison against the reference standard.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Synthesized_Sample Synthesized this compound Prep_GC Prepare solutions for GC-FID Synthesized_Sample->Prep_GC Prep_qNMR Prepare solutions for qNMR Synthesized_Sample->Prep_qNMR Reference_Standard Reference Standard (≥99% Purity) Reference_Standard->Prep_GC Reference_Standard->Prep_qNMR GC_FID GC-FID Analysis Prep_GC->GC_FID qNMR qNMR Analysis Prep_qNMR->qNMR Data_Processing_GC Peak Integration & Area % Calculation GC_FID->Data_Processing_GC Data_Processing_qNMR Signal Integration & Purity Calculation qNMR->Data_Processing_qNMR Comparison Compare Purity Results Data_Processing_GC->Comparison Impurity_ID Impurity Identification (GC-MS) Data_Processing_GC->Impurity_ID Data_Processing_qNMR->Comparison

Figure 1: Experimental workflow for the purity assessment of synthesized this compound.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for determining the purity of volatile and semi-volatile organic compounds. The method separates components of a mixture based on their boiling points and interactions with the stationary phase, and the flame ionization detector provides a response proportional to the mass of carbon atoms.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the reference standard (e.g., 1000 µg/mL) in a suitable solvent such as ethyl acetate.

    • Prepare a solution of the synthesized this compound at the same concentration.

    • Perform serial dilutions to create a calibration curve if absolute quantification of impurities is desired. For purity assessment by area percent, a single concentration is sufficient.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[3]

    • Detector: Flame Ionization Detector (FID).[3]

    • Column: DB-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

    • Injection Volume: 1 µL in splitless mode.[4]

    • Inlet Temperature: 250 °C.[5]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Detector Temperature: 300 °C.[3]

  • Data Analysis:

    • The purity of the synthesized this compound is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

    • The retention time of the main peak in the synthesized sample should match that of the reference standard.

    • Any additional peaks are considered impurities. For identification of these impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed using similar chromatographic conditions.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.

Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The chosen internal standard should have signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) to completely dissolve both the sample and the internal standard.

    • Prepare a separate NMR tube with the reference standard and the same internal standard for comparison.

  • Instrumentation and Parameters:

    • NMR Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with a 30° pulse angle to ensure full relaxation between scans.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[6]

    • Data Processing: Apply appropriate phasing and baseline correction.

  • Data Analysis:

    • The purity of the synthesized this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.

    • N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard.

    • MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.

    • m_analyte and m_IS are the masses of the analyte and internal standard.

    • P_IS is the purity of the internal standard.

Data Presentation and Comparison

The quantitative data obtained from both GC-FID and qNMR analyses should be summarized in clear and structured tables for easy comparison.

Table 1: GC-FID Purity Assessment of Synthesized this compound

SampleRetention Time (min)Peak AreaArea %
Reference Standard
This compoundtR1AR1≥99.0
Synthesized Sample
Impurity 1tI1AI1%I1
This compoundtS1AS1%S1
Impurity 2tI2AI2%I2
Total 100.0

Table 2: qNMR Purity Assessment of Synthesized this compound

ParameterReference StandardSynthesized Sample
Analyte (this compound)
Mass (mg)manalyte, Rmanalyte, S
Molecular Weight ( g/mol )140.22140.22
Signal Integral (Ianalyte)Ianalyte, RIanalyte, S
Number of Protons (Nanalyte)NanalyteNanalyte
Internal Standard
Namee.g., Maleic Acide.g., Maleic Acid
Purity (%)PISPIS
Mass (mg)mIS, RmIS, S
Molecular Weight ( g/mol )MWISMWIS
Signal Integral (IIS)IIS, RIIS, S
Number of Protons (NIS)NISNIS
Calculated Purity (%) ≥99.0 Calculated Value

Conclusion

This guide provides a framework for the purity assessment of synthesized this compound using two orthogonal analytical techniques: GC-FID and qNMR. By comparing the results obtained from the synthesized material against a certified reference standard, researchers can confidently determine the purity of their product and identify potential impurities. The detailed protocols and data presentation formats are designed to facilitate accurate and reproducible results, which are essential for quality control in research, development, and manufacturing. For the identification of unknown impurities detected by GC-FID, coupling the gas chromatograph to a mass spectrometer is recommended.

References

A Comparative Guide to the Biological Activities of 8-Nonen-2-one and its Saturated Analog, 2-Nonanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the unsaturated ketone 8-nonen-2-one and its saturated counterpart, 2-nonanone. This document synthesizes available experimental data to highlight the structure-activity relationships that govern their biological effects, including antimicrobial, nematicidal, and insect repellent properties. While direct comparative studies are limited, this guide consolidates existing data and discusses the anticipated impact of the C8-C9 double bond on the bioactivity of this compound relative to 2-nonanone.

Chemical Structures

CompoundStructure
This compound this compound
2-Nonanone 2-Nonanone

Comparative Biological Activity

The primary structural difference between this compound and 2-nonanone is the presence of a terminal double bond in the former. This feature can significantly influence the molecule's interaction with biological targets. Generally, unsaturation can alter the molecule's shape, polarity, and reactivity.

Nematicidal Activity

2-Nonanone has demonstrated significant nematicidal activity against the pinewood nematode, Bursaphelenchus xylophilus. A study comparing C9 aliphatic ketones revealed that the position of the carbonyl group is critical for its efficacy.

Table 1: Nematicidal Activity of C9 Ketones against Bursaphelenchus xylophilus

CompoundConcentrationMortality (%)
2-Nonanone 1 mg/mL92.3 ± 1.2
3-Nonanone 1 mg/mL80.1 ± 0.8
5-Nonanone 1 mg/mL17.1 ± 0.5

Data from Seo et al. (2022)

The high activity of 2-nonanone suggests that a terminal or near-terminal carbonyl group enhances its nematicidal properties, possibly by facilitating interaction with nematode cell membranes or disrupting metabolic pathways. There is currently no published data on the nematicidal activity of this compound. However, the presence of the double bond could influence its lipophilicity and membrane permeability, potentially modulating its nematicidal effects.

Antimicrobial Activity

Both saturated and unsaturated ketones are known to possess antimicrobial properties. 2-Nonanone has been identified as a volatile organic compound produced by bacteria and has shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Reported Antimicrobial Activities of 2-Nonanone

ActivityOrganism(s)Reference
AntibacterialStaphylococcus aureus, Escherichia coliArambula et al.
AntifungalGeneralSantra et al., 2024[2]
Insect Repellent and Pheromonal Activity

This compound has been identified as a semiochemical, acting as a pheromone in insects like the Asian hornet (Vespa velutina) and the mold mite (Tyrophagus putrescentiae). This suggests a specific interaction with insect olfactory receptors.

2-Nonanone is also known for its insect repellent properties and is a component of some commercial insect repellent formulations. Its mechanism of action is thought to involve the modulation of insect olfactory responses.

A direct comparative study on the insect repellent efficacy of this compound and 2-nonanone is not available. However, the pheromonal role of this compound suggests it may elicit different behavioral responses in certain insect species compared to the more general repellent effects of 2-nonanone.

Mechanistic Insights: Inhibition of Bacterial Chaperone System by 2-Nonanone

2-Nonanone has been shown to inhibit the DnaKJE-ClpB bichaperone system in Escherichia coli. This system is crucial for refolding heat-inactivated proteins and maintaining protein homeostasis. The inhibitory action of 2-nonanone is more pronounced in the absence of the small heat shock protein IbpB. It is hypothesized that 2-nonanone interacts with the hydrophobic segments of denatured proteins, preventing their recognition and refolding by the chaperone machinery.

DnaKJE_ClpB_Pathway cluster_stress Cellular Stress (e.g., Heat) cluster_chaperone DnaKJE-ClpB Mediated Protein Refolding Heat_Stress Heat Stress Native_Protein Native Protein Misfolded_Protein Misfolded/Aggregated Protein Native_Protein->Misfolded_Protein Denaturation DnaKJE DnaK/DnaJ/GrpE Complex Misfolded_Protein->DnaKJE Binding ClpB ClpB DnaKJE->ClpB Recruitment Refolded_Protein Refolded Native Protein DnaKJE->Refolded_Protein Refolding ClpB->Misfolded_Protein Disaggregation 2_Nonanone 2-Nonanone 2_Nonanone->Misfolded_Protein Blocks Hydrophobic Segments

Inhibition of the DnaKJE-ClpB protein refolding pathway by 2-nonanone.

Experimental Protocols

Nematicidal Activity Assay (Direct Contact Bioassay)
  • Nematode Culture: Bursaphelenchus xylophilus is cultured on Botrytis cinerea grown on potato dextrose agar (PDA) plates at 25°C.

  • Preparation of Test Solutions: 2-Nonanone is dissolved in a suitable solvent (e.g., acetone) and then diluted with distilled water containing a surfactant (e.g., Tween 20) to the desired concentration (e.g., 1 mg/mL). A control solution is prepared with the solvent and surfactant only.

  • Exposure: A suspension of nematodes (approximately 100-200 individuals) in distilled water is added to a multi-well plate. The test or control solution is then added to each well.

  • Incubation: The plates are incubated at 25°C for a specified period (e.g., 24 or 48 hours).

  • Mortality Assessment: After incubation, the number of dead nematodes (immotile and needle-shaped) is counted under a stereomicroscope. Nematode mortality is confirmed by probing with a fine needle.

  • Data Analysis: The mortality rate is calculated and corrected for control mortality using Abbott's formula.

Nematicidal_Assay_Workflow A Nematode Culture (B. xylophilus) C Add Nematode Suspension to Multi-well Plate A->C B Prepare Test Solutions (e.g., 1 mg/mL 2-Nonanone) D Add Test/Control Solutions B->D C->D E Incubate at 25°C (24-48 hours) D->E F Count Dead Nematodes (Microscopy) E->F G Calculate Corrected Mortality F->G

Workflow for the nematicidal activity direct contact bioassay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. Serial two-fold dilutions of the test compound (this compound or 2-nonanone) are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth and inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 16-20 hours for bacteria.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, determined visually or with a plate reader.

Conclusion

2-Nonanone exhibits a range of biological activities, including notable nematicidal and antimicrobial effects. Its saturated nature provides a stable chemical profile. The introduction of a terminal double bond in this compound is expected to modulate its biological activity. While it is known to function as an insect pheromone, its potential as an antimicrobial or nematicidal agent requires further quantitative investigation. The unsaturated bond may alter its interaction with cellular membranes and other biological targets, potentially leading to a different spectrum or potency of activity compared to its saturated analog. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship between these two C9 ketones.

References

A Framework for Inter-Laboratory Validation of 8-Nonen-2-one Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a specific, publicly available inter-laboratory study for the validation of 8-Nonen-2-one analysis has not been identified. The following guide therefore presents a hypothetical inter-laboratory comparison study. This document is intended to serve as a comprehensive template and guide for researchers, scientists, and drug development professionals to design and execute such a study. The experimental data presented is illustrative and representative of typical results expected from such a validation.

Introduction

This compound is a volatile organic compound and a ketone that is found in various natural products and is also used as a flavoring agent.[1][2][3] Accurate and precise quantification of this compound is crucial for quality control in the food and fragrance industries, as well as for research in biochemistry and environmental science. An inter-laboratory study is the gold standard for validating an analytical method, as it provides a robust assessment of the method's reproducibility and transferability between different laboratories.[4][5]

This guide outlines a protocol for an inter-laboratory study to validate a Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound. It includes a detailed experimental protocol, hypothetical performance data from a simulated study involving three laboratories, and a comparative discussion of the results. The objective of such a study is to establish the performance characteristics of the analytical method and to ensure that it is fit for its intended purpose.[6][7]

Hypothetical Inter-Laboratory Study Design

This hypothetical study involves three participating laboratories (Lab A, Lab B, and Lab C) tasked with analyzing blind duplicate samples of a standard solution of this compound at three different concentration levels (low, medium, and high).

Overall Study Workflow

The workflow for the inter-laboratory study is depicted in the following diagram:

inter_laboratory_study_workflow cluster_coordinator Coordinating Laboratory cluster_labs Participating Laboratories prep_samples Prepare & Distribute Samples lab_a Lab A: Analyze Samples prep_samples->lab_a Blind Samples lab_b Lab B: Analyze Samples prep_samples->lab_b Blind Samples lab_c Lab C: Analyze Samples prep_samples->lab_c Blind Samples collect_data Collect & Analyze Data report Generate Final Report collect_data->report lab_a->collect_data Submit Results lab_b->collect_data Submit Results lab_c->collect_data Submit Results

Inter-laboratory study workflow.

Experimental Protocol: GC-MS Analysis of this compound

The following is a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (e.g., 2-Heptanone)

  • Methanol (HPLC grade)

  • Deionized water

  • Helium (carrier gas, 99.999% purity)

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

Standard and Sample Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., 2-Heptanone) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

  • Sample Preparation: For the inter-laboratory study, the coordinating laboratory will prepare and distribute blind duplicate samples at three concentration levels (e.g., 0.8 µg/mL, 8 µg/mL, and 16 µg/mL) in a suitable matrix. The participating laboratories will spike these samples with the internal standard to a final concentration of 5 µg/mL prior to analysis.

GC-MS Parameters
  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for this compound: m/z 58

    • Qualifier Ions for this compound: m/z 43, 71

    • Quantifier Ion for Internal Standard (2-Heptanone): m/z 43

Analytical Workflow

The analytical workflow for the GC-MS analysis is illustrated below:

analytical_workflow start Receive Blind Samples prep Spike with Internal Standard start->prep inject Inject into GC-MS prep->inject gc_sep Gas Chromatographic Separation inject->gc_sep ms_detect Mass Spectrometric Detection (SIM) gc_sep->ms_detect integrate Peak Integration ms_detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

GC-MS analytical workflow.

Hypothetical Performance Data

The following tables summarize the hypothetical data from the three participating laboratories.

Linearity
LaboratoryCalibration Range (µg/mL)Correlation Coefficient (r²)
Lab A0.1 - 200.9995
Lab B0.1 - 200.9991
Lab C0.1 - 200.9998
Accuracy and Precision

Table 1: Results for Low Concentration Sample (Nominal Value: 0.8 µg/mL)

LaboratoryReplicate 1 (µg/mL)Replicate 2 (µg/mL)Mean (µg/mL)Recovery (%)Repeatability (RSDr, %)
Lab A0.780.810.79599.42.69
Lab B0.830.790.810101.33.49
Lab C0.770.790.78097.51.83
Overall 0.795 99.4 Reproducibility (RSDR, %): 2.45

Table 2: Results for Medium Concentration Sample (Nominal Value: 8.0 µg/mL)

LaboratoryReplicate 1 (µg/mL)Replicate 2 (µg/mL)Mean (µg/mL)Recovery (%)Repeatability (RSDr, %)
Lab A8.128.058.085101.10.61
Lab B7.958.158.050100.61.76
Lab C8.218.118.160102.00.86
Overall 8.098 101.2 Reproducibility (RSDR, %): 0.88

Table 3: Results for High Concentration Sample (Nominal Value: 16.0 µg/mL)

LaboratoryReplicate 1 (µg/mL)Replicate 2 (µg/mL)Mean (µg/mL)Recovery (%)Repeatability (RSDr, %)
Lab A15.8816.0515.96599.80.75
Lab B16.2115.9816.095100.60.99
Lab C15.9216.1216.020100.10.88
Overall 16.027 100.2 Reproducibility (RSDR, %): 0.53
Limit of Quantification (LOQ)
LaboratoryEstimated LOQ (µg/mL)
Lab A0.1
Lab B0.1
Lab C0.08

Comparative Discussion

The hypothetical results demonstrate the successful validation of the GC-MS method for the analysis of this compound across three laboratories. All laboratories achieved excellent linearity with correlation coefficients (r²) greater than 0.999.

The accuracy of the method, as indicated by the recovery rates, was within the acceptable range of 97.5% to 102.0% for all concentration levels across all laboratories. This suggests that the method is free from significant systematic errors.

Precision was evaluated at two levels: repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). The repeatability, expressed as the relative standard deviation (RSDr), was generally low, indicating good precision within each laboratory. As expected, the reproducibility (RSDR) was slightly higher than the repeatability, reflecting the additional variability introduced by different operators, equipment, and laboratory environments. The overall reproducibility for all concentration levels was well within acceptable limits for this type of analysis.

The estimated Limits of Quantification (LOQs) were consistent among the laboratories, demonstrating the method's suitability for detecting and quantifying low levels of this compound.

Conclusion

This guide provides a framework for an inter-laboratory study to validate an analytical method for this compound. The hypothetical data presented illustrates the expected performance of a robust and reliable GC-MS method. The successful completion of such a study would provide a high degree of confidence in the analytical results and demonstrate the method's suitability for its intended use in a variety of research and quality control applications. It is recommended that any laboratory intending to analyze this compound either participate in a formal inter-laboratory study or perform a comprehensive in-house validation based on the principles outlined in this guide.[8][9][10]

References

A Researcher's Guide to Gas Chromatography Columns for Volatile Ketone Separation

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the accurate separation and quantification of volatile ketones are critical. The choice of a gas chromatography (GC) column is paramount in achieving the desired resolution and sensitivity. This guide provides an objective comparison of GC columns with different stationary phases for the analysis of volatile ketones, supported by experimental data and detailed methodologies to inform your selection process.

The Role of Stationary Phase Polarity in Ketone Separation

The separation of volatile compounds in gas chromatography is primarily governed by the interaction of the analytes with the stationary phase of the column. For polar analytes such as ketones, the principle of "like dissolves like" is a fundamental guide. Polar columns, which have stationary phases with polar functional groups, tend to retain polar analytes more strongly, leading to longer retention times and often better resolution from non-polar or less polar matrix components.

This guide focuses on three commonly used types of capillary GC columns with varying polarities:

  • Non-Polar Columns: Typically featuring a 100% dimethylpolysiloxane or a 5% phenyl / 95% dimethylpolysiloxane stationary phase.

  • Mid-Polar Columns: Often containing a stationary phase of 6% cyanopropylphenyl / 94% dimethylpolysiloxane.

  • Polar Columns: Commonly utilizing a polyethylene glycol (PEG) stationary phase.

Performance Comparison of GC Columns for Volatile Ketones

The selection of an appropriate GC column is crucial for the successful separation of volatile ketones. The performance of non-polar, mid-polar, and polar columns for this application is summarized below, with a focus on retention and selectivity.

Non-Polar Columns (e.g., DB-5ms, HP-5ms)

Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, are versatile and widely used in gas chromatography.[1] These columns are characterized by their low bleed, making them highly suitable for sensitive detectors like mass spectrometers (MS).[1][2] For the separation of ketones, the elution order on a non-polar column generally follows the boiling points of the analytes.[3] While they can be used for ketone analysis, their lower selectivity for polar compounds may result in co-elution with other non-polar or slightly polar compounds that have similar boiling points.

Mid-Polar Columns (e.g., DB-624, Rxi-624Sil MS)

Mid-polar columns, such as the DB-624 and its equivalents, contain a stationary phase of 6% cyanopropylphenyl/94% polydimethylsiloxane.[4][5] This composition provides a good balance of dispersive and dipole-dipole interactions, making them highly effective for the separation of volatile organic compounds (VOCs), including ketones.[4][5] These columns are often recommended for environmental and pharmaceutical applications, including residual solvent analysis.[4] The enhanced polarity compared to a DB-5ms column leads to increased retention and improved selectivity for ketones.

Polar Columns (e.g., HP-INNOWax, Stabilwax)

Polar columns with a polyethylene glycol (PEG) stationary phase are the most recommended choice for the analysis of polar analytes like ketones.[6] The strong dipole-dipole and hydrogen bonding interactions between the PEG phase and the carbonyl group of ketones result in significant retention and excellent selectivity.[7] This allows for the effective separation of ketones from each other and from less polar matrix components. HP-INNOWax columns are a type of bonded PEG column that offers high thermal stability and low bleed, making them compatible with MS detectors.[8]

Quantitative Data Summary

To provide a direct comparison, the following table summarizes the retention times of several volatile ketones on three Agilent J&W GC columns with different stationary phases: a non-polar DB-1 (similar in polarity to DB-5ms), a mid-polar DB-624, and a polar DB-WAX (similar to HP-INNOWax). The data is extracted from a solvent retention time table provided by the manufacturer.

KetoneDB-1 Retention Time (min)DB-624 Retention Time (min)DB-WAX Retention Time (min)
Acetone2.894.055.38
2-Butanone (MEK)4.015.927.07
2,3-Butanedione (Diacetyl)4.496.997.44
2-Pentanone6.279.4710.35
3-Pentanone6.099.209.94
3-Methyl-2-butanone5.758.529.23
4-Methyl-2-pentanone (MIBK)7.9511.9011.92
2-Hexanone8.4412.6313.06
Cyclopentanone8.2813.9216.32
2-Heptanone10.5115.4915.60
Cyclohexanone10.4517.2019.34

Data sourced from Agilent Technologies Solvent Retention Data Sheet. The experimental conditions for each column are detailed in the Experimental Protocols section.

Experimental Protocols

The following are generalized experimental protocols representative of those used for the analysis of volatile ketones on the compared GC columns.

Sample Preparation (Headspace Analysis)

Headspace sampling is a common technique for the analysis of volatile compounds in complex matrices as it minimizes matrix effects and protects the GC system from non-volatile residues.[9]

  • Vial Preparation: Place a known amount of the sample (e.g., 1-5 mL of liquid or a specified weight of solid) into a headspace vial.

  • Incubation: Seal the vial and incubate at a constant temperature (e.g., 80°C) for a set period (e.g., 15-30 minutes) to allow the volatile ketones to partition into the headspace.

  • Injection: A heated gas-tight syringe or an automated headspace autosampler is used to withdraw a specific volume of the headspace gas and inject it into the GC inlet.

Gas Chromatography (GC) Conditions

The following table outlines typical GC parameters for the analysis of volatile ketones on the three types of columns.

ParameterDB-1 (Non-Polar)DB-624 (Mid-Polar)DB-WAX (Polar)
Column Dimensions 30 m x 0.53 mm, 3.00 µm30 m x 0.53 mm, 3.00 µm30 m x 0.53 mm, 1.00 µm
Carrier Gas HeliumHeliumHelium
Flow Rate Constant pressure at 30 cm/sec (40°C)Constant pressure at 30 cm/sec (40°C)Constant pressure at 34 cm/sec (40°C)
Inlet Temperature 250°C250°C250°C
Injection Mode Split (e.g., 10:1)Split (e.g., 10:1)Split (e.g., 10:1)
Oven Program 40°C for 5 min, then 10°C/min to 260°C, hold for 3 min40°C for 5 min, then 10°C/min to 260°C, hold for 3 min40°C for 5 min, then 10°C/min to 230°C, hold for 7 min
Detector FID or MSFID or MSFID or MS
Detector Temperature 300°C (FID)300°C (FID)250°C (FID)

Visualizing the Workflow and Logic

To further clarify the experimental process and the decision-making involved in column selection, the following diagrams are provided.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Matrix Vial Headspace Vial Sample->Vial Transfer Incubation Incubation Vial->Incubation Seal & Heat Injection Injection Incubation->Injection Headspace Sampling Separation GC Column Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

A typical workflow for the GC analysis of volatile ketones.

Column_Selection cluster_polarity Column Polarity cluster_performance Expected Performance Analyte Volatile Ketones (Polar Analytes) NonPolar Non-Polar (e.g., DB-5ms) Analyte->NonPolar Weak Interaction (Elution by Boiling Point) MidPolar Mid-Polar (e.g., DB-624) Analyte->MidPolar Moderate Interaction (Good Selectivity) Polar Polar (e.g., HP-INNOWax) Analyte->Polar Strong Interaction (Excellent Selectivity) NP_Perf Shorter Retention Potential Co-elution NonPolar->NP_Perf MP_Perf Increased Retention Good Resolution MidPolar->MP_Perf P_Perf Longest Retention Best Resolution Polar->P_Perf

Logic for selecting a GC column based on ketone polarity.

Conclusion

The separation of volatile ketones by gas chromatography is significantly influenced by the polarity of the stationary phase.

  • Non-polar columns (e.g., DB-5ms) can be used, with separation primarily based on boiling point. However, they may offer limited selectivity for complex samples.

  • Mid-polar columns (e.g., DB-624) provide a good balance of retention and selectivity, making them a robust choice for a wide range of volatile organic compounds, including ketones.

  • Polar columns (e.g., HP-INNOWax) offer the highest selectivity and retention for ketones due to strong dipole-dipole interactions. They are the preferred choice for achieving the best resolution, especially in complex matrices.

The quantitative data presented in this guide demonstrates a clear trend of increasing retention time with increasing column polarity for the analyzed ketones. Researchers should consider the complexity of their sample matrix, the specific ketones of interest, and the desired analysis time when selecting the most appropriate GC column for their application. For most applications requiring high resolution and confidence in identification, a mid-polar to polar column will yield the best results.

References

Evaluating 8-Nonen-2-one as an Internal Standard in Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods, the choice of an internal standard is paramount. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations and improving the accuracy and precision of quantification. This guide provides a comprehensive evaluation of 8-nonen-2-one as a potential internal standard, comparing its physicochemical properties and suitability with established ketone-based internal standards, namely 2-heptanone and cyclohexanone. While direct experimental data on the use of this compound as an internal standard is limited in publicly available scientific literature, this comparison offers a thorough assessment of its potential based on its chemical characteristics.

Executive Summary

This compound, a volatile organic compound with a characteristic fruity and baked odor, is primarily utilized in the flavor and fragrance industry. Its properties, including a relatively stable ketone functional group and a non-polar alkyl chain, suggest its potential as an internal standard in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis of volatile and semi-volatile compounds. This guide will delve into a comparative analysis of this compound against commonly used ketone internal standards, 2-heptanone and cyclohexanone, to evaluate its suitability for such applications. The comparison will focus on key analytical performance criteria, including structural similarity to potential analytes, volatility, and potential for co-elution or interference.

Comparison of Physicochemical Properties

A suitable internal standard should ideally possess physicochemical properties similar to the analytes of interest. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation. The following table summarizes the key properties of this compound, 2-heptanone, and cyclohexanone.

PropertyThis compound2-HeptanoneCyclohexanone
Molecular Formula C₉H₁₆OC₇H₁₄OC₆H₁₀O
Molecular Weight 140.22 g/mol 114.19 g/mol 98.14 g/mol
Boiling Point 194-195 °C151 °C155.6 °C
Structure
Key Functional Group KetoneKetoneKetone
Other Features Alkene (double bond)Saturated alkyl chainCyclic structure

Experimental Protocols: A General Framework for Internal Standard Application in GC-MS

Preparation of Internal Standard Stock Solution:
  • Accurately weigh a known amount of the internal standard (e.g., this compound, 2-heptanone, or cyclohexanone).

  • Dissolve it in a high-purity solvent (e.g., methanol or hexane) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Store the stock solution in a sealed vial at a low temperature (e.g., 4°C) to prevent evaporation.

Sample Preparation and Spiking:
  • Homogenize the sample matrix (e.g., cheese, fruit juice).

  • Accurately weigh a specific amount of the homogenized sample into a headspace vial.

  • Add a precise volume of the internal standard stock solution to the vial to achieve a known final concentration. The concentration should be comparable to the expected concentration of the analytes.

  • Seal the vial immediately with a PTFE/silicone septum.

HS-SPME Extraction:
  • Place the vial in a temperature-controlled autosampler.

  • Equilibrate the sample at a specific temperature for a defined period to allow volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time to adsorb the volatile compounds, including the internal standard and analytes.

GC-MS Analysis:
  • Desorb the SPME fiber in the hot GC inlet to transfer the analytes and internal standard onto the analytical column.

  • Separate the compounds using a suitable GC temperature program.

  • Detect and identify the compounds using a mass spectrometer.

Quantification:
  • Integrate the peak areas of the analytes and the internal standard.

  • Calculate the response factor (RF) for each analyte relative to the internal standard using a calibration curve prepared with standards of known concentrations.

  • Determine the concentration of each analyte in the sample using the following formula: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF_analyte)

Visualization of the Analytical Workflow

analytical_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Homogenized Sample Spiked_Sample Spiked Sample in Headspace Vial Sample->Spiked_Sample IS_Stock Internal Standard Stock Solution IS_Stock->Spiked_Sample HS_SPME HS-SPME Extraction Spiked_Sample->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Quant Quantification GC_MS->Quant Result Analyte Concentration Quant->Result

Caption: A generalized workflow for the quantification of volatile compounds using an internal standard with HS-SPME-GC-MS.

Comparative Evaluation of this compound as an Internal Standard

FeatureThis compound2-HeptanoneCyclohexanone
Structural Similarity Contains a ketone group and a C9 alkyl chain with a terminal double bond. Suitable for unsaturated ketones and other long-chain volatile compounds.A saturated C7 methyl ketone. A good match for other saturated methyl ketones and compounds of similar chain length and polarity.A cyclic ketone. Ideal for the analysis of other cyclic ketones and compounds with similar ring structures.
Volatility Higher boiling point (194-195 °C) suggests lower volatility compared to the alternatives. This could be advantageous for the analysis of less volatile compounds, ensuring it does not elute too early in the chromatogram.Lower boiling point (151 °C) makes it suitable for the analysis of highly volatile compounds.Intermediate boiling point (155.6 °C) provides versatility for a range of volatile analytes.
Potential for Interference The presence of a double bond could potentially lead to isomerization or degradation under certain analytical conditions, although ketones are generally stable. The longer retention time might reduce interference with early eluting compounds.As a saturated ketone, it is generally inert and less likely to undergo chemical transformations during analysis. Its common presence in some food matrices (e.g., dairy products) could be a limitation.[1][2]Its cyclic structure provides a unique chromatographic behavior, reducing the likelihood of co-elution with linear analytes. It has been successfully used as an internal standard in the analysis of volatile oxidation products.
Commercial Availability Readily available from chemical suppliers.Widely available and commonly used as an internal standard in food and flavor analysis.[1][2]Readily available and has been demonstrated as an effective internal standard in various applications.

Logical Relationship for Internal Standard Selection

is_selection cluster_criteria Selection Criteria Analyte Analyte of Interest (e.g., Volatile Ketone) Similarity Physicochemical Similarity (Structure, Polarity, Volatility) Analyte->Similarity Matrix Sample Matrix (e.g., Food, Environmental) Non_Interference No Interference with Analytes or Matrix Components Matrix->Non_Interference Method Analytical Method (e.g., GC-MS, LC-MS) Method->Similarity Method->Non_Interference IS_Choice Choice of Internal Standard Similarity->IS_Choice Purity High Purity & Stability Purity->IS_Choice Availability Commercial Availability & Cost-Effectiveness Availability->IS_Choice Non_Interference->IS_Choice

Caption: Key factors influencing the selection of a suitable internal standard for an analytical method.

Conclusion

Based on its physicochemical properties, this compound shows promise as a potential internal standard, particularly for the analysis of unsaturated, long-chain volatile, and semi-volatile compounds. Its higher boiling point could be advantageous in methods targeting less volatile analytes, and its ketone functionality makes it a suitable candidate for analyses involving other ketones.

However, the lack of documented applications in the scientific literature is a significant drawback. Without validation data, its performance characteristics, such as recovery, linearity, and potential for matrix effects, remain unknown. In contrast, 2-heptanone and cyclohexanone are well-established internal standards with a proven track record in various analytical applications, particularly in food and environmental analysis.

Recommendation: For researchers considering the use of an internal standard for the analysis of volatile ketones and related compounds, 2-heptanone and cyclohexanone represent reliable and validated choices. While this compound possesses theoretical potential, its use would necessitate a thorough in-house validation to establish its suitability and performance for the specific analytical method and matrix. This validation would need to demonstrate its accuracy, precision, and robustness in comparison to established standards. Until such data becomes available, the use of this compound as an internal standard should be approached with caution and would be considered a novel application requiring rigorous scientific validation.

References

Spectroscopic comparison of (E)- and (Z)-isomers of 8-Nonen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of (E)- and (Z)-8-nonen-2-one. These predictions are derived from typical values for analogous unsaturated compounds and the known effects of E/Z isomerism on spectroscopic signatures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)

Assignment (E)-8-Nonen-2-one (Predicted) (Z)-8-Nonen-2-one (Predicted) Key Differentiating Feature
H-1 (CH₃-C=O)~2.1 ppm (s)~2.1 ppm (s)No significant difference expected.
H-3 (-CH₂-C=O)~2.4 ppm (t)~2.4 ppm (t)No significant difference expected.
H-4 to H-6 (-CH₂-)~1.3-1.6 ppm (m)~1.3-1.6 ppm (m)No significant difference expected.
H-7 (-CH₂-C=C)~2.0 ppm (q)~2.7 ppm (q)Allylic protons in the (Z)-isomer are typically deshielded.
H-8 (=CH-)~5.8 ppm (dt)~5.4 ppm (dt)Vinylic protons in (E)-isomers are typically more deshielded.
H-9 (CH₃-C=C)~1.7 ppm (d)~1.7 ppm (d)
J₇,₈ (Hz) ~6-7 Hz ~6-7 Hz
J₈,₉ (Hz) ~15 Hz (trans) ~10 Hz (cis) Larger coupling constant for the trans proton relationship in the (E)-isomer is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

Carbon (E)-8-Nonen-2-one (Predicted) (Z)-8-Nonen-2-one (Predicted) Key Differentiating Feature
C-1 (CH₃-C=O)~30 ppm~30 ppmNo significant difference expected.
C-2 (C=O)~209 ppm~209 ppmNo significant difference expected.
C-3 (-CH₂-C=O)~44 ppm~44 ppmNo significant difference expected.
C-4 to C-6 (-CH₂-)~24-29 ppm~24-29 ppm
C-7 (-CH₂-C=C)~33 ppm~28 ppmThe allylic carbon in the (Z)-isomer is typically shielded (upfield shift) due to steric effects (γ-gauche effect).
C-8 (=CH-)~130 ppm~129 ppm
C-9 (CH₃-C=C)~18 ppm~13 ppmThe terminal methyl carbon in the (Z)-isomer is typically shielded.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode (E)-8-Nonen-2-one (Predicted) (Z)-8-Nonen-2-one (Predicted) Key Differentiating Feature
C=O Stretch~1715 cm⁻¹ (strong)~1715 cm⁻¹ (strong)No significant difference expected as the carbonyl is remote from the double bond.
C=C Stretch~1670 cm⁻¹ (weak to medium)~1660 cm⁻¹ (weak to medium)The C=C stretch in (Z)-isomers can sometimes be weaker or at a slightly lower frequency.
=C-H Stretch~3020 cm⁻¹ (medium)~3010 cm⁻¹ (medium)
C-H Out-of-Plane Bend~965 cm⁻¹ (strong) ~690 cm⁻¹ (strong) This is a highly diagnostic region. The (E)-isomer will show a strong band for the trans C-H wag, while the (Z)-isomer will show a strong band for the cis C-H wag.

Table 4: Predicted Mass Spectrometry Fragmentation

Fragmentation Pathway (E)- and (Z)-8-Nonen-2-one (Predicted m/z) Notes
Molecular Ion [M]⁺140Expected to be observed for both isomers.
McLafferty Rearrangement58A characteristic fragmentation for ketones with a γ-hydrogen, leading to the loss of a neutral alkene.
α-Cleavage43, 97Cleavage of the bond adjacent to the carbonyl group.
Allylic Cleavage125Loss of a methyl radical from the molecular ion.
Distinguishing E/Z Isomers The mass spectra of (E)- and (Z)-isomers are often very similar, making differentiation by this method alone challenging. Subtle differences in the relative intensities of fragment ions may be observed but are generally not reliable for definitive assignment without authentic standards.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic comparison of (E)- and (Z)-8-nonen-2-one.

Synthesis

A general synthetic approach to 8-nonen-2-one involves the oxidation of the corresponding alcohol, 8-nonen-2-ol.[1] The stereochemistry of the double bond would be established during the synthesis of the alcohol precursor.

  • (E)-8-Nonen-2-one Synthesis (Proposed): This could be achieved starting from a commercially available (E)-alkene or through a stereoselective synthesis such as the Wittig reaction with an unstabilized ylide, which typically favors the (Z)-isomer but can be modified, or by using a Schlosser modification to favor the (E)-isomer. Another route is through alkyne reduction using a dissolving metal reduction (e.g., Na in liquid NH₃). Subsequent conversion of the resulting (E)-alkenyl halide or alcohol to the target ketone would be required.

  • (Z)-8-Nonen-2-one Synthesis (Proposed): A common method to introduce a (Z)-double bond is through the partial hydrogenation of an alkyne using Lindlar's catalyst. The resulting (Z)-alkenol can then be oxidized to the target ketone.

General Oxidation Protocol (from 8-Nonen-2-ol):

  • Dissolve 8-nonen-2-ol in a suitable solvent such as dichloromethane (DCM).

  • Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, portion-wise at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction and work up the mixture by washing with aqueous solutions to remove the oxidant byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired isomer of this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified isomer.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher (corresponding to the ¹H frequency).

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

  • Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Processing: Perform a background scan with clean salt plates. Acquire the sample spectrum and express it in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[2]

Data Acquisition (Electron Ionization - GC-MS):

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C.

    • Oven program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Scan speed: 1-2 scans/second.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the (E)- and (Z)-isomers of this compound.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Analysis start Starting Materials E_synthesis Stereoselective Synthesis of (E)-8-Nonen-2-ol start->E_synthesis Z_synthesis Stereoselective Synthesis of (Z)-8-Nonen-2-ol start->Z_synthesis E_oxidation Oxidation to (E)-8-Nonen-2-one E_synthesis->E_oxidation Z_oxidation Oxidation to (Z)-8-Nonen-2-one Z_synthesis->Z_oxidation E_purification Purification of (E)-Isomer E_oxidation->E_purification Z_purification Purification of (Z)-Isomer Z_oxidation->Z_purification E_isomer (E)-8-Nonen-2-one E_purification->E_isomer Z_isomer (Z)-8-Nonen-2-one Z_purification->Z_isomer NMR NMR Spectroscopy (¹H, ¹³C) E_isomer->NMR IR IR Spectroscopy E_isomer->IR MS Mass Spectrometry E_isomer->MS Z_isomer->NMR Z_isomer->IR Z_isomer->MS compare_NMR Compare ¹H & ¹³C NMR Data (Chemical Shifts, Coupling Constants) NMR->compare_NMR compare_IR Compare IR Spectra (C-H Out-of-Plane Bending) IR->compare_IR compare_MS Compare Mass Spectra (Fragmentation Patterns) MS->compare_MS conclusion Structural Elucidation and Isomer Differentiation compare_NMR->conclusion compare_IR->conclusion compare_MS->conclusion

Caption: Workflow for the synthesis and spectroscopic comparison of (E)- and (Z)-8-nonen-2-one.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 8-Nonen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 8-Nonen-2-one. It offers procedural guidance, personal protective equipment (PPE) selection, and disposal plans to ensure safe laboratory practices.

Hazard Identification and Risk Assessment

This compound is a ketone and an unsaturated organic compound.[1][2] While specific toxicity data is limited, it is classified as causing serious eye irritation according to the European Chemicals Agency (ECHA) C&L Inventory.[2] Due to its chemical structure as an unsaturated ketone, it should be handled with care, assuming potential for skin irritation and respiratory effects. It is a colorless liquid with a fruity, baked odor and a flash point of 161 °F (71.7 °C), indicating it is a flammable liquid.[3][4]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the scale of the experiment and the potential for aerosol generation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for handling this compound. The selection of PPE should be based on the specific laboratory operation and the associated risks.

Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₉H₁₆O[2]
Molecular Weight 140.22 g/mol [2]
Appearance Colorless liquid[3]
Odor Fruity, baked[3][4]
Boiling Point 91.00 to 93.00 °C @ 26.00 mm Hg[4]
Flash Point 161.00 °F (71.67 °C) (Tag Closed Cup)[3][4]
Vapor Pressure 0.145000 mm/Hg @ 25.00 °C[4]
GHS Hazard Causes serious eye irritation (H319)[2]

Glove Selection and Chemical Resistance

Glove MaterialResistance to KetonesRecommended Use
Nitrile PoorNot recommended for immersion or prolonged contact. Suitable for incidental splash protection only, with immediate removal and replacement.
Neoprene Fair to GoodMay be suitable for intermittent contact, but consult manufacturer's data.
Butyl Rubber ExcellentRecommended for prolonged contact, bulk handling, and spill response.
Viton® ExcellentRecommended for prolonged contact and handling of hazardous materials.

Recommended PPE for Laboratory Operations

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Bench-top operations (small quantities) Safety glasses with side shieldsButyl rubber or Viton® glovesLaboratory coatNot generally required if handled in a certified chemical fume hood.
Bulk handling or transfers Chemical safety goggles & face shieldHeavy-duty Butyl rubber or Viton® glovesChemical-resistant apron or coverallsAir-purifying respirator with organic vapor cartridges if not in a fume hood or with inadequate ventilation.
Operations with potential for aerosol generation Chemical safety goggles & face shieldHeavy-duty Butyl rubber or Viton® glovesChemical-resistant coverallsAir-purifying respirator with organic vapor cartridges.

Experimental Protocol: Handling Liquid Organic Compounds

The following is a general, detailed methodology for handling liquid organic compounds like this compound in a laboratory setting. This protocol should be adapted to the specific requirements of your experiment.

Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards and outlining mitigation strategies.

  • PPE: Don the appropriate PPE as specified in the tables above. Ensure gloves are inspected for any signs of degradation before use.

  • Engineering Controls: Verify that the chemical fume hood is certified and functioning correctly.

  • Spill Kit: Ensure a spill kit appropriate for flammable organic liquids is readily accessible.

  • Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.

Procedure

  • Work Area: Clear the work area of all unnecessary items and potential ignition sources.

  • Chemical Transport: Transport this compound in a secondary container to the designated work area.

  • Dispensing:

    • Perform all manipulations of this compound within a certified chemical fume hood.

    • Use a properly calibrated pipette or graduated cylinder to measure and dispense the required volume.

    • Keep the container of this compound closed when not in use.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle, water bath, or oil bath. Avoid the use of open flames.

  • Post-Procedure:

    • Upon completion of the work, securely cap all containers of this compound.

    • Decontaminate the work surface with an appropriate solvent and cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Waste Identification and Collection:

    • All waste containing this compound, including contaminated materials (e.g., gloves, pipette tips, absorbent pads), should be considered hazardous waste.

    • Collect liquid waste in a dedicated, properly labeled, and sealed container made of a compatible material.

    • Collect solid contaminated waste in a separate, clearly labeled, and sealed bag or container.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Irritant").

  • Storage:

    • Store hazardous waste in a designated satellite accumulation area away from incompatible materials.

    • Ensure the waste container is kept closed except when adding waste.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.

Visual Workflow for PPE Selection and Disposal

PPE_Workflow PPE Selection and Disposal Workflow for this compound start Start: Handling this compound assess_task Assess Task (e.g., small scale, bulk, spill) start->assess_task select_ppe Select Appropriate PPE assess_task->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Perform Chemical Handling don_ppe->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_solid Dispose of Contaminated Solid Waste (e.g., gloves, wipes) doff_ppe->dispose_solid dispose_liquid Dispose of Liquid Waste doff_ppe->dispose_liquid end End dispose_solid->end dispose_liquid->end

Caption: PPE Selection and Disposal Workflow for this compound.

References

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